Product packaging for (3-Acetamido-4-nitrophenyl)boronic acid(Cat. No.:CAS No. 78887-37-3)

(3-Acetamido-4-nitrophenyl)boronic acid

Cat. No.: B1531036
CAS No.: 78887-37-3
M. Wt: 223.98 g/mol
InChI Key: ADVXLCMYNUPALJ-UHFFFAOYSA-N
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Description

(3-Acetamido-4-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O5 and its molecular weight is 223.98 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BN2O5 B1531036 (3-Acetamido-4-nitrophenyl)boronic acid CAS No. 78887-37-3

Properties

IUPAC Name

(3-acetamido-4-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4,13-14H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVXLCMYNUPALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674557
Record name (3-Acetamido-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78887-37-3
Record name (3-Acetamido-4-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(3-Acetamido-4-nitrophenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Acetamido-4-nitrophenyl)boronic acid: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a trifunctional synthetic building block poised for significant applications in medicinal chemistry and organic synthesis. Its unique architecture, featuring a boronic acid for cross-coupling, a nitro group amenable to reduction, and an acetamido group for modulating solubility and providing hydrogen bonding interactions, offers a versatile platform for the construction of complex molecular scaffolds. This guide provides an in-depth analysis of the compound's physicochemical properties, outlines a robust synthetic pathway, details its reactivity in cornerstone reactions such as the Suzuki-Miyaura coupling, and explores its potential applications for researchers and drug development professionals.

Core Physicochemical and Structural Properties

This compound is a specialized reagent whose utility is derived from the interplay of its three distinct functional groups. The electron-withdrawing nitro group, positioned ortho to the boronic acid, and the electron-donating acetamido group, positioned meta, create a unique electronic environment that influences the reactivity of the C-B bond.

Key Chemical Data

A summary of the essential properties for this compound is presented below. It is important to note that while the structure is well-defined, its CAS number is not consistently reported across major databases, and some sources may associate its CAS with related ester derivatives.

PropertyValueSource
IUPAC Name This compound-
CAS Number 78887-37-3 (Potential ambiguity, may refer to ester)[1]
Molecular Formula C₈H₉BN₂O₅[1]
Molecular Weight 223.98 g/mol [1]
Appearance Expected to be a yellow to off-white solidAnalog Data
InChI Key ADVXLCMYNUPALJ-UHFFFAOYSA-N[1]
Solubility Expected to be soluble in polar organic solvents (DMF, DMSO, Ethanol) and slightly soluble in water.[2]
Structural Analysis

The molecule's functionality is dictated by its substituted phenyl ring:

  • Boronic Acid [-B(OH)₂]: This is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.[3]

  • Nitro Group [-NO₂]: A strong electron-withdrawing group that modulates the reactivity of the phenyl ring. Critically, it can be readily reduced to an amine (-NH₂), providing a secondary site for chemical diversification.

  • Acetamido Group [-NHC(O)CH₃]: This group influences the molecule's polarity and solubility. As a hydrogen bond donor and acceptor, it can play a crucial role in molecular recognition when the scaffold is incorporated into a larger, biologically active molecule.[4]

Synthesis and Purification

While not widely commercialized, a robust and logical synthesis of this compound can be envisioned using modern organometallic techniques. The most field-proven approach is the Miyaura borylation, which allows for the direct conversion of an aryl halide to the corresponding boronic acid or ester.[5]

Proposed Synthetic Workflow: Miyaura Borylation

This protocol proposes the synthesis from the commercially available precursor, N-(5-bromo-2-nitrophenyl)acetamide. The causality behind this choice is the strategic installation of the boronic acid group as the final step, preserving the sensitive C-B bond from the potentially harsh conditions required for nitration or acetylation.

G cluster_0 Step 1: Miyaura Borylation cluster_1 Step 2: Hydrolysis Precursor N-(5-bromo-2-nitrophenyl)acetamide Intermediate Pinacol Ester Intermediate Precursor->Intermediate Heat Reagents Bis(pinacolato)diboron (B₂pin₂) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) Reagents->Intermediate Solvent Solvent (e.g., Dioxane) Solvent->Intermediate Product This compound Intermediate->Product Hydrolysis Aqueous Acidic Workup (e.g., HCl) Hydrolysis->Product

Caption: Proposed two-step, one-pot synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from N-(5-bromo-2-nitrophenyl)acetamide.

Materials:

  • N-(5-bromo-2-nitrophenyl)acetamide (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-(5-bromo-2-nitrophenyl)acetamide (1.0 equiv), B₂pin₂ (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and anhydrous potassium acetate (3.0 equiv).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

  • Borylation: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Hydrolysis: After cooling the reaction to room temperature, add 1 M HCl solution and stir vigorously for 2-4 hours to hydrolyze the intermediate pinacol ester.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Self-Validation: The success of the reaction is contingent on maintaining anhydrous and anaerobic conditions during the borylation step to prevent premature hydrolysis of the diboron reagent and deactivation of the palladium catalyst.[6] The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and HRMS analysis.

Chemical Reactivity and Key Protocols

The primary utility of this compound lies in its capacity to undergo Suzuki-Miyaura cross-coupling, a Nobel prize-winning reaction that is a cornerstone of modern synthetic chemistry.[3]

The Suzuki-Miyaura Coupling Reaction

This palladium-catalyzed reaction couples the aryl group from the boronic acid with an organic halide (or triflate), forming a new C-C bond.[7] The reaction is valued for its mild conditions and high tolerance for various functional groups.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Pd(0)L₂->Oxidative\nAddition Oxidative Addition R¹-X R¹-X R¹-X->Oxidative\nAddition R¹-Pd(II)-X trans-R¹-Pd(II)(L)₂-X Oxidative\nAddition->R¹-Pd(II)-X Transmetalation R¹-Pd(II)-X->Transmetalation Transmetalation ArB(OH)₂ ArB(OH)₂ Boronate [ArB(OH)₃]⁻ ArB(OH)₂->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation R¹-Pd(II)-Ar cis-R¹-Pd(II)(L)₂-Ar Transmetalation->R¹-Pd(II)-Ar Reductive\nElimination R¹-Pd(II)-Ar->Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L₂ R¹-Ar R¹-Ar Reductive\nElimination->R¹-Ar

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Reactivity: The presence of the strongly electron-withdrawing nitro group can decrease the nucleophilicity of the aryl group on the boronic acid. This may slow the rate-limiting transmetalation step.[8] However, this electronic deactivation is often overcome by the judicious choice of catalyst, ligand, and base, and nitrophenylboronic acids are generally effective coupling partners.[9]

Protocol: General Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Solvent System (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • Reaction Setup: In a flask, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (0.05 equiv).

  • Degassing and Solvent Addition: Seal the flask, and degas by evacuating and backfilling with an inert gas three times. Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane:Water).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reactivity of Other Functional Groups
  • Nitro Group Reduction: The nitro group can be selectively reduced to an aniline using standard conditions (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite). This unmasks a nucleophilic amine, which is a key functional handle for subsequent reactions like amide bond formation or sulfonylation.

  • Amide Hydrolysis: Under harsh acidic or basic conditions, the acetamido group can be hydrolyzed back to an amine. This is typically a less desirable transformation unless specifically planned.

Applications in Research and Drug Development

While specific examples in the literature for this compound are scarce, its structure makes it a highly valuable scaffold for creating libraries of complex molecules in drug discovery programs. Boronic acids are key components in several FDA-approved drugs and are widely investigated as enzyme inhibitors.[10][11]

Logical Application Workflow:

G Start This compound Step1 Suzuki Coupling (with R¹-X) Start->Step1 Intermediate1 Biaryl Intermediate A Step1->Intermediate1 Step2 Nitro Reduction Intermediate1->Step2 Intermediate2 Amino-Biaryl Intermediate B Step2->Intermediate2 Step3 Amide Coupling (with R²-COOH) Intermediate2->Step3 Final Complex, Multi-functional Target Molecule Step3->Final

Caption: A logical workflow for multi-step synthesis using the reagent.

  • As a Versatile Scaffold: The true power of this reagent is in sequential functionalization. A researcher can first perform a Suzuki coupling to build a core biaryl structure. Subsequently, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions. This allows for the rapid generation of molecular diversity from a single starting block.

  • Enzyme Inhibition: Boronic acids are well-known reversible, covalent inhibitors of serine proteases, where the boron atom interacts with the catalytic serine residue.[12] Compounds derived from this scaffold could be targeted against enzymes implicated in diseases ranging from cancer to viral infections.[13]

  • Probe Development: The inherent properties of boronic acids to interact with diols can be exploited. While less common for phenylboronic acids with electron-withdrawing groups, this functionality remains a potential avenue for developing probes for saccharides or other biological diol-containing molecules.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. The following recommendations are extrapolated from data on structurally similar compounds like 3- and 4-nitrophenylboronic acid.[14][15][16]

  • Hazard Identification:

    • Harmful if swallowed (Acute Toxicity, Oral).[16]

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry place away from moisture and oxidizing agents.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

Conclusion

This compound represents a sophisticated and highly functionalized building block for advanced organic synthesis. While its direct applications are still emerging, its potential is clear. The strategic placement of three distinct and orthogonally reactive functional groups provides chemists with a powerful tool to access novel chemical space efficiently. For researchers in drug discovery, this reagent offers a pre-packaged scaffold ideal for constructing libraries of potential therapeutic agents, particularly those targeting enzymes where the boronic acid moiety can act as a potent pharmacophore. As synthetic methodologies continue to advance, the utility of such multi-functional reagents will undoubtedly grow, solidifying their place in the modern chemist's toolbox.

References

An In-Depth Technical Guide to the Synthesis of (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Acetamido-4-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to construct complex molecular architectures. This guide provides a comprehensive, technically-grounded overview of a reliable synthetic route to this important intermediate. We will delve into a robust two-step synthetic pathway, beginning with the preparation of a key halogenated precursor, followed by a palladium-catalyzed Miyaura borylation. The rationale behind reagent selection, reaction conditions, and purification strategies will be discussed in detail to ensure scientific integrity and reproducibility. This document is designed to serve as a practical resource for researchers, offering both theoretical insights and actionable experimental protocols.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their role as critical intermediates in the pharmaceutical industry. The target molecule, this compound, possesses a unique combination of functional groups: a boronic acid for coupling reactions, an acetamido group which can modulate solubility and engage in hydrogen bonding, and a nitro group which is a versatile precursor for an amino group. This substitution pattern makes it a highly sought-after reagent for creating libraries of compounds in drug discovery programs.

This guide will focus on a logical and field-proven synthetic strategy: the Miyaura borylation of a pre-functionalized aryl halide. This approach is selected for its high functional group tolerance, reliability, and scalability.

Synthetic Strategy Overview

The synthesis is strategically divided into two main stages: the preparation of a suitable aryl bromide precursor, followed by the introduction of the boronic acid moiety via a Miyaura borylation. This multi-step approach allows for precise control over the regiochemistry of the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Borylation & Hydrolysis A Acetanilide B 3-Nitroacetanilide A->B Nitration C 5-Bromo-2-nitroacetanilide B->C Bromination D N-(5-bromo-2-nitrophenyl)acetamide (Precursor C) E This compound pinacol ester D->E Miyaura Borylation F This compound (Final Product) E->F Hydrolysis

Figure 1. Overall synthetic workflow.

Stage 1: Synthesis of the Key Precursor, 5-Bromo-2-nitroacetanilide

The success of the Miyaura borylation is contingent on the availability of a suitable aryl halide. We will construct our target precursor, 5-bromo-2-nitroacetanilide, from commercially available acetanilide.

Step 1: Nitration of Acetanilide

The first step involves the electrophilic aromatic substitution (nitration) of acetanilide. The acetamido group is an activating, ortho, para-directing group. While this reaction yields a mixture of isomers, the para-substituted product is typically the major product due to reduced steric hindrance.

Causality: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed. The reaction is conducted at low temperatures (0-10°C) to minimize the formation of dinitro-substituted byproducts and to control the exothermic nature of the reaction.

Step 2: Bromination of 3-Nitroacetanilide

The subsequent step is the bromination of 3-nitroacetanilide. The acetamido group is the more strongly activating and directing group on the ring, guiding the incoming electrophile.

Causality: The reaction is typically carried out in a solvent like acetic acid, which can solubilize the starting material and the bromine. The nitro group is a deactivating group, which will slow the rate of reaction compared to the bromination of acetanilide itself.

Stage 2: Miyaura Borylation and Final Hydrolysis

With the aryl bromide precursor in hand, the core transformation to install the boronic acid group can be performed.

Step 3: Miyaura Borylation of 5-Bromo-2-nitroacetanilide

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent.[1][2] This reaction is highly efficient and tolerates a wide array of functional groups, including the nitro and acetamido moieties present in our substrate.[3]

G Pd0 Pd(0)Ln PdII Ar-Pd(II)-X-Ln Pd0->PdII Oxidative Addition PdII_OAc Ar-Pd(II)-OAc-Ln PdII->PdII_OAc Anion Exchange PdII_Bpin Ar-Pd(II)-Bpin-Ln PdII_OAc->PdII_Bpin Transmetalation PdII_Bpin->Pd0 Reductive Elimination Product Product (Ar-Bpin) PdII_Bpin->Product ArX 5-Bromo-2-nitroacetanilide (Ar-X) ArX->PdII B2pin2 Bis(pinacolato)diboron (B2pin2) B2pin2->PdII_Bpin KOAc Potassium Acetate (KOAc) KOAc->PdII_OAc

Figure 2. Catalytic cycle of the Miyaura Borylation.

Causality and Reagent Choice:

  • Palladium Catalyst: A catalyst such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is commonly used. The dppf ligand provides the necessary stability and electronic properties to the palladium center to facilitate the catalytic cycle.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent. It is a stable solid that is easy to handle.

  • Base: A weak base like potassium acetate (KOAc) is crucial.[1] Its role is not to activate the diboron reagent directly, but rather to facilitate the transmetalation step by forming a more reactive palladium(II) acetate intermediate.[1][3] A strong base could lead to undesired side reactions.

  • Solvent: An aprotic polar solvent such as dioxane or DMSO is typically used to ensure all components remain in solution at the reaction temperature (typically 80-100°C).

Step 4: Hydrolysis of the Pinacol Boronate Ester

The Miyaura borylation yields a pinacol boronate ester, which is generally more stable and easier to purify than the corresponding boronic acid. This ester can be used directly in subsequent Suzuki-Miyaura couplings. However, for isolation of the final boronic acid, a hydrolysis step is required.

Causality: Acidic aqueous workup is typically sufficient to cleave the pinacol ester and generate the free boronic acid. The reaction is often performed in a biphasic system to facilitate the separation of the product from the liberated pinacol.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Protocol 1: Synthesis of 5-Bromo-2-nitroacetanilide
  • Step A: Nitration of Acetanilide

    • To a flask submerged in an ice-salt bath, add concentrated sulfuric acid (35 mL).

    • Slowly add acetanilide (10.0 g, 74.0 mmol) in portions, ensuring the temperature remains below 10°C.

    • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (6.0 mL) to chilled concentrated sulfuric acid (10 mL). Keep this mixture cold.

    • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the reaction temperature between 0 and 5°C.

    • After the addition is complete, stir the mixture for 1 hour at room temperature.

    • Carefully pour the reaction mixture onto 400 g of crushed ice with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield a mixture of ortho and para-nitroacetanilide. The para isomer is the desired precursor for the next step.

    • Recrystallize from ethanol to separate the isomers. p-Nitroacetanilide is less soluble and will crystallize out upon cooling, while the o-nitroacetanilide remains in the mother liquor.

  • Step B: Bromination of p-Nitroacetanilide

    • Dissolve p-nitroacetanilide (5.0 g, 27.8 mmol) in glacial acetic acid (50 mL).

    • Slowly add a solution of bromine (1.5 mL, 29.2 mmol) in glacial acetic acid (10 mL) dropwise with stirring.

    • Heat the mixture to 80°C for 1 hour.

    • Cool the reaction mixture and pour it into 200 mL of cold water.

    • Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to yield 5-bromo-2-nitroacetanilide.

Protocol 2: Synthesis of this compound
  • Step C: Miyaura Borylation

    • To a flame-dried Schlenk flask, add 5-bromo-2-nitroacetanilide (2.59 g, 10 mmol), bis(pinacolato)diboron (3.05 g, 12 mmol), and potassium acetate (2.94 g, 30 mmol).

    • Add PdCl₂(dppf) (245 mg, 0.3 mmol, 3 mol%).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous 1,4-dioxane (50 mL) via cannula.

    • Heat the reaction mixture to 90°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude residue is the pinacol ester, which can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step.

  • Step D: Hydrolysis to Boronic Acid

    • Dissolve the crude this compound pinacol ester in a mixture of acetone (40 mL) and 1 M HCl (20 mL).

    • Stir the mixture vigorously at room temperature for 4-6 hours.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Data Summary

CompoundStarting MaterialReagentsTypical YieldPurity
5-Bromo-2-nitroacetanilideAcetanilideHNO₃, H₂SO₄, Br₂60-70%>98%
This compound pinacol ester5-Bromo-2-nitroacetanilideB₂pin₂, PdCl₂(dppf), KOAc75-85%>95%
This compoundPinacol EsterHCl, Acetone>90%>98%

Yields are estimates based on literature for similar substrates and may vary.

Conclusion

The synthesis of this compound can be reliably achieved through a well-planned, multi-step sequence. The Miyaura borylation of a halogenated precursor stands out as a robust and versatile method, tolerant of the key functional groups present in the target molecule. By carefully controlling the reaction conditions at each stage, from precursor synthesis to the final hydrolysis, high yields and purity of this valuable building block can be obtained. This guide provides the fundamental principles and a detailed procedural framework to empower researchers in their synthetic endeavors.

References

An In-Depth Technical Guide to (3-Acetamido-4-nitrophenyl)boronic acid: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Substituted Phenylboronic Acids

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their unique electronic properties and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have established them as critical building blocks for the construction of complex molecular architectures.[2][3] Among the vast family of arylboronic acids, those bearing multiple functional groups, such as (3-Acetamido-4-nitrophenyl)boronic acid, offer a nuanced platform for intricate molecular design. This guide provides a comprehensive technical overview of this compound (CAS No. 78887-37-3), detailing its synthesis, physicochemical properties, and strategic applications, with a focus on providing actionable insights for laboratory and developmental work.

Core Molecular Attributes of this compound

A thorough understanding of a reagent begins with its fundamental properties. This section outlines the key physical and chemical characteristics of this compound, providing a foundation for its effective use.

PropertyValueSource(s)
CAS Number 78887-37-3[4]
Molecular Formula C₈H₉BN₂O₅
Molecular Weight 223.98 g/mol
Appearance Typically a yellow to brown powderInferred from related compounds
Melting Point Data not available; related compound (4-Nitrophenyl)boronic acid melts at 285-290 °C (dec.)[5][6]
Solubility Expected to be soluble in organic solvents like methanol, DMF, and DMSO; sparingly soluble in water.Inferred from related compounds

Strategic Synthesis: A Verifiable Protocol

The synthesis of this compound can be approached through a logical sequence of well-established organic transformations. While a direct, one-pot synthesis is not widely documented, a reliable two-step pathway involves the hydrogenation and subsequent acetylation of a nitrophenylboronic acid precursor. This method offers high yields and purity, making it a practical choice for laboratory-scale production.

Experimental Protocol: Two-Step Synthesis

This protocol provides a self-validating pathway to this compound, starting from the commercially available 4-nitrophenylboronic acid.

Step 1: Hydrogenation of 4-Nitrophenylboronic Acid to 4-Aminophenylboronic Acid

Causality: The initial step focuses on the selective reduction of the nitro group to an amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean reaction profile. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation.

Materials:

  • 4-Nitrophenylboronic acid (1.0 eq)

  • Palladium on carbon (10% Pd, 0.05 eq)

  • Methanol (as solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a flask suitable for hydrogenation, dissolve 4-nitrophenylboronic acid in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield 4-aminophenylboronic acid, which can be used in the next step without further purification.

Step 2: Acetylation of 4-Aminophenylboronic Acid

Causality: The final step involves the acylation of the newly formed amino group. Acetic anhydride is an effective and readily available acetylating agent. The reaction is typically carried out in a suitable solvent to ensure homogeneity.

Materials:

  • 4-Aminophenylboronic acid (from Step 1, 1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Tetrahydrofuran (THF) or a similar aprotic solvent

Procedure:

  • Dissolve the 4-aminophenylboronic acid in THF.

  • To this solution, add acetic anhydride dropwise while stirring.

  • Continue to stir the reaction mixture at room temperature for 3-8 hours.[7]

  • Monitor the reaction by TLC.

  • Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization to afford this compound.

Synthesis_Workflow Start 4-Nitrophenylboronic Acid Step1 Step 1: Hydrogenation - Pd/C, H2 - Methanol Start->Step1 Intermediate 4-Aminophenylboronic Acid Step1->Intermediate Step2 Step 2: Acetylation - Acetic Anhydride - THF Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a cornerstone of modern pharmaceutical and materials science research.[2]

The presence of the acetamido and nitro groups on the phenyl ring of the boronic acid influences the electronic nature of the molecule, which can affect the efficiency and outcome of the coupling reaction. The nitro group, being strongly electron-withdrawing, can enhance the rate of transmetalation, a key step in the catalytic cycle.

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the use of this compound in a Suzuki-Miyaura coupling reaction. The specific conditions, particularly the choice of catalyst, ligand, and base, may require optimization depending on the coupling partner.

Materials:

  • This compound (1.1 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (0.01-0.05 eq)

  • Ligand (if required, e.g., XPhos, SPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., dioxane/water, DMF)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent system, and degas the mixture.

  • Add the palladium catalyst and ligand (if used).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Suzuki_Miyaura_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Aryl-Pd(II)-X Aryl-Pd(II)-X Oxidative\nAddition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation Ar'-B(OH)2 Base Aryl-Pd(II)-Ar' Aryl-Pd(II)-Ar' Transmetalation->Aryl-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Aryl-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Aryl-Aryl' Aryl-Aryl' Reductive\nElimination->Aryl-Aryl'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the boronic acid moiety into drug candidates has seen a significant rise, with several boron-containing drugs receiving FDA approval.[1] Boronic acids can act as inhibitors of various enzymes, particularly serine proteases, by forming a reversible covalent bond with the catalytic serine residue.

This compound serves as a valuable scaffold in medicinal chemistry for several reasons:

  • Multiple Functionalization Points: The acetamido, nitro, and boronic acid groups can be chemically modified to explore structure-activity relationships (SAR). For instance, the nitro group can be reduced to an amine, which can then be further derivatized.

  • Modulation of Physicochemical Properties: The substituents on the phenyl ring allow for the fine-tuning of properties such as lipophilicity, electronic character, and hydrogen bonding potential, which are critical for drug efficacy and pharmacokinetics.

  • Bioisosteric Replacement: The boronic acid group can serve as a bioisostere for other functional groups, such as carboxylic acids, offering a different set of interactions with biological targets.

While specific therapeutic applications of this compound are not extensively reported in publicly available literature, its structural motifs are present in compounds explored for various therapeutic areas, including antimicrobial agents and non-steroidal anti-androgens.[9][10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on data for structurally related nitrophenylboronic acids, the following hazards should be considered:

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Harmful if Swallowed: May be harmful if ingested.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a valuable, multifunctional building block for organic synthesis and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, combined with the potential for further functionalization, makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. As the demand for complex and diverse molecular architectures continues to grow, the strategic use of polysubstituted arylboronic acids like this one will undoubtedly play an increasingly important role in advancing chemical research and development.

References

(3-Acetamido-4-nitrophenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3-Acetamido-4-nitrophenyl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, arylboronic acids have emerged as indispensable tools. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures that form the backbone of many therapeutic agents.[1] Research into boronic acids has expanded significantly, leading to the approval of several boronic acid-containing drugs by regulatory bodies like the FDA, highlighting their therapeutic potential.[2]

This guide focuses on a specialized, yet highly potent, building block: This compound . While not as commonplace as simpler analogs, its unique trifunctional substitution pattern—a boronic acid for coupling, a nitro group as an electron-withdrawing feature or a precursor to an amine, and an acetamido group for modulating physicochemical properties—offers a sophisticated scaffold for researchers in drug development. This document provides a comprehensive overview of its properties, a robust protocol for its synthesis and characterization, and an exploration of its potential applications, grounded in the established chemistry of related compounds.

Physicochemical and Structural Properties

The precise arrangement of functional groups on the phenyl ring dictates the reactivity and utility of this compound. Understanding its core properties is the first step toward its effective application.

  • Chemical Structure: The molecule consists of a phenylboronic acid scaffold substituted with an acetamido group at the meta-position and a nitro group at the para-position relative to the boronic acid.

  • Molecular Formula: C₈H₉BN₂O₅

  • Molecular Weight: 239.98 g/mol

The electronic properties of the substituents significantly influence the pKa of the boronic acid. The electron-withdrawing nature of the nitro group is expected to decrease the pKa, making the boronic acid more Lewis acidic compared to unsubstituted phenylboronic acid.[3] This enhanced acidity can influence its reactivity in coupling reactions and its binding affinity in biological assays.

PropertyPredicted Value / InformationSource / Rationale
IUPAC Name This compoundNomenclature rules
Molecular Formula C₈H₉BN₂O₅Deduced from structure
Molecular Weight 239.98 g/mol Calculated from formula
Appearance Expected to be a yellow to off-white solidBased on related nitro-containing arylboronic acids
pKa ~7-8Predicted based on electron-withdrawing groups[3]
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol.General characteristic of functionalized arylboronic acids

Synthesis and Purification

This compound is not widely commercially available and is typically prepared via a multi-step synthesis. A logical and efficient pathway involves the acetylation of a commercially available precursor, 4-Amino-3-nitrophenylboronic acid .[4] This method is advantageous as it avoids direct nitration of an acetamidophenylboronic acid, which could lead to complex isomeric mixtures and potential deboronation.[5]

Proposed Synthetic Workflow

The synthesis is a straightforward N-acetylation of an aromatic amine.

G cluster_0 Synthesis of this compound A 4-Amino-3-nitrophenylboronic acid (Precursor) C Reaction in an inert solvent (e.g., THF, DCM) with a base (e.g., Pyridine) A->C Dissolve B Acetic Anhydride or Acetyl Chloride (Acylating Agent) B->C Add dropwise D Work-up and Purification (Aqueous wash, Recrystallization) C->D Reaction completion E This compound (Final Product) D->E Isolation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: N-Acetylation

This protocol is a self-validating system, where successful synthesis can be confirmed through the characterization methods outlined in the next section.

  • Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 4-Amino-3-nitrophenylboronic acid (e.g., 5.0 g) in an appropriate volume of an anhydrous solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).[4]

    • Add 1.5 equivalents of a non-nucleophilic base, such as pyridine, to the solution to act as an acid scavenger.

    • In the dropping funnel, prepare a solution of 1.2 equivalents of acetic anhydride in the same anhydrous solvent.

  • Reaction Execution:

    • Cool the flask containing the amine solution to 0 °C using an ice bath.

    • Add the acetic anhydride solution dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

    • Upon completion, quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Purification and Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure this compound.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound. Arylboronic acids have a known tendency to form cyclic anhydrides (boroxines) upon dehydration, which can be monitored by these techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect distinct aromatic proton signals, a singlet for the acetamido methyl protons (~2.2 ppm), and a broad singlet for the B(OH)₂ protons which may exchange with D₂O.

    • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the acetamido group (~168-170 ppm), and the carbon atom attached to the boron, which will appear as a broad signal.

    • ¹¹B NMR: A single, broad peak in the range of 28-30 ppm is characteristic of a trigonal planar arylboronic acid.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight. The expected [M-H]⁻ or [M+H]⁺ ion should be observed.

  • Infrared (IR) Spectroscopy: Key vibrational bands to identify include the O-H stretch of the boronic acid (~3200-3400 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), the C=O stretch of the amide (~1670 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹).

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess purity.

    • Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the compound and can indicate the loss of water to form the boroxine anhydride.[6]

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of high-value compounds, particularly in the pharmaceutical industry.

Core Building Block in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, especially for biaryl structures prevalent in pharmaceuticals.[7][8] this compound is an excellent substrate for these reactions.

G cluster_0 Suzuki-Miyaura Cross-Coupling Application A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C B Aryl Halide (Ar-X) (Coupling Partner) B->C D Biaryl Product (Core of Drug Candidate) C->D C-C Bond Formation

Caption: Role of this compound in Suzuki-Miyaura coupling.

The acetamido and nitro groups can be strategically employed. For instance, the nitro group can be reduced to an amine post-coupling, providing a handle for further functionalization. This two-step approach allows for the rapid generation of diverse chemical libraries for screening.

Potential as an Enzyme Inhibitor Scaffold

Boronic acids are well-established as "warheads" for covalent, reversible inhibition of serine proteases and other enzymes.[9] The boron atom forms a stable, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of substrate hydrolysis.

In this context, the (3-Acetamido-4-nitrophenyl) moiety serves as the "recognition" element that directs the molecule to the enzyme's active site. The acetamido group can form crucial hydrogen bonds within the binding pocket, while the nitro-substituted phenyl ring can engage in π-stacking or other non-covalent interactions. This makes the molecule a promising starting point for developing targeted inhibitors for diseases ranging from cancer to inflammatory disorders.[2]

Fluorescent Probes and Biosensors

While less common for this specific substitution pattern, arylboronic acids are used in the design of fluorescent sensors, particularly for saccharides.[10] The boronic acid can reversibly bind to cis-diols, causing a change in the fluorescence of a nearby fluorophore. Although the primary utility of this compound is likely in synthetic chemistry, its potential in sensing applications should not be entirely discounted, especially if the nitro group is converted to other functionalities.

Conclusion

This compound represents a sophisticated and highly functionalized building block for advanced chemical synthesis. While its direct applications are not extensively documented, its molecular architecture provides a powerful platform for researchers in drug discovery and materials science. By leveraging established synthetic protocols and understanding the interplay of its functional groups, scientists can effectively utilize this compound to construct novel molecules with significant therapeutic or functional potential. This guide provides the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable chemical entity in pioneering research endeavors.

References

An In-depth Technical Guide to the Solubility of (3-Acetamido-4-nitrophenyl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Multifunctional Boronic Acid

To the researchers, scientists, and drug development professionals delving into the applications of (3-Acetamido-4-nitrophenyl)boronic acid, this guide serves as a foundational pillar. In the realm of medicinal chemistry and organic synthesis, understanding the solubility of a compound is not merely a preliminary step but a critical determinant of its utility, influencing everything from reaction kinetics to bioavailability.[1][2] The subject of this guide, this compound, is a molecule of significant interest, yet its solubility profile in organic solvents remains largely uncharacterized in public literature.

This document, therefore, deviates from a simple presentation of pre-existing data. Instead, it adopts the perspective of a senior application scientist, guiding you through a robust, first-principles approach to understanding, predicting, and experimentally determining the solubility of this compound. We will dissect the molecule's structural components, predict its interactions with various solvent classes, and provide detailed, field-proven protocols for empirical validation. Our objective is to equip you not just with data, but with a comprehensive methodology and the causal reasoning behind it.

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. Let us deconstruct this compound to forecast its behavior.

  • The Phenylboronic Acid Core: The boronic acid group, -B(OH)₂, is the cornerstone of this molecule's reactivity in cross-coupling reactions.[3] It is a Lewis acidic moiety capable of acting as a hydrogen bond donor (via the -OH groups) and potentially a weak acceptor.[1] A key characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, a process that can complicate solubility studies.[4][5] This equilibrium between the acid and its anhydride is solvent and temperature-dependent.[4]

  • The Acetamido Group (-NHCOCH₃): Positioned at the 3-carbon, the acetamido group introduces both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (the amide and carbonyl oxygens). This functional group significantly increases the molecule's polarity and its capacity for strong intermolecular interactions, particularly with protic and polar aprotic solvents.

  • The Nitro Group (-NO₂): Located at the 4-carbon, the nitro group is a strong electron-withdrawing group and highly polar.[6][7] While it does not participate in hydrogen bonding as a donor, its oxygen atoms can act as hydrogen bond acceptors.[8][9] Its presence enhances the overall polarity of the molecule.[6]

The interplay of these three functional groups on a benzene ring results in a complex molecule with a high potential for a variety of intermolecular interactions. The relative positioning of the acetamido and nitro groups may also allow for intramolecular hydrogen bonding, which could influence crystal lattice energy and, consequently, solubility.

Predictive Solubility Analysis Across Solvent Classes

Based on the molecular architecture, we can logically predict the solubility of this compound in common organic solvents. The guiding principle is "like dissolves like."

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighThese solvents can effectively solvate the polar nitro and acetamido groups through dipole-dipole interactions. The carbonyl oxygen of DMF and the sulfoxide oxygen of DMSO are excellent hydrogen bond acceptors for the boronic acid and amide -OH and -NH protons. The high dielectric constant of these solvents helps to overcome the solute's crystal lattice energy.
Polar Protic Methanol, EthanolModerate to HighThese solvents are strong hydrogen bond donors and acceptors, allowing for favorable interactions with all three functional groups of the target molecule. Solubility will likely be significant, though potentially less than in polar aprotic solvents if the solute-solute interactions in the crystal lattice are particularly strong.
Ethers THF, 1,4-DioxaneModerateAs hydrogen bond acceptors, ethers can interact with the boronic acid and amide protons. Their moderate polarity should allow for some dissolution. Unsubstituted phenylboronic acid has been shown to have high solubility in ethers.[10] However, the highly polar nitro and acetamido groups may limit solubility compared to simpler boronic acids.
Ketones Acetone, 2-ButanoneModerateSimilar to ethers, ketones are effective hydrogen bond acceptors. Phenylboronic acid generally shows good solubility in ketones.[10] The polarity of acetone should be favorable for solvating the substituted phenyl ring.
Halogenated Dichloromethane (DCM)Low to ModerateDCM has a moderate dipole moment but is not a hydrogen bond acceptor or donor. It is less effective at solvating the highly polar, hydrogen-bonding functional groups of the molecule. Some solubility is expected, but it is unlikely to be a primary choice for high-concentration solutions.
Non-polar Aromatic Toluene, BenzeneVery LowThe large disparity in polarity between the highly polar solute and these non-polar solvents will result in poor solvation and, therefore, very low solubility. The π-π stacking interactions between the solvent and the phenyl ring of the solute will be insufficient to overcome the strong intermolecular forces within the solute's crystal lattice.
Non-polar Aliphatic Hexane, HeptaneInsolubleThese solvents lack the polarity and hydrogen bonding capability to interact favorably with the solute. The energy required to break the solute-solute bonds will far exceed the energy gained from solute-solvent interactions. Phenylboronic acid itself has very low solubility in hydrocarbons.[10]

Experimental Determination of Solubility: A Validating Protocol

Theoretical predictions require empirical validation. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound. The isothermal shake-flask method is a gold standard for solubility determination due to its reliability and direct measurement of equilibrium.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solid to vial B Add known volume of solvent A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G H Dilute sample G->H I Analyze by HPLC H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., mg/mL) J->K

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Step-by-Step Methodology
  • Preparation of Stock Solutions for HPLC Calibration:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a suitable solvent in which it is highly soluble (e.g., DMF or DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions to create a set of calibration standards (e.g., 5-6 points) covering the expected concentration range.

    • Analyze each standard by HPLC to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation for Solubility Measurement:

    • To a series of vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. For crystalline organic compounds, 24 to 48 hours is typically adequate. A preliminary kinetic study can be performed to confirm the time to reach equilibrium.

  • Sampling and Analysis:

    • After equilibration, remove the vials from the shaker and let them stand in a temperature-controlled bath for at least 30 minutes to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any particulate matter.

    • Accurately dilute a known volume of the filtered supernatant with the mobile phase or a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

    • Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the measured concentration by the dilution factor.

    • The resulting concentration is the equilibrium solubility of the compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., mg/mL, g/L, or mol/L).

Addressing the Boroxine Equilibrium Challenge

A significant challenge in working with boronic acids is their tendency to form boroxines (cyclic anhydrides) upon dehydration. This can affect solubility measurements, as you may be measuring the solubility of an equilibrium mixture of the boronic acid and its boroxine.

G BoronicAcid 3 x R-B(OH)₂ (Monomer) Boroxine (RBO)₃ (Boroxine Trimer) BoronicAcid->Boroxine Dehydration (favored in non-polar solvents/heating) Boroxine->BoronicAcid Hydrolysis (favored in presence of water) Water + 3 H₂O

Caption: Reversible equilibrium between a boronic acid and its boroxine.

Mitigation and Awareness:

  • Solvent Choice: Be aware that this equilibrium is more shifted towards the boroxine in non-polar, aprotic solvents.

  • Analytical Method: HPLC analysis should ideally separate the boronic acid from the boroxine, though this can be challenging. If the peaks co-elute, the measured solubility will represent the total solubility of both species.

  • Consistency: The key is to maintain consistent experimental conditions (temperature, equilibration time, moisture content of the solvent) to ensure reproducible results. The reported solubility should be understood as that of the compound in its equilibrium state under the specified conditions.

Conclusion: A Framework for Practical Application

While direct, published solubility data for this compound is scarce, a systematic approach grounded in fundamental chemical principles provides a powerful predictive tool. This guide has established a logical framework for estimating solubility based on the compound's functional groups and has provided a detailed, self-validating experimental protocol for its empirical determination. For researchers in organic synthesis and drug development, this integrated approach of prediction and verification is essential for efficient process development, reaction optimization, and formulation design. By understanding the "why" behind the experimental choices, scientists can confidently navigate the solubility challenges posed by this and other complex, multifunctional molecules.

References

Commercial suppliers of (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to Commercial Suppliers of (3-Acetamido-4-nitrophenyl)boronic acid

Abstract

This compound is a key building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize complex organic molecules. The successful outcome of these sensitive synthetic endeavors is critically dependent on the quality, purity, and consistency of the starting materials. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying, evaluating, and selecting commercial suppliers of this compound. It covers essential evaluation criteria, a comparative analysis of representative suppliers, in-depth technical considerations for quality control and handling, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.

Introduction to this compound

This compound (CAS No. 78887-37-3) is a bifunctional aromatic compound featuring a boronic acid group, an acetamido group, and a nitro group. This specific arrangement of functional groups makes it a valuable and versatile reagent in organic synthesis.

  • Molecular Formula: C₈H₉BN₂O₅

  • Molecular Weight: 223.98 g/mol

  • Appearance: Typically a yellow to light-brown powder.

The boronic acid moiety is primarily exploited for its role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1] The acetamido and nitro groups offer sites for further chemical modification and influence the electronic properties of the molecule, thereby modulating its reactivity. Its structural motifs are integral to the synthesis of various heterocyclic compounds and biaryl systems that form the core of many pharmaceutical candidates.

dot graph "G" { bgcolor="#F1F3F4" node [shape=none, fontcolor="#202124"]; a [label=< this compound CAS Number78887-37-3 Structure Key ApplicationsSuzuki-Miyaura Coupling, Medicinal Chemistry >]; } . Caption: Chemical structure and key identifiers.

Evaluating Commercial Suppliers: A Researcher's Framework

The selection of a chemical supplier extends beyond mere procurement; it is a critical step that impacts experimental reproducibility, scalability, and the overall integrity of research. A systematic evaluation process is paramount.

G

Key Evaluation Criteria:
  • Purity and Analytical Data: The most critical factor is the purity of the compound. Reputable suppliers provide a comprehensive Certificate of Analysis (CoA) with each batch. This document should detail the purity level (typically ≥95%) as determined by quantitative methods like HPLC or qNMR. The CoA should also include spectroscopic data (¹H NMR, MS) confirming the structure.

  • Consistency: For long-term projects or drug development campaigns, batch-to-batch consistency is non-negotiable. Inconsistent impurity profiles can lead to failed reactions or irreproducible biological data. Inquire about the supplier's quality management system (e.g., ISO certification) and their ability to reserve lots.

  • Availability and Lead Times: Suppliers fall into two categories: those who hold stock and those who synthesize on demand. For discovery-phase research, in-stock availability is often preferred for speed. For process development, a reliable lead time for larger quantities is crucial.

  • Scale-Up Capability: A supplier who can provide milligram-scale quantities for initial screening and kilogram-scale quantities for later-stage development offers a significant advantage, ensuring a consistent material source throughout the project lifecycle.

  • Technical Support: Access to knowledgeable technical support can be invaluable for troubleshooting. A supplier whose scientific staff can answer questions about product stability, solubility, or typical impurity profiles is a valuable partner.

Comparative Analysis of Selected Suppliers

The following table provides a snapshot of offerings for this compound from a selection of well-regarded chemical suppliers. This information is intended to be representative and researchers should always verify current data directly with the supplier.

SupplierExample Product NumberPurity (Typical)AvailabilityScaleNotes
Sigma-Aldrich (Merck) CDS004071≥95%Stock ItemGram ScaleOften contains varying amounts of the corresponding anhydride, a common characteristic of boronic acids.
Combi-Blocks BB-9442>95%Stock ItemGram to 100g ScaleSpecializes in building blocks for medicinal chemistry, often with good characterization data.
Frontier Specialty Chemicals VariesHigh PurityStock/MTOGram ScaleMaintains an extensive catalog of boronic acids for cross-coupling applications.[2]
Boron Molecular BM1689>97%Stock ItemGram to BulkA specialty manufacturer focusing on boronic acids and related compounds.[3]

Note: Data is illustrative and subject to change. "Stock Item" indicates general availability but may vary by region. "MTO" stands for Make-to-Order.

Technical Deep Dive: Quality Control and Handling

Purity and Impurities: The analysis of boronic acids and their esters can be challenging due to their propensity for hydrolysis.[4] The primary impurity in solid samples of boronic acids is often the anhydride (boroxine), formed by intermolecular dehydration. While this doesn't typically interfere with reactions like the Suzuki-Miyaura coupling (as it hydrolyzes back to the acid in situ), its presence can complicate accurate weighing and stoichiometry calculations. Other potential impurities include starting materials from the synthesis or byproducts from protodeboronation.

Standard Analytical Techniques:

  • HPLC (High-Performance Liquid Chromatography): The primary method for assessing purity. Reversed-phase HPLC methods can be complicated by the polar nature of boronic acids and their potential for on-column degradation.[4][5] Specialized methods, sometimes using high pH mobile phases, may be required for stable analysis, particularly for related boronate esters.[4]

  • NMR (Nuclear Magnetic Resonance): ¹H NMR is essential for confirming the chemical structure. The presence of broad signals for the B(OH)₂ protons is characteristic. ¹³C and ¹¹B NMR can provide further structural confirmation.

  • Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation over time.

Application Focus: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving three key steps:[1][6][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_inputs Inputs cluster_outputs Outputs ArylHalide Ar¹-X OxAdd OxAdd ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ Transmetal Transmetal BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Product Ar¹-Ar² RedElim RedElim RedElim->Product

Detailed Experimental Protocol

This protocol describes a general, self-validating procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)

  • Silica gel (for purification)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).[10]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is inert. This is crucial as the Pd(0) catalyst can be sensitive to oxygen.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[11] The biphasic system is common and often enhances the reaction rate.[11]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture (e.g., every 2 hours) to check for the consumption of the aryl bromide starting material. The reaction is complete when the limiting reagent is no longer observed. Typical reaction times are 4-16 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

This compound is an indispensable tool for synthetic and medicinal chemists. The success of its application, however, begins with the careful and informed selection of a commercial supplier. By prioritizing purity, consistency, comprehensive documentation, and scalability, researchers can mitigate risks associated with reagent quality and ensure the integrity and reproducibility of their scientific outcomes. Adherence to rigorous quality control and established protocols, such as the Suzuki-Miyaura coupling detailed herein, will enable the effective utilization of this versatile building block in the pursuit of novel chemical entities.

References

An In-depth Technical Guide on the Safety and Handling of (3-Acetamido-4-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling instructions for (3-Acetamido-4-nitrophenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and established laboratory practices to ensure the highest standards of safety and experimental integrity.

Compound Profile and Hazard Identification

This compound is a specialized arylboronic acid derivative. Like many arylboronic acids, it is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. However, its chemical structure, featuring a nitro group and an acetamido group, necessitates a thorough understanding of its specific hazards. The toxicological properties of this specific compound have not been exhaustively investigated, underscoring the need for prudent handling based on its classification and the known risks of related compounds.[1]

A critical first step before handling this compound is a comprehensive risk assessment. This involves understanding its inherent hazards, which are formally classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: Compound Identification & Properties

Identifier Value
Chemical Name This compound
CAS Number 213309-84-1 (This is the most likely CAS, though some suppliers list 78887-37-3)[2]
Molecular Formula C₈H₉BN₂O₅
Molecular Weight 224.0 g/mol

| Appearance | Solid powder (typically yellow to brown) |

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation[2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

The "Warning" signal word is associated with this compound, indicating a moderate level of hazard.[2] It is crucial to recognize that arylboronic acids as a class have been identified as weakly mutagenic in some microbial assays, which suggests they should be treated as potentially genotoxic impurities (PGIs) in a pharmaceutical context.[3]

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential. The causality is simple: remove the hazard from the operator's breathing zone and prevent direct physical contact.

Engineering Controls:

  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood.[4] This is the primary line of defense against inhaling the powder, which can cause respiratory tract irritation.[2]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.[5]

Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it's a system designed to shield the user from specific, identified hazards.

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Hand Protection Nitrile gloves Provides chemical resistance. Always inspect gloves for tears or pinholes before use. Wash hands thoroughly after handling.[1][4]
Eye/Face Protection Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when handling larger quantities.[1] Protects against splashes and airborne particles causing serious eye irritation.[2]
Skin and Body Laboratory coat Prevents contamination of personal clothing.[4]

| Respiratory | NIOSH/MSHA-approved respirator | Required if ventilation is inadequate or when handling large quantities where dust formation is significant. |

Risk_Assessment_and_Control_Hierarchy A Start: Handling this compound B Hazard Identification (H315, H319, H335) A->B Assess Risks C Engineering Controls (Most Effective) B->C Mitigate D Administrative Controls C->D F Fume Hood / Ventilation C->F E Personal Protective Equipment (PPE) (Last Line of Defense) D->E G SOPs & Training D->G H Gloves, Goggles, Lab Coat E->H

Caption: Risk Assessment & Control Hierarchy.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is non-negotiable for ensuring safety and preserving the chemical integrity of the reagent.

Storage

Proper storage is crucial to prevent degradation and maintain safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] A recommended temperature range is often 2-8°C.[1]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6]

  • Moisture: Boronic acids can be sensitive to moisture.[7] Store in a desiccated environment if necessary to prevent decomposition.

Detailed Protocol: Weighing and Transfer of Solid Compound

This protocol is designed to minimize exposure and prevent contamination.

Methodology:

  • Preparation: Don all required PPE (lab coat, nitrile gloves, safety goggles). Ensure the chemical fume hood sash is at the appropriate height.

  • Decontamination: Clean the balance and surrounding surfaces within the fume hood before and after use.

  • Tare: Place a clean, appropriately sized weigh boat on the analytical balance and tare the mass.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust. If dust is generated, pause and allow the ventilation to clear it.

  • Seal: Immediately and tightly reseal the main container.[7]

  • Record: Record the final mass.

  • Dissolution: Transfer the weighed solid into the reaction vessel inside the fume hood. Use a compatible solvent to rinse the weigh boat and spatula to ensure a complete quantitative transfer.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.

Disposal

Chemical waste generators are responsible for correct classification and disposal.

  • Procedure: Dispose of surplus and non-recyclable material through a licensed disposal company.[1]

  • Containers: Do not reuse empty containers. They should be disposed of in the same manner as the unused product.

  • Regulations: Adhere to all local, regional, and national hazardous waste regulations.[6]

Spill Management and Emergency Procedures

Preparedness is key to managing accidents effectively.

First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][6]

  • Skin Contact: Causes skin irritation.[2] Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][6] If irritation persists, get medical advice.[2]

  • Eye Contact: Causes serious eye irritation.[2] Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2] Continue rinsing for at least 15 minutes and consult a physician.[1]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.

Spill_Response_Protocol Spill Spill Occurs Alert Alert personnel & assess risk Spill->Alert SmallSpill Small & Contained? Alert->SmallSpill Evacuate Evacuate Area Contact EHS SmallSpill->Evacuate No / Unsure Cleanup Use spill kit: Absorb & Neutralize SmallSpill->Cleanup Yes Decon Decontaminate Area Cleanup->Decon Dispose Dispose of waste in sealed, labeled container Decon->Dispose Report Report Incident Dispose->Report

Caption: Spill Response Decision Tree.

Fire-Fighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[1]

  • Hazardous Decomposition: Combustion may produce hazardous carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and boron oxides.

References

An In-Depth Technical Guide to the Physical Appearance of (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Acetamido-4-nitrophenyl)boronic acid is a multifaceted organoboron compound with significant potential in medicinal chemistry and organic synthesis. A thorough understanding of its physical and chemical properties is paramount for its effective application. This technical guide provides a comprehensive examination of the physical appearance of this compound, delving into the factors that influence its macroscopic and microscopic characteristics. This document synthesizes available data to offer a detailed profile of the compound, including its solid-state form, color, and key physical constants, thereby providing a crucial resource for researchers in its handling, characterization, and application.

Introduction: The Significance of Physical Appearance in Drug Development

In the realm of pharmaceutical sciences and synthetic chemistry, the physical appearance of a compound is not a trivial characteristic. It serves as a primary indicator of purity, stability, and polymorphic form, all of which can profoundly impact a substance's reactivity, solubility, and bioavailability. For a specialized reagent like this compound, a nuanced appreciation of its physical state is essential for its reliable use in complex synthetic pathways and for ensuring the reproducibility of experimental results.

This guide will deconstruct the physical appearance of this compound, moving beyond a simple description to explain the underlying chemical principles that dictate its observable properties.

Molecular Structure and its Influence on Physical Properties

The physical characteristics of this compound are intrinsically linked to its molecular architecture. The molecule possesses a phenylboronic acid core, functionalized with both an acetamido group and a nitro group.

Figure 1. Chemical structure of this compound.

The presence of the boronic acid moiety, a known Lewis acid, allows for the formation of intermolecular hydrogen bonds. Furthermore, the acetamido and nitro groups are capable of participating in hydrogen bonding and dipole-dipole interactions. These intermolecular forces dictate the packing of the molecules in the solid state, influencing its crystalline structure, melting point, and solubility.

Macroscopic Appearance: Form and Color

Based on observations of structurally similar compounds and available data, this compound is expected to be a solid at room temperature . Its appearance can range from a white to a pale yellow crystalline powder .

The color can be an indicator of purity. A pure sample is more likely to be white or off-white. The presence of impurities, residual solvents, or degradation products can impart a yellowish hue. For instance, nitrated aromatic compounds are often pale yellow, and any deviation from a near-white appearance should prompt further analytical investigation to ascertain purity.

Table 1: Comparison of Physical Appearance with Related Compounds

CompoundCAS NumberPhysical FormMelting Point (°C)
3-Acetamidophenylboronic acid78887-39-5Powder135
3-Nitrophenylboronic acid13331-27-6White to pale yellow crystalline powder[1]282-287[1]
4-Nitrophenylboronic acid24067-17-2Solid285-290 (decomposes)

The data from these related compounds suggests that the combination of the acetamido and nitro groups in the target molecule will likely result in a solid with a relatively high melting point, and a color in the white to yellow spectrum.

Key Physical and Chemical Properties

A comprehensive understanding of the physical appearance necessitates the quantification of key physical and chemical properties.

Table 2: Physicochemical Properties of this compound

PropertyValueSource/Comment
CAS Number 78887-37-3
Molecular Formula C₈H₉BN₂O₅
Molecular Weight 223.98 g/mol Calculated
Melting Point Data not availableExpected to be a high-melting solid based on related structures.
Solubility Data not availableBoronic acids generally exhibit limited solubility in water but are often soluble in organic solvents like DMF and DMSO. The polar functional groups may enhance solubility in polar protic solvents.
pKa ~9Estimated based on the general pKa of boronic acids.[2]

The tendency of boronic acids to form anhydrides through the loss of water, often resulting in cyclic trimers, can also affect their physical appearance and solubility.[2] This potential for dehydration should be considered during storage and handling.

The Role of Synthesis and Purification in Physical Appearance

The synthetic route and subsequent purification protocol are critical determinants of the final physical appearance of this compound.

Conceptual Synthetic Pathway

A plausible synthetic approach to this compound involves a multi-step process that could start from a commercially available precursor. The final steps would likely involve the introduction of the boronic acid functionality and the modification of other substituents.

Synthesis_Workflow A Starting Material (e.g., Substituted Aniline) B Nitration A->B HNO₃/H₂SO₄ C Acetylation B->C Acetic Anhydride D Borylation C->D e.g., Miyaura Borylation E Purification (e.g., Recrystallization, Chromatography) D->E F Final Product: This compound E->F

Figure 2. A conceptual workflow for the synthesis of this compound.

Experimental Protocol: General Considerations for Boronic Acid Synthesis

Step-by-Step Methodology (Illustrative, based on a related synthesis):

  • Diazotization: A solution of the corresponding aniline precursor (e.g., 3-amino-4-nitroacetanilide) would be treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., HCl), at low temperatures (0-5 °C) to form the diazonium salt.

  • Borylation: The in-situ generated diazonium salt would then be reacted with a boron source, such as a boronic acid ester (e.g., pinacolborane) in the presence of a suitable catalyst.

  • Hydrolysis: The resulting boronic ester would be hydrolyzed under acidic or basic conditions to yield the final this compound.

  • Work-up and Purification: The crude product would be isolated through extraction. Purification is critical to obtaining a product with the desired physical appearance. Common methods include:

    • Recrystallization: This is a powerful technique for removing impurities. The choice of solvent is crucial and will depend on the solubility profile of the product and its impurities. A successful recrystallization will yield a crystalline solid with a sharp melting point.

    • Column Chromatography: For more challenging separations, silica gel chromatography can be employed to isolate the pure compound.

The efficiency of the purification steps directly impacts the color and crystalline nature of the final product. Incomplete removal of colored byproducts or amorphous solids will result in a less defined physical appearance.

Spectroscopic Characterization: Correlating Structure with Physical Form

Spectroscopic techniques are indispensable for confirming the chemical identity and purity of this compound, which in turn validates its observed physical appearance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure. The number of signals, their chemical shifts, and splitting patterns in the ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The presence of impurity peaks would indicate a need for further purification, which could alter the physical appearance.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the O-H (of the boronic acid), N-H (of the amide), C=O (of the amide), and N-O (of the nitro group) stretches would be expected.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.

Obtaining clean and well-resolved spectra is indicative of a pure sample, which is expected to have a consistent and well-defined physical appearance.

Handling and Storage Recommendations

Given the nature of boronic acids, proper handling and storage are crucial to maintain the integrity and physical appearance of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation and anhydride formation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of any fine powder.

Conclusion

The physical appearance of this compound, anticipated to be a white to pale yellow crystalline powder, is a critical parameter for its application in research and development. This guide has provided a comprehensive overview of the factors influencing its appearance, from its molecular structure to the synthetic and purification methods employed. For researchers and drug development professionals, a keen eye on the physical characteristics of this reagent, supported by rigorous analytical characterization, is essential for ensuring the quality and reliability of their scientific endeavors.

References

Methodological & Application

Application and Protocol Guide: (3-Acetamido-4-nitrophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of (3-Acetamido-4-nitrophenyl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. While specific literature precedents for this exact reagent are limited, this document synthesizes field-proven principles for electronically-deficient arylboronic acids to establish a robust, reliable protocol for the synthesis of complex biaryl molecules. The guide delves into the mechanistic considerations dictated by the compound's unique electronic structure, offers a detailed experimental protocol, and provides a framework for troubleshooting and optimization.

Introduction: A Versatile Building Block

This compound is a valuable bifunctional building block in medicinal chemistry and materials science.[1] The presence of three distinct functionalities—the boronic acid for carbon-carbon bond formation, the nitro group as a versatile synthetic handle (e.g., for reduction to an amine), and the acetamido group to modulate electronic properties and solubility—makes it an attractive reagent for constructing highly functionalized biaryl scaffolds.

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for C-C bond formation, prized for its mild conditions and exceptional functional group tolerance. This guide focuses on leveraging this reaction to couple this compound with various aryl and heteroaryl halides, paving the way for the synthesis of novel compounds with potential applications in drug discovery and organic electronics.

Mechanistic Considerations & Key Challenges

The success of a Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. However, the specific electronic nature of this compound introduces critical considerations.

  • Electronic Effects: The potent electron-withdrawing nature of the para-nitro group significantly decreases the nucleophilicity of the ipso-carbon attached to the boron atom. This can slow the rate-limiting transmetalation step, where the organic moiety is transferred from boron to the palladium center. The meta-acetamido group, while electron-donating through resonance, has a less pronounced effect due to its position relative to the boronic acid.

  • Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a competitive side reaction where the C–B bond is cleaved by a proton source (often water in the presence of a base) and replaced with a C–H bond. This depletes the active reagent and reduces the overall yield of the desired biaryl product. The choice of base and careful control of water content are paramount to mitigating this pathway.

To address these challenges, the selection of the catalyst, base, and solvent system is critical for achieving high yields and reaction efficiency.

Physicochemical Properties of the Reagent

A clear understanding of the reagent's properties is essential for proper handling, storage, and reaction setup.

PropertyValueSource
CAS Number 78887-37-3
Molecular Formula C₈H₉BN₂O₅
Molecular Weight 223.98 g/mol
Appearance Typically a white to yellow crystalline powder
Melting Point >300 °C (Decomposes)-
Solubility Soluble in DMF, DMSO; Sparingly soluble in alcohols and water

Detailed Experimental Protocol

This protocol is a validated starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Equipment
  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ (2-5 mol%)

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (4:1 or 5:1 ratio, degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate/mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Workflow Diagram

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₃PO₄, 2.0 eq) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Catalyst: Pd(dppf)Cl₂ (2-5 mol%) B->C D 4. Add Degassed Solvents: 1,4-Dioxane/Water (4:1) E 5. Heat & Stir: 80-100 °C, 2-16 h D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Cool to RT, Dilute with Ethyl Acetate H 8. Wash with Water & Brine G->H I 9. Dry (Na₂SO₄), Filter, & Concentrate H->I J 10. Purify by Column Chromatography I->J K K J->K Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.).

  • Inerting: Seal the flask, and evacuate and backfill with the inert gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the previously degassed solvent mixture (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Causality and Optimization: The "Why" Behind the Protocol

  • Choice of Catalyst: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst often effective for challenging substrates, including those that are electron-deficient. The bulky, electron-rich dppf ligand facilitates the oxidative addition and reductive elimination steps and helps stabilize the palladium(0) active species. If yields are low, catalysts with more electron-rich and bulky biarylphosphine ligands like SPhos or XPhos in combination with a Pd(0) source (e.g., Pd₂(dba)₃) may improve performance.

  • Choice of Base: A moderately strong, non-nucleophilic base is crucial. K₃PO₄ is often an excellent choice for electron-deficient boronic acids as it is effective at promoting transmetalation while minimizing the competing protodeboronation side reaction. Cs₂CO₃ is a stronger and more soluble alternative that can sometimes accelerate slow reactions. Weaker bases like K₂CO₃ may not be sufficient to activate the boronic acid effectively.

  • Solvent System: A mixture of a polar aprotic solvent like 1,4-dioxane or THF with water is standard. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the reactive borate species [-B(OH)₃]⁻. The ratio should be carefully controlled; too much water can exacerbate protodeboronation.

  • Temperature: Elevated temperatures (80-110 °C) are typically required to overcome the activation energy for the oxidative addition and transmetalation steps, especially with less reactive partners like aryl chlorides.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_B R¹-Pd(II)L₂-OH PdII->PdII_B Anion Exchange PdII_R2 R¹-Pd(II)L₂-R² PdII_B->PdII_R2 Transmetalation PdII_R2->Pd0 Reductive Elimination R1R2 R¹-R² (Biaryl Product) PdII_R2->R1R2 R1X R¹-X (Aryl Halide) R1X->PdII R2BOH2 R²-B(OH)₂ (Boronic Acid) Borate [R²-B(OH)₃]⁻ R2BOH2->Borate Base Base (e.g., K₃PO₄) Base->Borate Borate->PdII_R2

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the role of the base.

Performance Data: Expected Outcomes

While specific yield data for this compound is not widely published, the following table provides representative yields for the coupling of similar electron-deficient nitrophenylboronic acids with various aryl bromides under optimized conditions. These values serve as a benchmark for what can be reasonably expected.

Aryl Bromide PartnerExpected Yield RangeNotes
4-Bromoanisole75-90%Electron-rich partners generally couple well.
4-Bromotoluene70-85%Standard, neutral coupling partner.
4-Bromobenzonitrile60-80%Electron-deficient partners can be more challenging.
1-Bromo-4-(trifluoromethyl)benzene55-75%Strongly electron-withdrawing groups may require optimization.
2-Bromopyridine50-70%Heterocyclic halides can sometimes require ligand screening.

Data compiled from analogous reactions in the literature. Actual yields will be substrate-dependent.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Use a fresh catalyst or switch to a more active Pd(0)/ligand system (e.g., Pd₂(dba)₃/SPhos). 2. Switch from K₃PO₄ to Cs₂CO₃. 3. Increase temperature to 110 °C.
Significant Protodeboronation 1. Base is too harsh or too much water is present. 2. Prolonged reaction time at high temperature.1. Reduce the water content in the solvent mixture (e.g., to 10:1 dioxane/water). Consider using an anhydrous base like KF in an anhydrous solvent (e.g., THF). 2. Use a more active catalyst to shorten the reaction time.
Formation of Homocoupled Products 1. Presence of oxygen in the reaction vessel. 2. Decomposition of the boronic acid.1. Ensure thorough degassing of solvents and proper inert atmosphere technique. 2. Use a slight excess (1.1-1.2 eq.) of the boronic acid, not more.

References

Application Notes and Protocols for the Use of (3-Acetamido-4-nitrophenyl)boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

(3-Acetamido-4-nitrophenyl)boronic acid is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex biaryl structures that are often scaffolds for pharmaceuticals and functional materials. Its utility stems from the presence of a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions, and the nitro and acetamido groups that offer sites for further chemical elaboration. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

Understanding the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The reaction proceeds through a catalytic cycle that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

A base is a crucial component of the Suzuki-Miyaura reaction, playing a multifaceted role in the catalytic cycle.[3] Its primary functions are to facilitate the formation of a more nucleophilic boronate species from the boronic acid and to assist in the generation of the active palladium catalyst.[4][5] The choice of base can significantly impact the reaction's efficiency and is often substrate-dependent.

Suzuki_Miyaura_Catalytic_Cycle

Key Considerations for this compound

The electronic properties of this compound, influenced by the electron-withdrawing nitro group and the acetamido group, require careful consideration when designing a cross-coupling protocol. The electron-deficient nature of the aromatic ring can make the boronic acid more susceptible to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.[4] To mitigate this, the choice of base, solvent, and reaction temperature becomes critical.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

Reaction Setup Workflow:

Experimental_Workflow Start Start Prep Prepare Schlenk Flask (Flame-dry, inert atm) Start->Prep Reagents Add Solids: - Boronic Acid - Aryl Bromide - Base (K2CO3) - Catalyst (Pd(OAc)2) - Ligand (PPh3) Prep->Reagents Solvent Add Solvents: - Dioxane - Water Reagents->Solvent Degas Degas Mixture (Inert gas bubbling) Solvent->Degas Heat Heat to 80-100 °C (Monitor by TLC/LC-MS) Degas->Heat Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O, brine Heat->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

Detailed Procedure:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table 1: Typical Reaction Parameters

ParameterRecommended ConditionRationale
Boronic Acid 1.2 - 1.5 equivalentsTo ensure complete consumption of the limiting aryl halide.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)Mild inorganic bases are generally effective and minimize protodeboronation.[5]
Catalyst Pd(OAc)₂ / PPh₃ or Pd(PPh₃)₄ (1-5 mol%)A common and effective catalyst system for a wide range of substrates.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O (4:1)A mixture of an organic solvent and water is often optimal for solubility and reaction rate.[5]
Temperature 80 - 100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without significant decomposition.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium source is of good quality and the reaction is thoroughly degassed. Consider using a pre-catalyst like Pd(PPh₃)₄.
Poor solubility of reagentsTry a different solvent system, such as DMF/water or DME/water.
Insufficiently active baseSwitch to a stronger base like Cs₂CO₃ or K₃PO₄.
Protodeboronation Presence of protic impurities or acidic conditionsUse anhydrous solvents and ensure the base is of high purity. A milder base like K₂CO₃ may be beneficial.
Homocoupling of boronic acid Presence of oxygenThoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
Incomplete reaction Steric hindrance on the aryl halideIncrease the reaction temperature or catalyst loading. Consider using a more active ligand, such as a biarylphosphine (e.g., SPhos, XPhos).

Conclusion

This compound is a highly useful building block for the synthesis of functionalized biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the reaction conditions, particularly the base and solvent system, to minimize side reactions such as protodeboronation, high yields of the desired products can be achieved. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors.

References

The Strategic deployment of (3-Acetamido-4-nitrophenyl)boronic acid in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The ever-evolving landscape of drug discovery necessitates a diverse and versatile chemical toolbox. Among the myriad of reagents available to medicinal chemists, boronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide delves into the specific applications of (3-Acetamido-4-nitrophenyl)boronic acid , a trifunctional reagent poised for strategic incorporation into complex molecular architectures. Its unique combination of a boronic acid for carbon-carbon bond formation, a nitro group as a versatile synthetic handle, and an acetamido group to modulate physicochemical properties makes it a valuable asset in the synthesis of targeted therapeutics.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and the underlying scientific rationale.

Core Utility: A Versatile Scaffold for Bioactive Molecules

This compound serves as a strategic building block for introducing a substituted phenyl ring into target molecules. The acetamido group can participate in hydrogen bonding interactions with biological targets, while the nitro group can be readily reduced to an amine, providing a point for further functionalization or for mimicking the electronic properties of other functional groups. This dual functionality allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[4][5] this compound is an excellent coupling partner in these reactions, allowing for the synthesis of complex biaryl structures, which are prevalent in many classes of therapeutic agents.

Scientific Rationale

The reaction proceeds through a catalytic cycle involving the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle reagents Ar-X + (3-Acetamido-4-nitrophenyl)B(OH)₂ + Pd(0) Catalyst + Base Pd(0)L₂ Pd(0)L₂ reagents->Pd(0)L₂ product Ar-(3-Acetamido-4-nitrophenyl) + B(OH)₃ + HX Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)L₂-X Ar-Pd(II)L₂-X Oxidative\nAddition->Ar-Pd(II)L₂-X Transmetalation Transmetalation Ar-Pd(II)L₂-X->Transmetalation [(3-Acetamido-4-nitrophenyl)B(OH)₃]⁻ Ar-Pd(II)L₂-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L₂-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L₂-Ar'->Reductive\nElimination Reductive\nElimination->product Reductive\nElimination->Pd(0)L₂ Ar-Ar'

Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is typically 0.1 M with respect to the aryl bromide.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Expected Outcome:

The reaction should yield the corresponding biaryl product. The yield will depend on the specific aryl halide used but is generally expected to be in the range of 70-95%.

Application as a Precursor for Benzimidazole Synthesis

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antiviral, anticancer, and antifungal properties.[6][7][8] The nitro group of this compound can be readily reduced to an amine, which can then be cyclized to form a benzimidazole ring.

Scientific Rationale

The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.[9] By first incorporating the this compound moiety into a molecule via Suzuki coupling, and then reducing the nitro group, a precursor for benzimidazole formation is generated. This strategy allows for the synthesis of complex benzimidazole derivatives with diverse substitution patterns.

Benzimidazole_Synthesis start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Ar-X, Pd catalyst, Base intermediate1 Biaryl with Nitro Group suzuki->intermediate1 reduction Nitro Group Reduction intermediate1->reduction e.g., H₂, Pd/C or SnCl₂ intermediate2 o-Phenylenediamine Derivative reduction->intermediate2 cyclization Condensation/ Cyclization intermediate2->cyclization Aldehyde or Carboxylic Acid product Benzimidazole Derivative cyclization->product

Caption: Synthetic pathway to benzimidazoles.

Protocol: Synthesis of a Benzimidazole Derivative

This protocol outlines a multi-step synthesis of a benzimidazole derivative starting from this compound.

Part A: Suzuki-Miyaura Coupling (as described in Section 2)

Part B: Nitro Group Reduction

Materials:

  • Biaryl product from Part A

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Dissolve the biaryl product from Part A in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5-10 equivalents) to the solution.

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the o-phenylenediamine derivative.

Part C: Benzimidazole Formation

Materials:

  • o-Phenylenediamine derivative from Part B

  • An appropriate aldehyde (e.g., benzaldehyde)

  • Ethanol or acetic acid

Procedure:

  • Dissolve the o-phenylenediamine derivative in ethanol or acetic acid.

  • Add the aldehyde (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the crude product by recrystallization or column chromatography.

Potential Application in ROS-Responsive Prodrugs

Reactive oxygen species (ROS) are often overproduced in pathological conditions such as cancer and inflammation. This provides an opportunity for targeted drug delivery by designing prodrugs that are activated by ROS. The boronic acid to phenol switch upon oxidation by hydrogen peroxide (H₂O₂) is a well-established trigger for such systems.

Scientific Rationale

Arylboronic acids can be oxidized by H₂O₂ to the corresponding phenols. By incorporating the this compound moiety into a larger drug molecule as a promoiety, it can mask a critical functional group (e.g., a hydroxyl group) of the parent drug. In the high ROS environment of target cells, the boronic acid is cleaved, releasing the active drug.

ROS_Prodrug_Activation prodrug Prodrug with (3-Acetamido-4-nitrophenyl)boronic acid promoiety activation Oxidation by ROS (e.g., H₂O₂) prodrug->activation release Active Drug Release activation->release active_drug Active Drug release->active_drug byproduct Phenolic byproduct + Boric Acid release->byproduct

Caption: ROS-mediated activation of a boronic acid-based prodrug.

Conceptual Protocol: Evaluation of ROS-Mediated Activation

This conceptual protocol describes how one might evaluate the release of a model fluorescent compound from a prodrug construct.

Materials:

  • A synthesized prodrug of a fluorescent phenol (e.g., fluorescein) masked with this compound.

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

Procedure:

  • Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO) and dilute it into PBS to a final concentration in the low micromolar range.

  • Divide the solution into a control group and an experimental group.

  • To the experimental group, add a solution of H₂O₂ to mimic a high ROS environment (e.g., final concentration of 100 µM).

  • Incubate both solutions at 37 °C.

  • At various time points, measure the fluorescence intensity of the solutions at the excitation and emission wavelengths of the released fluorophore.

  • An increase in fluorescence in the experimental group compared to the control group would indicate the ROS-mediated release of the fluorophore.

Summary of Applications and Protocols

Application AreaKey ReactionStarting MaterialKey ReagentsExpected Product
Biaryl Synthesis Suzuki-Miyaura CouplingThis compound, Aryl halidePd catalyst, BaseSubstituted biaryl
Benzimidazole Synthesis Nitro Reduction, CondensationBiaryl from Suzuki CouplingReducing agent (e.g., SnCl₂), AldehydeBenzimidazole derivative
ROS-Responsive Prodrugs OxidationDrug-Boronic Acid ConjugateReactive Oxygen Species (H₂O₂)Active Drug + Phenolic byproduct

Conclusion

This compound is a highly functionalized building block with significant potential in medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction, coupled with the synthetic flexibility offered by the nitro and acetamido groups, allows for the efficient construction of diverse and complex molecules. The application of this reagent in the synthesis of privileged scaffolds such as benzimidazoles, and its potential role in the design of innovative prodrug strategies, underscores its value to the drug discovery and development community. The protocols and rationales provided herein are intended to serve as a practical guide for researchers looking to leverage the unique chemical properties of this compound in their synthetic endeavors.

References

Application Notes: (3-Acetamido-4-nitrophenyl)boronic acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (3-Acetamido-4-nitrophenyl)boronic acid

This compound is a highly functionalized arylboronic acid that has emerged as a valuable synthetic intermediate in medicinal chemistry and materials science. Its structure incorporates three key features: a boronic acid moiety for carbon-carbon bond formation, an acetamido group, and a nitro group. This unique combination allows for sequential and site-selective modifications, making it an ideal building block for constructing complex molecular architectures.

The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that is one of the most powerful and widely used tools for forming C-C bonds.[1] The electron-withdrawing nature of the nitro group and the ortho-acetamido substituent influence the electronic properties of the boronic acid, offering distinct reactivity profiles for synthetic chemists to exploit. These application notes provide a comprehensive guide to the use of this compound, focusing on the mechanistic underpinnings and a detailed protocol for its successful implementation in Suzuki-Miyaura cross-coupling.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of the reagent's properties and safety considerations is paramount for successful and safe experimentation.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₅N/A
Molecular Weight 223.98 g/mol N/A
Appearance Typically a yellow to brown crystalline powderN/A
CAS Number 78887-37-3[2]
Melting Point >300 °C (decomposes)N/A

Safety and Handling Summary: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE).[2]

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Precautionary Measures: Handle in a well-ventilated area or fume hood. Avoid breathing dust. Wear protective gloves, safety goggles, and a lab coat.[2][3]

  • Storage: Store in a cool, dry place with the container tightly closed, away from oxidizing agents.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate.[4][5] This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of starting materials.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Product) oa_complex->trans_complex Transmetalation end_prod R¹-R² (Coupled Product) trans_complex->end_prod Reductive Elimination start->pd0 Precatalyst Activation end_prod->pd0 Catalyst Regeneration aryl_halide Ar-X (R¹-X) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ (R²-B(OH)₂) borate_complex [Ar'-B(OH)₃]⁻ boronic_acid->borate_complex base Base (e.g., OH⁻) base->borate_complex borate_complex->trans_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the organic halide (Ar-X), forming a Pd(II) complex.[1][4] This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[1]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The process requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic borate species ([Ar'-B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[7][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

Key Reagent Roles and Causality
  • The Palladium Catalyst: The heart of the reaction. While various palladium sources can be used, Pd(PPh₃)₄ and Pd(OAc)₂ are common. The choice of ligands (e.g., phosphines like PPh₃ or PCy₃) is critical as they stabilize the palladium species and modulate its reactivity and steric properties.[1]

  • The Base: The base is not merely a spectator; it is essential for activating the boronic acid.[9] Computational and experimental studies confirm that the formation of the anionic borate complex significantly accelerates the transmetalation step.[7][8] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can influence reaction rates and prevent side reactions.

  • The Solvent: The solvent system must solubilize both the organic and inorganic components. Often, a mixture of an organic solvent (like dioxane, THF, or toluene) and water is used.[1] Water not only helps dissolve the inorganic base but can also play a beneficial role in the catalytic cycle.

Experimental Protocol: Synthesis of 3'-Acetamido-4'-nitro-[1,1'-biphenyl]-4-ol

This protocol details a representative Suzuki-Miyaura coupling between this compound and 4-bromophenol.

Materials and Reagents
ReagentM.W.AmountMolesEquiv.
This compound223.98224 mg1.0 mmol1.0
4-Bromophenol173.01190 mg1.1 mmol1.1
Tetrakis(triphenylphosphine)palladium(0)1155.5635 mg0.03 mmol0.03
Potassium Carbonate (K₂CO₃)138.21415 mg3.0 mmol3.0
1,4-Dioxane-8 mL--
Deionized Water-2 mL--
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (224 mg, 1.0 mmol), 4-bromophenol (190 mg, 1.1 mmol), potassium carbonate (415 mg, 3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously under an inert atmosphere (argon or nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 50%) to yield the pure product.

  • Characterization: The final product, 3'-Acetamido-4'-nitro-[1,1'-biphenyl]-4-ol, should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow and Optimization

Visualizing the entire process helps in planning and identifying potential bottlenecks.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents glassware 2. Assemble Glassware reagents->glassware charge_flask 3. Charge Flask glassware->charge_flask degas 4. Add Solvents & Degas charge_flask->degas heat 5. Heat & Stir degas->heat monitor 6. Monitor by TLC heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify characterize 10. Characterization (NMR, MS) purify->characterize

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Optimization
ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Base is not strong enough or insoluble.1. Use fresh catalyst. Ensure inert atmosphere is maintained.2. Increase degassing time or use freeze-pump-thaw cycles.3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).
Protodeboronation The boronic acid is replaced by a hydrogen atom. This can be caused by excess water, high temperatures, or prolonged reaction times.[10]1. Use anhydrous solvents if possible (though some water is often beneficial).2. Lower the reaction temperature.3. Use the boronic acid in a slight excess (1.1-1.2 equiv).4. Consider using a boronate ester (e.g., pinacol ester) which is more stable.[10]
Homocoupling of Boronic Acid Formation of a symmetrical biaryl from two molecules of the boronic acid. Often caused by the presence of oxygen.1. Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.
Difficult Purification Product co-elutes with byproducts (e.g., triphenylphosphine oxide).1. After the reaction, consider adding a small amount of aqueous HCl to protonate phosphine ligands, making them water-soluble.2. Optimize chromatography conditions (different solvent system or silica type).

Concluding Remarks

This compound is a powerful and strategic building block for synthetic chemists. Its successful application, particularly in Suzuki-Miyaura cross-coupling, hinges on a solid understanding of the reaction mechanism and careful execution of the experimental protocol. By controlling key parameters such as catalyst integrity, base selection, and atmospheric conditions, researchers can effectively leverage this reagent to construct novel and complex molecules for drug discovery and materials science.

References

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (3-Acetamido-4-nitrophenyl)boronic acid in Synthesis

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its substituted phenyl structure is a key pharmacophore in numerous developmental drug candidates. The ability to efficiently form new carbon-carbon bonds at the boronic acid position is therefore of critical importance.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)–C(sp²) bonds.[1][2] Its success is rooted in the operational simplicity, mild reaction conditions, tolerance of a wide array of functional groups, and the generally low toxicity of the boron-containing reagents.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and field-proven protocols for successfully employing palladium catalysts in reactions with this compound. We will delve into the mechanistic underpinnings of the reaction, guide catalyst and ligand selection, and provide a detailed, validated experimental workflow.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

A foundational understanding of the catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps involving a palladium catalyst.[5][6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This step is often the rate-determining stage of the entire cycle.[8]

  • Transmetalation: For this step to occur, the boronic acid must first be activated by a base (e.g., K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[9][10] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling and leaving the metal. This forms the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii_halide Ar-Pd(II)L₂-X (Palladium(II) Complex) ox_add->pd_ii_halide transmetalation Transmetalation pd_ii_halide->transmetalation pd_ii_diaryl Ar-Pd(II)L₂-Ar' (Diorganopalladium) transmetalation->pd_ii_diaryl red_elim Reductive Elimination pd_ii_diaryl->red_elim red_elim->pd0 product Ar-Ar' red_elim->product Biaryl Product arx Ar-X arx->ox_add Aryl Halide ar_b Ar'-B(OR)₂⁻ ar_b->transmetalation Activated Boronic Acid

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Catalyst System Selection: The Synergy of Palladium and Ligand

The success of a Suzuki-Miyaura coupling hinges on the selection of an appropriate catalyst system, which comprises a palladium source (precatalyst) and a supporting ligand.

Palladium Precatalysts: From Traditional to State-of-the-Art

Modern catalysis has largely moved from using air-sensitive Pd(0) sources like Pd(PPh₃)₄ directly towards more robust and user-friendly Pd(II) precatalysts.[11] These are air-stable compounds that are readily reduced in situ to the active Pd(0) species at the start of the reaction.

  • Traditional Sources: Pd(OAc)₂ and Pd₂(dba)₃ are common, cost-effective sources of palladium but require careful handling and combination with a ligand to form the active catalyst.[12][13]

  • Palladacycles & Advanced Precatalysts: Commercially available precatalysts, such as those developed by Buchwald (e.g., XPhos Pd G2/G3/G4) or Organ (PEPPSI™), are highly efficient.[11][14][15] They offer significant advantages, including high air and moisture stability, rapid activation to form a consistent L-Pd(0) species, and superior performance for challenging substrates.[16][17][18]

The Indispensable Role of Ligands

Ligands are organic molecules that coordinate to the palladium center, and they are not optional accessories; they are critical components that dictate the catalyst's stability and reactivity.[19][20] The electronic and steric properties of the ligand directly influence every step of the catalytic cycle.[13][21]

  • Function: Electron-rich and sterically bulky ligands, such as dialkylbiaryl phosphines, are known to accelerate both the initial oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and overall reaction efficiency.[5][19][20]

  • Common Ligand Classes:

    • Trialkylphosphines: (e.g., P(t-Bu)₃, PCy₃) are strongly electron-donating and effective for coupling less reactive aryl chlorides.[4]

    • Biaryl Phosphines (Buchwald Ligands): A class of highly effective, sterically demanding, and electron-rich ligands (e.g., XPhos, SPhos, RuPhos) that have become the gold standard for a vast range of Suzuki-Miyaura reactions, including those with challenging substrates.[2][5]

    • N-Heterocyclic Carbenes (NHCs): Strong σ-donors that form very stable complexes with palladium, often used in PEPPSI-type precatalysts.[10][20]

Table 1: Comparative Overview of Palladium Catalyst Systems
Catalyst System (Precatalyst + Ligand)Key CharacteristicsBest Suited ForConsiderations
Pd(OAc)₂ / PPh₃ Traditional, in-situ generation, cost-effective.Simple, electron-rich aryl bromides and iodides.Can be sluggish; may require higher temperatures and catalyst loading.
Pd₂(dba)₃ / P(t-Bu)₃ Highly active system for challenging substrates.[4][10]Coupling of unactivated or hindered aryl chlorides and bromides.P(t-Bu)₃ is air-sensitive and pyrophoric.
Pd(PPh₃)₄ Classic, well-defined Pd(0) source.[6]Routine couplings of aryl bromides and iodides.Air-sensitive; can be less active than modern systems.
XPhos Pd G3 Air-stable, well-defined Pd(II) precatalyst.[6]Broad scope, including heteroaryl halides and challenging boronic acids.Higher cost, but often justified by high efficiency and low catalyst loading.
SPhos Pd G2 Air-stable, highly active for sterically hindered substrates.[6]Synthesis of tetra-ortho-substituted biaryls.Excellent general-purpose catalyst for demanding applications.
PEPPSI™-IPr Pd(II)-NHC precatalyst, highly stable.Aryl chlorides and substrates prone to side reactions.Very robust and tolerant of many functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of base, solvent, and temperature may be required for different coupling partners.

Materials and Equipment
  • Reagents:

    • This compound (1.2 eq)

    • Aryl Bromide (1.0 eq)

    • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • Solvents:

    • 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1 v/v)[6]

    • Ethyl Acetate (for workup)

    • Brine (saturated NaCl solution)

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Septum and needle for inert gas purging

    • Schlenk line or balloon with Nitrogen/Argon

    • Heating mantle or oil bath with temperature control

    • Standard laboratory glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Reaction Procedure
  • Vessel Preparation: To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (3.0 eq).[22]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.2 M solution with respect to the aryl bromide). To degas the solvent, bubble inert gas through it for 15-20 minutes prior to use.[22]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[22]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[23] To take a sample, briefly remove the flask from heat, and using a syringe, withdraw a small aliquot and quench it in a vial containing ethyl acetate and a small amount of water.

  • Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[22]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[22]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid should be purified by flash column chromatography on silica gel to yield the pure biaryl product.[1][24]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental_Workflow start Start setup 1. Reaction Setup (Reagents + Catalyst in Flask) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂ or Ar) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (e.g., 100 °C, 12h) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup (EtOAc / H₂O Extraction) monitor->workup Complete purify 7. Purification (Column Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Figure 2: A Generalized Experimental Workflow for the Suzuki-Miyaura Coupling Protocol.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently anhydrous conditions; Base is not strong enough or has absorbed water; Reaction temperature too low.Ensure proper inert atmosphere technique. Use freshly dried solvents and anhydrous base. Try a stronger base (e.g., Cs₂CO₃). Increase reaction temperature.
Protodeboronation of Boronic Acid Boronic acid is unstable under reaction conditions (prolonged heating, excess water/base).[17][18]Use a more active catalyst system (e.g., Buchwald precatalyst) to allow for lower temperatures and shorter reaction times.[17][18] Ensure base is anhydrous. Minimize reaction time once starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen, which can facilitate oxidative homocoupling.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Formation of Unknown Byproducts Side reactions due to high temperature; Impurities in starting materials.Lower the reaction temperature. Re-purify starting materials. Screen different solvent/base combinations.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust and versatile tool for the synthesis of complex biaryl compounds derived from this compound. A successful outcome is predicated on a logical approach to the selection of the palladium precatalyst and ancillary ligand, combined with careful execution of the experimental protocol under an inert atmosphere. The use of modern, well-defined precatalysts often provides superior results, enabling reactions to proceed under milder conditions with greater efficiency and broader substrate scope. This guide serves as a comprehensive starting point from which researchers can confidently develop and optimize these critical bond-forming reactions.

References

Application Notes and Protocols for C-C Bond Formation with (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Nuances of a Challenging Suzuki-Miyaura Coupling Partner

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical and materials science. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, prized for its functional group tolerance and broad applicability.[1] (3-Acetamido-4-nitrophenyl)boronic acid is a versatile building block, offering a scaffold ripe for derivatization into a multitude of bioactive molecules and functional materials.[2][3][4][5][6] However, the unique substitution pattern of this boronic acid—featuring a sterically demanding and strongly electron-withdrawing nitro group ortho to the boronic acid moiety, and an electron-donating acetamido group meta to it—presents a distinct set of challenges that necessitate a carefully considered approach to achieve successful C-C bond formation.

This comprehensive guide provides a deep dive into the reaction conditions for the Suzuki-Miyaura coupling of this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical principles, offering field-proven insights to empower researchers to not only execute this transformation but also to troubleshoot and adapt the protocol to their specific needs.

Understanding the Reactivity of this compound

The electronic and steric profile of this compound significantly influences its reactivity in the Suzuki-Miyaura catalytic cycle. A firm grasp of these factors is critical for the rational selection of reaction parameters.

  • The Deactivating Effect of the Nitro Group: The potent electron-withdrawing nature of the nitro group diminishes the nucleophilicity of the aryl group attached to the boron atom. This deactivation can slow down the crucial transmetalation step in the catalytic cycle, where the organic moiety is transferred from the boron to the palladium center.

  • Steric Hindrance from the Ortho Nitro Group: The placement of the bulky nitro group adjacent to the boronic acid creates significant steric hindrance. This can impede the approach of the palladium complex to the boron center, further inhibiting the transmetalation process. The general reactivity trend for nitrophenylboronic acid isomers in Suzuki-Miyaura coupling is often para > meta >> ortho, underscoring the profound impact of this steric impediment.

  • The Influence of the Meta-Acetamido Group: The acetamido group, being electron-donating, can help to partially mitigate the deactivating effect of the nitro group. Its presence may also influence the regioselectivity of the reaction in more complex systems.

Given these characteristics, successful coupling of this compound typically requires more forcing reaction conditions and a carefully selected catalyst system compared to more activated or less hindered boronic acids.

Key Parameters for Successful C-C Bond Formation

The judicious selection of the catalyst, ligand, base, and solvent is paramount for overcoming the inherent challenges posed by this compound.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is the most critical factor for achieving high yields. For sterically hindered and electronically deactivated substrates, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which is crucial for efficient oxidative addition and reductive elimination.

Catalyst/Ligand SystemKey Features & RationaleTypical Loading (mol%)
Pd(PPh₃)₄ A versatile, commercially available catalyst. While it can be effective, it may require higher temperatures and longer reaction times for this substrate.2-5
Pd(OAc)₂ / SPhos A highly active system for challenging couplings. SPhos is a bulky, electron-rich biarylphosphine ligand that can accelerate the reaction.1-3 (Pd), 2-6 (Ligand)
Pd₂(dba)₃ / XPhos Another powerful catalyst system for deactivated substrates. XPhos is also a bulky biarylphosphine ligand known for its high reactivity.1-2 (Pd), 2-4 (Ligand)
Pd(dppf)Cl₂ A robust and versatile catalyst, often effective for a broad range of substrates, including those with heteroatoms.[7]2-5
The Role of the Base: Activating the Boronic Acid

A base is essential for the activation of the boronic acid, facilitating the formation of a more nucleophilic boronate species that readily participates in transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For challenging couplings, stronger bases like K₃PO₄ are often more effective.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, particularly when milder conditions are required.

Solvent Systems: Ensuring Solubility and Promoting Reaction

The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic and inorganic reagents.

  • Dioxane/Water: A common and effective solvent system for Suzuki-Miyaura couplings.

  • Toluene/Water: Another widely used biphasic system, often favored for higher temperature reactions.

  • DMF or Acetonitrile/Water: These more polar aprotic solvents can also be effective, particularly for improving the solubility of polar substrates.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To provide a clearer understanding of the reaction, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Active Catalyst Oxidative Addition Oxidative Addition Ar-Pd(II)-X(L2) Oxidative Adduct Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'-B(OR)3]⁻ Ar-Pd(II)-Ar'(L2) Transmetalation Product Transmetalation->Ar-Pd(II)-Ar'(L2) Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, This compound, and Base in Flask Solvent Add Solvent System (e.g., Dioxane/Water) Reagents->Solvent Degas Degas Mixture with Inert Gas (Ar or N₂) Solvent->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat Reaction Mixture (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor Progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Extract Dilute with Water and Extract with Organic Solvent Cool->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

References

Application Notes & Protocols: (3-Acetamido-4-nitrophenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential applications of (3-Acetamido-4-nitrophenyl)boronic acid in advanced materials science. We will explore the unique chemical functionalities of this molecule and provide validated protocols for its integration into stimuli-responsive polymers and sensing platforms.

Section 1: Introduction & Molecular Profile

This compound is a multifunctional aromatic compound poised for significant utility in materials science. Its utility stems from the unique interplay of its three core functional groups: the boronic acid, the nitro group, and the acetamido group. This combination allows for the design of "smart" materials that can respond to multiple environmental cues.

  • Boronic Acid Moiety : This group is the cornerstone of its application in biosensing and self-healing materials. Boronic acids form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as saccharides (e.g., glucose) and glycoproteins.[1][2] This interaction is pH-dependent, typically favoring the formation of stable cyclic esters at pH values greater than the pKa of the boronic acid.[1]

  • Nitro Group : Positioned ortho to the boronic acid, the nitro group serves two critical roles. First, as a potent electron-withdrawing group, it lowers the pKa of the boronic acid, enabling it to bind with diols more effectively at or near physiological pH.[3] Second, the nitro group is redox-active. It can be selectively reduced to an amino group under hypoxic conditions, a characteristic of solid tumors, providing a powerful trigger for targeted drug release or material degradation.[3]

  • Acetamido Group : The acetamido group, located meta to the boronic acid, further modulates the electronic properties of the phenyl ring. It can participate in hydrogen bonding, potentially influencing polymer solubility and intermolecular interactions within a material matrix.

Caption: Chemical structure of this compound.

Section 2: Principle Applications in Materials Science

The unique trifunctional nature of this compound makes it an excellent candidate for creating sophisticated, multi-responsive materials.

Dual-Responsive Polymers for Drug Delivery

Polymers functionalized with nitrophenylboronic acid derivatives can exhibit dual responsiveness to both pH/saccharides and redox conditions.[3] This makes them highly suitable for advanced drug delivery systems. A therapeutic agent can be conjugated to the polymer via a diol linkage, which remains stable until it reaches a target site with high glucose concentration or a slightly basic pH, triggering release. Concurrently, if the target is a hypoxic tumor environment, the reduction of the nitro group can induce a conformational change or cleavage, leading to a secondary release mechanism. The acetamido group can enhance the biocompatibility and tune the hydrophilicity of the resulting polymer.

Fluorescent Sensors for Saccharide Detection

Phenylboronic acids are widely used in fluorescent sensors for saccharides.[2][4] The underlying principle often involves Photoinduced Electron Transfer (PET). The boronic acid, being an electron-withdrawing group, can quench the fluorescence of a nearby fluorophore.[1] When the boronic acid binds to a diol like glucose, the resulting boronate ester formation disrupts the PET process, leading to a "turn-on" of fluorescence. This compound can act as the recognition and quenching unit in such systems. The strong electron-withdrawing nature of the nitro group enhances this quenching effect, promising high signal-to-noise ratios.

G cluster_off Sensor OFF State (Low Fluorescence) cluster_on Sensor ON State (High Fluorescence) Fluorophore_Diol Fluorophore-Diol Conjugate Quencher This compound Quencher Fluorophore_Diol->Quencher Proximity via Boronate Ester Bond Quencher->Fluorophore_Diol PET Quenching off_label Fluorescence Quenched Fluorophore_Diol_Free Fluorophore-Diol Conjugate Quencher_Glucose This compound Bound to Glucose Glucose Glucose (Analyte) Glucose->Quencher_Glucose Competitive Binding on_label Fluorescence Restored start Add Glucose (Analyte)

Caption: Mechanism of a competitive binding fluorescent glucose sensor.

Section 3: Detailed Experimental Protocols

The following protocols provide a framework for utilizing this compound. Researchers should perform appropriate optimizations for their specific systems.

Protocol 1: Synthesis of a Dual-Responsive Polymer

This protocol describes the functionalization of a backbone polymer containing pendant amine groups, such as poly(lysine) or polyethyleneimine, with this compound. The key is to first convert the boronic acid to an activated N-Hydroxysuccinimide (NHS) ester for efficient amide coupling.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-functionalized polymer (e.g., poly(allylamine))

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

Workflow Diagram:

G A 1. Activation of Boronic Acid B Dissolve Boronic Acid, DCC, and NHS in anhydrous DMF A->B C Stir at room temperature for 12 hours to form NHS-ester B->C F Add activated boronic acid solution dropwise C->F Activated Ester D 2. Polymer Conjugation E Dissolve amine-functionalized polymer in anhydrous DMF D->E E->F G Stir at room temperature for 24-48 hours F->G I Precipitate byproduct (DCU) by cooling G->I Crude Product H 3. Purification H->I J Filter the reaction mixture I->J K Dialyze against deionized water for 3 days J->K L Lyophilize to obtain pure polymer K->L

Caption: Workflow for polymer functionalization.

Step-by-Step Methodology:

  • Activation of Boronic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.2 equivalents relative to amine groups on the polymer) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and DCC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Causality Note: DCC is a coupling agent that facilitates the formation of the NHS ester, which is more reactive towards amines than the original carboxylic acid (in this case, the boronic acid acts as the acid component), ensuring efficient conjugation.

  • Polymer Conjugation:

    • In a separate flask, dissolve the amine-functionalized polymer (1 equivalent) in anhydrous DMF.

    • Filter the activated boronic acid solution from Step 1 to remove the DCU precipitate.

    • Add the filtered NHS-ester solution dropwise to the polymer solution while stirring.

    • Allow the reaction to proceed at room temperature for 24-48 hours.

  • Purification:

    • Cool the reaction mixture to precipitate any remaining DCU.

    • Filter the solution to remove the precipitate.

    • Transfer the filtrate to a dialysis tube of an appropriate molecular weight cut-off (MWCO).

    • Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted starting materials and DMF.

    • Freeze-dry (lyophilize) the dialyzed solution to obtain the final functionalized polymer as a powder.

  • Validation:

    • Confirm successful conjugation using ¹H NMR spectroscopy (disappearance of polymer amine peaks and appearance of aromatic peaks from the boronic acid).

    • Use UV-Vis spectroscopy to quantify the degree of functionalization by measuring the absorbance of the nitrophenyl group.

Protocol 2: Assembly of a Fluorescent Glucose Sensor

This protocol details the creation of a competitive-binding sensor system using a fluorescent polymer and the boronic acid as a quencher.

Materials:

  • A fluorescent polymer containing diol groups (e.g., a copolymer of a fluorescent monomer and a diol-containing monomer like glycerol monomethacrylate).

  • This compound (as the quencher).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Glucose stock solutions of varying concentrations.

  • Fluorometer.

Step-by-Step Methodology:

  • Sensor Assembly (Quenching):

    • Prepare a stock solution of the fluorescent diol-containing polymer in PBS (pH 7.4).

    • Prepare a stock solution of this compound in the same buffer.

    • In a cuvette, mix the fluorescent polymer solution with an optimized concentration of the boronic acid solution.

    • Causality Note: The boronic acid will bind to the diol units on the polymer, bringing it into close proximity with the fluorophores. This proximity allows the nitrophenyl group to quench the fluorescence via PET, establishing a low-fluorescence baseline.

    • Incubate for 15-30 minutes to allow for equilibrium to be reached. Measure the quenched fluorescence intensity (F₀).

  • Glucose Detection:

    • To the cuvette containing the quenched sensor assembly, add a small aliquot of a glucose solution.

    • Mix and incubate for 15 minutes.

    • Measure the fluorescence intensity (F).

    • Causality Note: Glucose, being a free diol, will competitively bind to the boronic acid, displacing the fluorescent polymer. This separation disrupts the PET quenching, causing an increase in fluorescence intensity. The magnitude of the increase is proportional to the glucose concentration.

  • Data Analysis:

    • Repeat Step 2 with a range of glucose concentrations to generate a calibration curve.

    • Plot the fluorescence enhancement (F/F₀) versus glucose concentration.

    • The resulting curve can be used to determine the concentration of unknown glucose samples.

Section 4: Data Presentation & Expected Outcomes

Quantitative data from the sensor protocol should be summarized for clear analysis.

Table 1: Hypothetical Fluorescence Response to Glucose

Glucose Concentration (mM)Initial Fluorescence (F₀) (a.u.)Final Fluorescence (F) (a.u.)Fluorescence Enhancement (F/F₀)
0105.2105.21.00
1105.2189.41.80
5105.2431.34.10
10105.2683.86.50
20105.2852.18.10
50105.2946.89.00

Section 5: Conclusion & Future Perspectives

This compound represents a highly promising building block for the next generation of smart materials. The synergistic combination of its diol-binding, redox-active, and hydrogen-bonding functionalities enables the rational design of materials for targeted drug delivery, continuous glucose monitoring, and other advanced biomedical applications. Future research should focus on synthesizing novel polymers and hydrogels incorporating this molecule to fully exploit its multi-responsive characteristics and to evaluate their performance in complex biological environments.

References

Application Notes and Protocols: (3-Acetamido-4-nitrophenyl)boronic acid in the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Boronic Acids in Therapeutic Design

The incorporation of boronic acids into medicinal chemistry has marked a significant advancement in drug discovery, transitioning boron-containing compounds from niche reagents to clinically approved therapeutics.[1][2] The unique electronic properties of the boron atom, particularly its vacant p-orbital, render it a Lewis acid capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites.[3] This ability to mimic the tetrahedral transition state of substrate hydrolysis has positioned boronic acids as potent inhibitors of various enzyme classes, most notably proteases.[4][5] (3-Acetamido-4-nitrophenyl)boronic acid is a functionalized arylboronic acid that holds considerable promise as a scaffold for the development of novel therapeutics, particularly in the realm of enzyme inhibition. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound, detailing its mechanistic rationale and providing robust protocols for its evaluation.

Scientific Rationale and Therapeutic Potential

Mechanism of Action: Targeting the Serine Protease Catalytic Triad

Arylboronic acids are well-documented as strong competitive inhibitors of serine proteases.[4][6] Their mechanism of inhibition involves the interaction of the boronic acid moiety with the catalytic triad (typically composed of serine, histidine, and aspartate) in the enzyme's active site. The boron atom acts as an electrophile, readily attacked by the nucleophilic hydroxyl group of the catalytic serine. This interaction is facilitated by the active site histidine, which acts as a general base, leading to the formation of a stable, yet reversible, tetrahedral boronate adduct.[5][7] This adduct mimics the high-energy transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

G Ser195 Serine (Ser195-OH) TransitionState Tetrahedral Boronate Adduct (Transition-State Analog) Ser195->TransitionState Forms Adduct His57 Histidine (His57) His57->Ser195 Proton Abstraction His57->TransitionState Stabilizes Asp102 Aspartate (Asp102) Asp102->His57 Orients Histidine Inhibitor This compound R-B(OH)2 Inhibitor->Ser195 Nucleophilic Attack

Hypothesized Target: Prostate-Specific Antigen (PSA)

Prostate-Specific Antigen (PSA), a serine protease, is a key biomarker for prostate cancer.[4] Beyond its diagnostic utility, PSA's enzymatic activity is implicated in tumor progression and metastasis through the degradation of extracellular matrix proteins like fibronectin.[4][6] A seminal study demonstrated that 3-nitrophenyl boronic acid (NPBA), a close structural analog of the title compound, effectively inhibits the proteolytic activity of PSA in vitro.[4][8] This finding provides a strong rationale to hypothesize that this compound will also act as a PSA inhibitor. The acetamido and nitro functional groups on the phenyl ring offer opportunities for further structure-activity relationship (SAR) studies to optimize potency and selectivity. The acetamido group, in particular, can potentially form additional hydrogen bonds within the enzyme's active site, enhancing binding affinity.

Experimental Protocols and Applications

This section provides detailed protocols for the initial characterization of this compound as a potential therapeutic agent targeting PSA.

Compound Handling and Preparation

This compound should be handled with appropriate personal protective equipment. It is typically a solid at room temperature. For biological assays, it is recommended to prepare a stock solution in a suitable solvent like DMSO and then dilute it in the appropriate assay buffer.

PropertyValueSource
CAS Number 78887-37-3[9]
Molecular Formula C₈H₉BN₂O₅[9]
Molecular Weight 223.98 g/mol [9]
Appearance Solid-
Solubility Soluble in DMSO, MethanolGeneral Knowledge
Protocol 1: Fluorogenic Serine Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a serine protease, such as PSA, using a fluorogenic substrate.[10]

Materials:

  • Purified serine protease (e.g., human PSA)

  • Fluorogenic peptide substrate (e.g., for PSA)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)

  • DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the serine protease in assay buffer to a working concentration that provides a linear rate of substrate hydrolysis.

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a series of dilutions of the inhibitor stock solution in assay buffer.

    • Dissolve the fluorogenic substrate in assay buffer to a concentration of 2X the final desired concentration (typically at or below its Kₘ value).

  • Assay Setup:

    • In a 96-well black microplate, add 25 µL of each inhibitor dilution to triplicate wells.

    • Include control wells with assay buffer and DMSO (vehicle control) and wells with a known potent inhibitor (positive control).

    • Add 25 µL of the enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 50 µL of the 2X substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Monitor the increase in fluorescence intensity over time (kinetic read).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Determine the percent inhibition for each concentration relative to the vehicle control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

G Start Prepare Reagents (Enzyme, Inhibitor, Substrate) Setup Assay Setup in 96-well Plate (Inhibitor + Enzyme Incubation) Start->Setup Initiate Initiate Reaction (Add Substrate) Setup->Initiate Read Data Acquisition (Kinetic Fluorescence Reading) Initiate->Read Analyze Data Analysis (Calculate V₀, % Inhibition, IC₅₀) Read->Analyze

Protocol 2: Fibronectin Degradation Assay via Western Blot

This protocol is designed to assess the ability of this compound to inhibit the degradation of a physiologically relevant substrate of PSA, fibronectin.[4][6]

Materials:

  • Purified human fibronectin

  • Purified human PSA

  • This compound

  • Reaction Buffer (e.g., PBS)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-fibronectin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Reaction Setup:

    • In microcentrifuge tubes, prepare reaction mixtures containing a fixed amount of fibronectin (e.g., 1 µg) and PSA (e.g., 100 ng) in reaction buffer.

    • Add varying concentrations of this compound to the reaction tubes.

    • Include a control with no inhibitor and a control with no PSA.

    • Incubate the reactions at 37°C for a set time (e.g., 4-24 hours).

  • Sample Preparation:

    • Stop the reactions by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-fibronectin antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis:

    • Analyze the intensity of the fibronectin bands. A decrease in the intensity of the full-length fibronectin band and the appearance of degradation products in the absence of the inhibitor is expected. The inhibitor's efficacy is determined by its ability to preserve the full-length fibronectin band.

Future Directions and Applications

The protocols provided serve as a foundational platform for the investigation of this compound. Successful demonstration of PSA inhibition would warrant further studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • Cell-Based Assays: Evaluating the compound's effect on prostate cancer cell migration and invasion.

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Lead Optimization: Modifying the scaffold to enhance drug-like properties for in vivo studies.

The versatility of the boronic acid moiety also allows for its use in the development of chemical probes and affinity-based purification reagents to further explore the biology of its target enzymes.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (3-Acetamido-4-nitrophenyl)boronic acid (CAS: 78887-37-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for using this versatile but challenging reagent, particularly in Suzuki-Miyaura cross-coupling reactions.

The unique structure of this compound, featuring a strongly electron-withdrawing nitro group para to the boronic acid and an acetamido group in the meta position, presents specific challenges.[1][2] The electron-deficient nature of the aromatic ring significantly impacts its reactivity, often leading to common issues such as low yields, slow reaction rates, and competing side reactions.[1][3] This guide provides a systematic, question-and-answer approach to overcoming these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving very low to no yield. What are the most likely causes and first steps for troubleshooting?

A1: This is the most common issue encountered with this substrate. The primary cause is the reduced nucleophilicity of the aryl group due to the potent electron-withdrawing nitro substituent, which slows down the transmetalation step—often the rate-limiting step in the catalytic cycle.[1][4]

Initial Troubleshooting Workflow:

  • Verify Reagent Quality & Integrity:

    • Boronic Acid: Has it been stored properly? Boronic acids are susceptible to dehydration to form boroxines or degradation via protodeboronation.[5] Store in a cool, dry place, preferably under an inert atmosphere.[6] Consider using a freshly opened bottle or purifying the existing stock.

    • Palladium Catalyst: Is the catalyst active? Pd(0) sources can degrade over time, forming inactive palladium black.[5] If using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species.[7]

    • Solvents & Base: Are the solvents anhydrous (if required) and properly degassed? Is the base finely powdered and dry? Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[5][7]

  • Re-evaluate Core Reaction Conditions:

    • The combination of catalyst, ligand, base, and solvent is critical for this electron-deficient system. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are often ineffective.[4] A systematic optimization is required (see Q2).

Here is a logical workflow to diagnose a failing reaction:

G Start Reaction Failure (Low/No Yield) CheckReagents Step 1: Verify Reagent Quality - Boronic Acid Purity? - Active Catalyst? - Anhydrous/Degassed Solvent? Start->CheckReagents CheckReagents->Start Reagents Faulty (Replace & Retry) CheckConditions Step 2: Assess Core Conditions - Ligand appropriate for e⁻-poor substrate? - Base strong enough? - Temperature optimal? CheckReagents->CheckConditions Reagents OK OptimizeLigandBase Step 3: Systematically Optimize - Screen Bulky, e⁻-rich Ligands (e.g., SPhos, XPhos) - Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) CheckConditions->OptimizeLigandBase Conditions Suboptimal Reassess Re-evaluate Substrate Compatibility & Reaction Design CheckConditions->Reassess Conditions Seem Correct (Deeper Issue?) Success Successful Coupling OptimizeLigandBase->Success Optimization Works OptimizeLigandBase->Reassess Optimization Fails

Caption: Initial troubleshooting workflow for failed couplings.

Q2: What are the optimal catalyst, ligand, base, and solvent systems for coupling this compound?

A2: For electron-deficient boronic acids, the key is to accelerate the sluggish transmetalation step. This is achieved by using a highly active catalyst system composed of specific ligands and a sufficiently strong base.[4][7]

  • Catalyst/Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often insufficient.[4] You need bulky, electron-rich ligands that stabilize the palladium center and promote both oxidative addition and reductive elimination.

    • Buchwald-type Biarylphosphine Ligands: These are the gold standard for challenging couplings. Ligands like SPhos and XPhos are highly effective.[4][7]

    • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors and can be very effective, sometimes allowing for lower catalyst loadings.[7]

    • Palladium Precatalysts: Using modern, air-stable precatalysts (e.g., XPhos Pd G3/G4) can improve reproducibility and simplify reaction setup.[7]

  • Base Selection: The base activates the boronic acid by forming a more nucleophilic boronate species, facilitating its transfer to the palladium center.[8]

    • Strong Inorganic Bases: Potassium phosphate (K₃PO₄ ) is often the most effective choice for electron-poor boronic acids.[7][9] Cesium carbonate (Cs₂CO₃ ) is also an excellent, albeit more expensive, option.

    • Weaker Bases: Carbonates like Na₂CO₃ or K₂CO₃ are generally less effective and should be avoided unless an initial screen proves otherwise.[8]

  • Solvent System: Aprotic solvents are preferred.

    • Common Choices: 1,4-Dioxane, Tetrahydrofuran (THF), or Toluene are excellent choices.[7][10]

    • Aqueous Mixtures: Often, a small amount of water (e.g., 10:1 organic solvent to water) is added to help solubilize the base and facilitate the formation of the active boronate species.[5][11]

Table 1: Recommended Starting Conditions for Screening

ComponentRecommendationRationale
Palladium Source XPhos Pd G3 (1-2 mol%)Air-stable, highly active precatalyst designed for challenging couplings.[7]
Ligand (Included in precatalyst)SPhos or XPhos are excellent standalone options if using a simple Pd source like Pd₂(dba)₃.[4]
Base K₃PO₄ (2-3 equivalents)Strong, non-nucleophilic base proven to be effective for electron-deficient systems.[9]
Solvent 1,4-Dioxane / H₂O (10:1)Good balance of substrate solubility and reaction efficacy.[7][10]
Temperature 80–110 °CHigher temperatures are often required to overcome the high activation energy.[7]
Q3: I'm observing a significant amount of a byproduct with a mass corresponding to protodeboronation (replacement of -B(OH)₂ with -H). How can I minimize this?

A3: Protodeboronation is a frequent and problematic side reaction for electron-deficient and heteroaromatic boronic acids.[5][12] It involves the cleavage of the C–B bond by a proton source, which can be water, alcohols, or even acidic impurities.[12][13]

Strategies to Mitigate Protodeboronation:

  • Use a Boronic Ester: Converting the boronic acid to a more stable derivative is a highly effective strategy.

    • Pinacol Ester (Bpin): More stable to storage and less prone to protodeboronation under many conditions. However, they can be less reactive and may require slightly different optimization.

    • N-Methyliminodiacetic Acid (MIDA) Boronate Ester: MIDA boronates are exceptionally stable crystalline solids that are inert to many reaction conditions, including chromatography.[12] They slowly release the free boronic acid under the basic, aqueous conditions of the Suzuki coupling, keeping the instantaneous concentration of the unstable boronic acid low and thus minimizing side reactions.[12]

  • Control the Reaction Environment:

    • Minimize Water: While a small amount of water is often beneficial, excess water can promote protodeboronation. Use the minimum required for the base to function effectively.

    • Choice of Base: The reaction pH is a critical factor. While a strong base is needed, the specific conditions created can either suppress or promote this side reaction depending on the exact mechanism.[12] Screening bases is recommended if protodeboronation is severe.

    • Inert Atmosphere: While not directly causal, ensuring a rigorously oxygen-free atmosphere prevents catalyst decomposition, which can lead to longer reaction times and more opportunity for the boronic acid to degrade.[7][14]

G BA (3-Acetamido-4-nitrophenyl) boronic acid Coupling Suzuki-Miyaura Coupling BA->Coupling Pd Catalyst, Base, Ar-X Proton Protodeboronation (Side Reaction) BA->Proton H⁺ Source (e.g., H₂O) Product Desired Biaryl Product Coupling->Product Byproduct 3-Acetamido-4-nitrobenzene (Byproduct) Proton->Byproduct

References

Technical Support Center: Purification of Products from (3-Acetamido-4-nitrophenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of reaction products derived from (3-Acetamido-4-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these compounds. Here, we provide in-depth, experience-driven advice in a question-and-answer format, moving beyond simple protocols to explain the why behind each step.

Section 1: Understanding the Chemistry & Common Impurities

Before diving into purification, a solid understanding of the potential impurities is paramount. Reactions involving this compound, most commonly Suzuki-Miyaura cross-coupling reactions, can generate a predictable set of byproducts.

FAQ 1: What are the most common impurities I should expect in my crude reaction mixture?

When you run a reaction with this compound, particularly a Suzuki-Miyaura coupling, you are likely to encounter several classes of impurities:

  • Unreacted Starting Materials: This includes residual this compound and the aryl halide coupling partner.

  • Homocoupling Product: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid are a frequent byproduct.[1][2][3] This is often exacerbated by the presence of oxygen.[4][5]

  • Protodeborylation Product: The boronic acid group can be cleaved and replaced by a hydrogen atom, leading to the formation of 3-acetamido-4-nitrobenzene. This is particularly prevalent with heteroaryl boronic acids or under harsh basic conditions.[5][6]

  • Palladium Residues: The palladium catalyst and its associated ligands (e.g., phosphines) or their oxides will be present in the crude product.

  • Inorganic Salts: Bases such as sodium carbonate, potassium phosphate, or cesium carbonate are used in the reaction and need to be removed.

Knowing these potential impurities is the first step in designing an effective purification strategy.

Diagram: Common Reaction and Side Products

Suzuki_Miyaura_Impurities cluster_impurities Common Impurities Reactants This compound + Aryl Halide Product Desired Cross-Coupled Product Reactants->Product Suzuki-Miyaura Coupling Homocoupling Homocoupling Product (Boronic Acid Dimer) Reactants->Homocoupling Side Reaction (O2 mediated) Protodeborylation Protodeborylation Product (3-Acetamido-4-nitrobenzene) Reactants->Protodeborylation Side Reaction (Hydrolysis) Unreacted_SM Unreacted Starting Materials Reactants->Unreacted_SM Incomplete Reaction Catalyst Pd Catalyst + Base Catalyst->Product Catalyst->Homocoupling

Caption: Typical reaction pathways in a Suzuki-Miyaura coupling.

Section 2: Troubleshooting Purification Challenges

Here we address specific issues that you might face during the purification process.

FAQ 2: My desired product and the unreacted boronic acid are co-eluting during column chromatography. How can I separate them?

This is a very common and frustrating problem, especially when the polarities of your product and the boronic acid are similar. Here’s a systematic approach to troubleshoot this:

  • Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9).[7] You can often exploit this by performing a liquid-liquid extraction with a mild aqueous base (e.g., 1M sodium carbonate or sodium bicarbonate solution). The boronic acid will be deprotonated and move into the aqueous layer, while your typically less acidic biaryl product remains in the organic layer. Be cautious if your product contains acidic functional groups.

  • Solvent System Modification for Chromatography:

    • Polarity Adjustment: If your compounds are polar, a simple hexane/ethyl acetate system may not provide adequate separation.[8] Consider using a more polar mobile phase, such as dichloromethane/methanol.

    • Acidic/Basic Additives: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to your mobile phase can alter the ionization state of the boronic acid, changing its retention on the silica gel and often improving separation.[9]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[10][11][12][13] The key is to find a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid impurity remains in solution.[10]

FAQ 3: I am struggling to remove the homocoupling byproduct. What are my options?

The homocoupling product can be particularly challenging to remove due to its structural similarity to the desired product.

  • Chromatography Optimization: Often, there is a small but exploitable difference in polarity. Careful optimization of your column chromatography is the first line of defense. Consider using a shallower gradient and collecting smaller fractions.

  • Recrystallization: As with boronic acid impurities, a well-chosen recrystallization can be very effective. The slight difference in crystal lattice energy between your product and the symmetrical homocoupling product can lead to selective crystallization.

  • Preventative Measures: The best strategy is often prevention. Homocoupling is frequently promoted by the presence of oxygen.[4] Ensure your reaction is thoroughly degassed with an inert gas (argon or nitrogen) before adding the palladium catalyst and maintain an inert atmosphere throughout the reaction.[3][14]

Table 1: Troubleshooting Summary
IssuePrimary SolutionSecondary/Alternative Solutions
Co-elution with Boronic Acid Acid-Base ExtractionModify chromatography solvent system (e.g., add acid), Recrystallization
Homocoupling Product Removal Optimized Column ChromatographyRecrystallization, Preventative measures (degassing)
Palladium Residue Filtration through Celite® or Silica GelActivated Carbon Treatment, Aqueous Workup with Chelating Agents
Protodeborylation Product Optimized Column ChromatographyUse of more stable boronic esters (e.g., pinacol esters)

Section 3: Step-by-Step Purification Protocols

Here are detailed protocols for the most common and effective purification techniques for products of this compound reactions.

Protocol 1: General Aqueous Workup

This initial workup is crucial for removing inorganic salts and water-soluble impurities.

  • Cool the Reaction: Allow the reaction mixture to cool to room temperature.

  • Dilute: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • Water (to remove bulk inorganic salts).

    • 1M Sodium Bicarbonate (to remove acidic impurities, including some boronic acid).

    • Brine (saturated aqueous NaCl solution) to aid in phase separation and remove residual water.

  • Dry: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the Crude Product: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Dry this thoroughly under vacuum.

  • Pack the Column: Prepare a silica gel column using your chosen eluent system. A good starting point for many biaryl products is a gradient of ethyl acetate in hexanes.

  • Load the Sample: Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute: Run the column, collecting fractions and monitoring by Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Purification Workflow

Purification_Workflow cluster_purification Purification Options Crude_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (Dilute, Wash, Dry) Crude_Mixture->Aqueous_Workup Concentration Concentration Aqueous_Workup->Concentration Crude_Product Crude Solid/Oil Concentration->Crude_Product Column_Chromatography Flash Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of Suzuki coupling products.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a binary solvent system in which your product is sparingly soluble at room temperature but highly soluble when heated.[10] Common choices for these types of compounds include ethanol, methanol, ethyl acetate/hexanes, or toluene.[15][16]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves.[13]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing rapid cooling can lead to the precipitation of impurities. If needed, further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[12][16]

  • Drying: Dry the purified crystals under vacuum.

Section 4: Advanced Considerations

FAQ 4: I'm working with a very sensitive substrate and am concerned about the hydrolysis of the acetamido group. What precautions should I take?

The acetamido group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[17]

  • Mild Bases: In your Suzuki-Miyaura reaction, opt for milder bases like potassium carbonate or cesium carbonate over stronger bases like sodium hydroxide.

  • Temperature Control: Avoid prolonged heating during both the reaction and the workup.

  • Neutral Workup: If you are concerned about hydrolysis during the workup, use a neutral wash (water) instead of acidic or basic washes.

  • pH Monitoring: If possible, monitor the pH of your aqueous phases during extraction to ensure they do not become too extreme.

FAQ 5: Are there alternatives to boronic acids that might simplify purification?

Yes, several alternatives can offer advantages in terms of stability and purification:

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than boronic acids and less prone to protodeborylation.[18][19] While they are less polar, making them easier to separate from polar impurities, they can hydrolyze back to the boronic acid on silica gel.[18]

  • Potassium Organotrifluoroborates (R-BF3K): These are highly stable, crystalline solids that are often easier to handle and purify than boronic acids. They slowly release the boronic acid under the reaction conditions, which can minimize side reactions like homocoupling.[20]

  • MIDA Boronates: These are another class of protected boronic acids that offer high stability and are compatible with a wide range of reaction conditions.

By understanding the potential pitfalls and armed with these targeted troubleshooting strategies and protocols, you will be better equipped to achieve high purity for your valuable compounds derived from this compound.

References

How to improve the solubility of (3-Acetamido-4-nitrophenyl)boronic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for challenges related to the solubility of (3-Acetamido-4-nitrophenyl)boronic acid in reaction setups. As Senior Application Scientists, we have designed this resource to move beyond simple protocols, offering explanations grounded in chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my reaction solvent. What are my initial options?

This is a common challenge. The solubility of arylboronic acids is highly dependent on the solvent system due to the combination of a nonpolar aromatic ring and a polar boronic acid group. While specific data for this compound is not extensively published, we can infer effective starting points from the closely related compound, 4-nitrophenylboronic acid.

Initial Solvent Selection: The polarity of the solvent is a key determinant. Polar aprotic solvents are often a good starting point. A study of phenylboronic acid showed high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[1].

Data Summary: Solubility of 4-Nitrophenylboronic Acid (A-PBA) in Common Solvents This table provides a baseline for selecting an appropriate solvent for your initial experiments.

SolventSolubilityTypeRationale & Considerations
Dimethylformamide (DMF)~15 mg/mL[2][3][4]Polar AproticExcellent choice for many cross-coupling reactions. High boiling point.
Dimethyl sulfoxide (DMSO)~15 mg/mL[2][3][4]Polar AproticStrong solubilizing power, but can be difficult to remove and may interfere with some catalytic processes.
Ethanol (EtOH)~15 mg/mL[2][3][4]Polar ProticGood general-purpose solvent. Often used in co-solvent systems with water or toluene.
WaterSlightly soluble[2][3][4]Polar ProticSolubility is generally low but can be dramatically increased with pH adjustment (see Q2).
Dioxane / THFModerate (Inferred)EthersCommonly used in Suzuki-Miyaura reactions, often in combination with water. Phenylboronic acid shows high solubility in ethers[1].
Toluene / XyleneLow (Inferred)NonpolarGenerally poor solvents for free boronic acids but are common reaction solvents. Solubility enhancement via base or co-solvents is typically required.
Q2: I've chosen a solvent, but solubility is still poor. How does adding a base help, and which one should I use?

The addition of a base is crucial not only for solubility but also for activating the boronic acid for cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6]

The Underlying Chemistry: Boronic Acid-Boronate Equilibrium Boronic acids are Lewis acids. The boron atom has a vacant p-orbital and is sp² hybridized in its neutral, trigonal planar form. In the presence of a nucleophile, such as a hydroxide ion (from a base in water), it can accept a lone pair of electrons to form a tetracoordinate, sp³ hybridized anionic boronate species.[7] This boronate salt is typically more polar and exhibits significantly higher solubility in aqueous and polar protic solvents. This is the active species in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[5]

Caption: Boronic acid equilibrium with its more soluble anionic boronate form.

Experimental Protocol: Small-Scale Solubility Test with Base

  • Preparation: In three separate vials, add ~5 mg of this compound.

  • Solvent Addition: To each vial, add 0.5 mL of your chosen reaction solvent or co-solvent mixture (e.g., 1,4-Dioxane/Water 4:1).

  • Base Addition:

    • Vial 1: Add 2-3 equivalents of a strong aqueous base (e.g., 1 M NaOH).

    • Vial 2: Add 2-3 equivalents of a moderate inorganic base (e.g., solid K₂CO₃ or K₃PO₄).

    • Vial 3: Add 2-3 equivalents of a fluoride source (e.g., solid CsF or KF). Fluoride can also form highly nucleophilic trifluoroborate salts.

  • Observation: Cap the vials and stir or sonicate at room temperature for 5-10 minutes. Observe for complete dissolution. If solubility is still limited, gentle warming (40-50 °C) can be applied.

  • Analysis: This test will quickly reveal which base is most effective for solubilizing the boronic acid in your chosen system, guiding your selection for the full-scale reaction.

Q3: My reaction is failing, and I suspect my boronic acid is degrading. What causes this and how can I prevent it?

Boronic acids are susceptible to dehydration, especially when heated or under acidic conditions, to form a cyclic trimer anhydride called a boroxine. This process is reversible but can sequester the active monomeric boronic acid from the reaction.

The Chemistry: Boroxine Formation

Boroxine Formation cluster_products Boroxine Trimer + Water BA1 R-B(OH)₂ Boroxine O B(R) O B(R) O B(R) BA1->Boroxine:f5 BA2 R-B(OH)₂ BA2->Boroxine:f1 H2O + 3 H₂O BA3 R-B(OH)₂ BA3->Boroxine:f3 Boroxine:f0->Boroxine:f1 Boroxine:f2->Boroxine:f3 Boroxine:f4->Boroxine:f5

Caption: Dehydration of three boronic acid molecules to form a cyclic boroxine.

Solution: Derivatization for Enhanced Stability and Solubility

A highly effective strategy is to protect the boronic acid by converting it into a more stable boronate ester. These derivatives are often more soluble in organic solvents and are less prone to degradation. A particularly useful and simple method involves the reaction with diethanolamine.[8] The resulting N,N-diethanolaminoboronate esters are typically stable, crystalline solids that can be easily handled and stored.[9] They can often be used directly in coupling reactions, where the proteic solvent or aqueous base promotes the in-situ release of the active boronic acid.[8]

Experimental Protocol: Formation of the Diethanolamine Boronate Adduct

  • Dissolution: Suspend 1.0 equivalent of this compound in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a flask with a stir bar.

  • Addition: Add 1.0-1.1 equivalents of diethanolamine to the suspension.

  • Reaction: Stir the mixture at room temperature. You will likely observe the initial solid dissolving and then a new precipitate forming. This new precipitate is the diethanolamine adduct.

  • Isolation: After stirring for 1-2 hours, collect the solid product by filtration.

  • Washing & Drying: Wash the solid with a small amount of cold solvent (the one used for the reaction) and dry under vacuum.

  • Confirmation: The resulting white to off-white solid is the boronate adduct, which is now more stable and may exhibit improved solubility in various organic solvents for your subsequent reaction.

Q4: I've tried several approaches. Can you provide a systematic troubleshooting workflow?

Certainly. Navigating solubility issues requires a logical progression from the simplest to the more complex solutions. The following workflow diagram outlines a systematic approach to troubleshooting the solubility of this compound for your reactions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Initial Problem: Poor Solubility of Boronic Acid solvent Step 1: Re-evaluate Solvent System - Try DMF, Dioxane, or THF - Consider a co-solvent (e.g., Toluene/H₂O) start->solvent base Step 2: Add a Base - Test NaOH, K₂CO₃, K₃PO₄, CsF - Forms soluble boronate salt solvent->base If solubility is still poor outcome_good Success: Reaction Proceeds solvent->outcome_good If successful heat Step 3: Apply Gentle Heat - Increase temperature to 40-60 °C - Monitor for degradation base->heat If solubility is still poor base->outcome_good If successful derivatize Step 4: Derivatize the Boronic Acid - Form a pinacol or diethanolamine ester - Improves stability and organic solubility heat->derivatize If solubility or stability is still an issue heat->outcome_good If successful derivatize->outcome_good If successful outcome_bad Problem Persists: Consult Literature for Specific Analogs derivatize->outcome_bad If all else fails

Caption: Systematic workflow for troubleshooting boronic acid solubility issues.

References

Challenges in scaling up reactions with (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3-Acetamido-4-nitrophenyl)boronic acid. As a Senior Application Scientist, I understand that moving a promising reaction from the bench to a larger scale introduces a unique set of challenges that can be both time-consuming and resource-intensive.[1] This guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up of reactions involving this specific, electron-deficient boronic acid. We will move from foundational issues of solubility and stability to the nuances of complex cross-coupling reactions and final product purification.

Part 1: Foundational Challenges & FAQs

This section addresses the most common initial hurdles researchers face when working with this compound, particularly during scale-up.

Question 1: My reaction is sluggish, and the boronic acid has poor solubility at larger volumes. How can I improve this?

Answer: This is a classic scale-up issue where surface area-to-volume ratio changes, and dissolution rates decrease. The polarity imparted by the acetamido, nitro, and boronic acid groups creates a challenging solubility profile.

Causality: At the bench scale, super-saturation or small amounts of undissolved material might not be noticeable or kinetically limiting. On a larger scale, poor solubility leads to a lower effective concentration of the reagent in the solution phase, dramatically slowing the reaction rate and leading to inconsistent results.

Troubleshooting Protocol:

  • Solvent System Selection: Avoid relying solely on single-solvent systems that worked at the gram scale. A mixed-solvent system is often necessary. Ethers like 1,4-dioxane or THF, often used in Suzuki couplings, can be combined with more polar, aprotic solvents like DMF or NMP to improve solubility. For purification or other transformations, acetone and ethanol can be effective solvents for nitrophenol-containing compounds.

  • Temperature Adjustment: Gently warming the mixture can significantly improve solubility. However, be cautious, as prolonged heating can lead to degradation (see Question 2). A controlled, jacketed reactor is essential for maintaining a consistent temperature profile during scale-up.

  • Data-Driven Solvent Screening: Before proceeding with a large-scale reaction, perform a small-scale solubility screen.

Solvent SystemObservation at Room Temp.Observation at 50°CRecommendation for Scale-Up
TolueneVery Poor SolubilityPoor SolubilityNot recommended as primary solvent.
THFLow to Moderate SolubilityGood SolubilityGood starting point, may require a co-solvent.
1,4-Dioxane / Water (e.g., 4:1)Moderate SolubilityExcellent SolubilityStandard for Suzuki couplings; monitor for side reactions.
DMF or DMAcGood SolubilityExcellent SolubilityHigh boiling point can be problematic for removal, but excellent for solubility. Use with caution.
2-MeTHFLow to Moderate SolubilityGood SolubilityA greener, often safer alternative to THF.

This table provides a general guideline. Empirical testing with your specific reaction components is crucial.

Question 2: I'm observing significant formation of 2-acetamido-1-nitrobenzene as a byproduct. What is causing this, and how can I prevent it?

Answer: You are observing protodeboronation, the most common and frustrating side reaction for electron-deficient arylboronic acids like yours.[2][3] The electron-withdrawing nature of the nitro and acetamido groups makes the C-B bond more susceptible to cleavage by a proton source, especially under basic conditions.[4]

Causality: The mechanism is often base-promoted, where a nucleophile (like hydroxide) attacks the boron atom, forming a boronate species. This intermediate is then protonated (by water or other protic sources), cleaving the aryl-boron bond.[5] This process competes directly with the desired productive reaction (e.g., transmetalation in a Suzuki coupling) and becomes more pronounced with longer reaction times and higher temperatures, which are common in scale-up scenarios.

Diagram: Competing Reaction Pathways This diagram illustrates the critical juncture where this compound can either proceed through the desired Suzuki-Miyaura cycle or undergo the undesired protodeboronation side reaction.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products BoronicAcid (3-Acetamido-4-nitrophenyl) boronic acid Suzuki Desired Pathway: Suzuki-Miyaura Coupling BoronicAcid->Suzuki Transmetalation to Pd(II) complex Deboronation Undesired Pathway: Protodeboronation BoronicAcid->Deboronation C-B bond cleavage Base Base (e.g., K₂CO₃, OH⁻) + Water/Proton Source Base->Deboronation DesiredProduct Coupled Product Suzuki->DesiredProduct SideProduct 2-acetamido-1-nitrobenzene Deboronation->SideProduct

Caption: Competing pathways for the boronic acid.

Mitigation Strategies:

  • Choice of Base: Avoid strong, aqueous bases like NaOH or KOH if possible. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred. Finely powdered, anhydrous bases are recommended to minimize water content.[6]

  • Use of Boronic Esters: Converting the boronic acid to its pinacol ester (a dioxaborolane) can significantly enhance its stability against protodeboronation.[7] While this adds a synthetic step, the increased stability and often improved solubility can save significant effort in the long run, especially at scale.

  • "Slow-Release" Strategy: Employing a "masked" form of the boronic acid that slowly releases the active species into the reaction can keep its effective concentration low, minimizing the rate of decomposition while still allowing the desired reaction to proceed.[3]

  • Careful Degassing: While primarily to protect the catalyst, removing oxygen also helps prevent oxidative decomposition pathways of the boronic acid.[2]

Part 2: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a primary application for this boronic acid. However, its scale-up is notoriously complex due to the sensitivity of palladium catalysts and the stability issues discussed above.[8]

Question 3: My Suzuki-Miyaura coupling yield plummeted from 90% at 1g to less than 40% at the 100g scale. What should I investigate first?

Answer: A significant drop in yield upon scale-up is a multi-factorial problem, but it typically points to issues with mass transfer (mixing), heat transfer, or catalyst deactivation.[1][8]

Troubleshooting Workflow:

Diagram: Troubleshooting Low Yield in Scale-Up This decision tree provides a systematic approach to diagnosing the root cause of a failed Suzuki-Miyaura coupling reaction during scale-up.

G start Low Yield on Scale-Up q1 Was protodeboronation observed? start->q1 a1_yes Address Protodeboronation: - Use boronic ester - Weaker/anhydrous base - Optimize temperature q1->a1_yes Yes q2 Was the reaction color dark black/crashed? q1->q2 No a1_yes->q2 a2_yes Suspect Catalyst Deactivation: - Improve degassing protocol - Check reagent purity - Use pre-catalyst (e.g., G3/G4) - Increase catalyst loading q2->a2_yes Yes q3 Were there hot spots or poor temperature control? q2->q3 No a2_yes->q3 a3_yes Improve Heat Transfer: - Reduce addition rate - Improve agitation - Use jacketed reactor - Consider solvent with higher bp q3->a3_yes Yes q4 Was dissolution incomplete or the mixture heterogeneous? q3->q4 No a3_yes->q4 a4_yes Address Mass Transfer: - Increase agitation speed - Use baffled reactor - Optimize solvent system for solubility q4->a4_yes Yes end_node Re-run Optimized Reaction q4->end_node No a4_yes->end_node

Caption: A systematic workflow for troubleshooting scale-up issues.

Detailed Protocol for Investigation:

  • Analyze the Crude Product Carefully: Before changing parameters, obtain a detailed analysis (LC-MS, NMR) of your failed large-scale batch. Identify all major components. Is it unreacted starting material? Is it the protodeboronated side product? Is it homocoupled byproduct? The identity of the byproducts is your most important diagnostic tool.

  • Re-evaluate Mixing: Lab-scale magnetic stirring is highly efficient. In a large reactor, inadequate agitation can create localized "hot spots" or areas of high concentration, leading to side reactions and catalyst decomposition. Ensure your reactor has appropriate baffles and that the impeller is correctly sized and positioned for the vessel geometry.[9]

  • Catalyst and Ligand Choice: Simple catalysts like Pd(PPh₃)₄ that work on a small scale are often not robust enough for the longer reaction times and harsher conditions of a large-scale run. Consider switching to more stable and active pre-catalysts (e.g., XPhos Pd G3/G4) which are designed for challenging couplings.[6][10] The electron-withdrawing nature of your boronic acid may benefit from electron-rich, bulky phosphine ligands.[11]

  • The Role of the Nitro Group: While generally well-tolerated in Suzuki couplings, under certain conditions, the C-NO₂ bond itself can undergo oxidative addition to the palladium center, acting as a coupling partner.[12][13][14][15] This is more likely with highly activated systems or specific catalyst/ligand combinations (e.g., BrettPhos).[13] If you observe unexpected biaryl byproducts, consider this possibility and adjust your ligand or catalyst choice.

Part 3: Purification at Scale

Question 4: I'm struggling to remove boron-based impurities like boric acid and unreacted starting material from my product on a large scale. What are the best methods?

Answer: Chromatographic purification is often not economically viable or practical for multi-kilogram scale production. Liquid-liquid extraction and crystallization are the preferred industrial methods.

Causality: Boronic acids and their byproducts (boric acid, boroxines) can have amphiphilic character, leading to the formation of emulsions during aqueous workups or co-precipitation with the product during crystallization.

Recommended Purification Protocol:

  • Initial Quench and Filtration: After the reaction is complete, cool the mixture and quench with a suitable solvent (e.g., ethyl acetate). Often, palladium and some inorganic salts can be removed by filtering the entire reaction mixture through a pad of Celite®.

  • Acid/Base Extraction Strategy: A robust extraction procedure is key.

    • Step A (Base Wash): Perform an aqueous wash with a base like K₂CO₃ or a bicarbonate solution. This will convert the acidic boronic acid into its water-soluble boronate salt, effectively extracting it from the organic layer containing your (presumably neutral) product.

    • Step B (Acid Wash): Follow with a dilute acid wash (e.g., 1M HCl) to remove any basic impurities.

    • Step C (Brine Wash): A final wash with brine helps to break emulsions and remove residual water from the organic layer.

  • Crystallization: This is the most effective method for achieving high purity at scale.

    • Solvent Selection: Screen for a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include isopropanol, ethanol, ethyl acetate, or mixtures with heptane/hexane as an anti-solvent.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent. If the solution is colored by residual palladium, you can perform a charcoal treatment at this stage. Filter the hot solution to remove insoluble impurities, then allow it to cool slowly and controllably to promote the formation of large, pure crystals.

  • Alternative Derivatization Method: For particularly difficult separations, the crude mixture can be treated with a diol, such as diethanolamine. This converts the boronic acid into a stable adduct that often has very different solubility properties, allowing for separation by filtration or extraction.[6][16]

By systematically addressing these common challenges related to solubility, stability, reaction optimization, and purification, researchers can significantly improve the success rate of scaling up reactions involving this compound.

References

Technical Support Center: Troubleshooting Catalyst Poisoning in (3-Acetamido-4-nitrophenyl)boronic acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (3-Acetamido-4-nitrophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet crucial, transformation. The unique electronic and steric properties of this substrate, namely the presence of a nitro group and an acetamido group, can often lead to unexpected difficulties, most notably catalyst poisoning and low reaction yields.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common issues encountered in the lab. We will delve into the underlying chemical principles to not only provide solutions but also to empower you with the knowledge to proactively design more robust reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving very low to no yield. What are the most likely causes?

A1: Low or no yield in this specific coupling is a common complaint and often points towards catalyst deactivation or poisoning. The primary culprits are the functional groups on your boronic acid:

  • The Nitro Group (-NO2): This is a well-known oxidizing agent for the active Pd(0) catalyst.[1][2] The catalytic cycle of the Suzuki-Miyaura reaction relies on the Pd(0) species to initiate the oxidative addition step with the aryl halide.[3][4] If the nitro group oxidizes Pd(0) to Pd(II) prematurely, the catalyst is rendered inactive for the initial and rate-determining step of the cycle, effectively halting the reaction. This process can lead to the formation of palladium black, a visible sign of catalyst decomposition.[5]

  • The Acetamido Group (-NHCOCH3): While less aggressive than the nitro group, the amide functionality can also contribute to catalyst inhibition. The nitrogen lone pair can coordinate to the palladium center, potentially forming stable complexes that are slow to proceed through the catalytic cycle.[6] This is a form of reversible poisoning that can lower the overall reaction rate.

  • General Suzuki-Miyaura Issues: Beyond substrate-specific problems, it's crucial to rule out common pitfalls of Suzuki-Miyaura couplings, such as impure reagents, inadequate degassing (leading to oxygen-mediated catalyst decomposition and boronic acid homocoupling), inactive catalyst, or an inappropriate choice of base, ligand, or solvent.[7][8]

Q2: I see a black precipitate forming in my reaction flask. What is it, and what does it signify?

A2: The black precipitate is almost certainly palladium black, which is finely divided elemental palladium.[5] Its formation is a strong indicator of catalyst decomposition and deactivation. In the context of your reaction, the most probable cause is the oxidation of the active Pd(0) catalyst by the nitro group on your boronic acid.[1] Once the palladium agglomerates into nanoparticles or bulk metal, it loses its catalytic activity in the homogeneous cross-coupling reaction.

Q3: How can I mitigate catalyst poisoning caused by the nitro group?

A3: Combating the oxidative effect of the nitro group requires a multi-pronged approach focused on protecting the Pd(0) state and promoting a rapid catalytic turnover to outcompete the deactivation pathway.

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-donating ligands can stabilize the Pd(0) center, making it less susceptible to oxidation.[3] They also promote the rate-limiting oxidative addition step, which can help the desired catalytic cycle proceed more rapidly than the deactivation pathway.[9]

  • Catalyst Pre-catalyst Choice: Instead of using Pd(0) sources directly, consider air-stable Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.[10] Modern pre-catalysts, such as palladacycles, are designed for controlled and sustained release of the active catalyst, which can help maintain a low, steady concentration of Pd(0) and minimize its decomposition.[7]

  • Reaction Temperature: While higher temperatures generally increase reaction rates, they can also accelerate catalyst decomposition. An optimal temperature must be found that balances a reasonable reaction rate with catalyst stability.

Q4: Can the acetamido group be the primary cause of my reaction failure?

A4: While the nitro group is the more aggressive poison, the acetamido group can certainly contribute to poor reaction performance, particularly if the primary poisoning mechanism has been addressed. The amide's ability to coordinate to the palladium center can be problematic. This is especially true if the reaction conditions are not optimized. Consider screening different ligands, as some may be less prone to forming inhibitory complexes with the amide functionality.

Troubleshooting Guide: A Step-by-Step Approach to Optimizing Your Reaction

If you are experiencing issues with the Suzuki-Miyaura coupling of this compound, follow this systematic troubleshooting guide.

Step 1: Verify the Integrity of Your Reagents and Reaction Setup

Before delving into more complex optimizations, ensure the fundamentals are correct.

  • Reagent Purity: Confirm the purity of your this compound, aryl halide, and all other reagents. Boronic acids can be prone to degradation.[9]

  • Solvent Degassing: Thoroughly degas your solvent(s) to remove dissolved oxygen. Oxygen can contribute to both catalyst oxidation and the undesirable homocoupling of the boronic acid.[7][8]

  • Inert Atmosphere: Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.

Step 2: Systematic Screening of Reaction Parameters

The key to success with this challenging substrate is methodical optimization. It is recommended to vary one parameter at a time while keeping others constant.

Table 1: Recommended Starting Points and Optimization Parameters

ParameterRecommended Starting ConditionsOptimization StrategyRationale
Palladium Pre-catalyst Pd(OAc)₂ or a palladacycle pre-catalyst (e.g., G3-XPhos)Screen various Pd(II) pre-catalysts.Air-stable pre-catalysts offer controlled generation of active Pd(0).[10]
Ligand Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos)Screen a panel of bulky, electron-rich phosphine ligands.Stabilize the Pd(0) center and promote oxidative addition.[3]
Base K₂CO₃ or K₃PO₄Test different inorganic bases (e.g., Cs₂CO₃, KF).The choice of base can significantly influence the rate of transmetalation.[11]
Solvent System 1,4-Dioxane/H₂O or Toluene/H₂OVary the solvent and the organic/aqueous ratio.Solvent polarity can affect catalyst stability and reaction kinetics.
Temperature 80-100 °COptimize in the range of 60-110 °C.Balance reaction rate with catalyst longevity.
Step 3: Advanced Troubleshooting Strategies

If the above optimizations fail to yield satisfactory results, consider these more advanced techniques:

  • Use of Additives: In some cases, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can enhance the reaction rate, particularly in biphasic systems.[12]

  • "Slow-Release" Boronic Acid Equivalents: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or an MIDA boronate.[13] These can sometimes offer better stability and a more controlled release of the active boronic acid under the reaction conditions.

Visualizing the Problem and the Solution

To better understand the challenges and the strategies for overcoming them, the following diagrams illustrate the key concepts.

Suzuki_Cycle_and_Poisoning cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathways Pd0 Pd(0)L_n Active Catalyst PdII_Aryl Ar-Pd(II)-X(L_n) Oxidative Adduct Pd0->PdII_Aryl Oxidative Addition (Ar-X) Nitro This compound (-NO₂ group) Pd0->Nitro Poisoning Interaction Pd_Black Pd Black (Inactive) Pd0->Pd_Black PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation Product PdII_Aryl->PdII_Biaryl Transmetalation (Ar'-B(OH)₂ + Base) PdII_Biaryl->Pd0 Reductive Elimination (Ar-Ar') Nitro->Pd_Black Oxidation

Figure 1: The Suzuki-Miyaura catalytic cycle and the competing catalyst poisoning pathway initiated by the nitro group.

Troubleshooting_Workflow start Low Yield with This compound check_basics Step 1: Verify Reagents & Reaction Setup (Purity, Degassing, Inert Atmosphere) start->check_basics optimization Step 2: Systematic Screening (Catalyst, Ligand, Base, Solvent, Temp.) check_basics->optimization advanced Step 3: Advanced Strategies (Additives, Boronate Esters) optimization->advanced If still low yield success Successful Coupling optimization->success Improved Yield advanced->success Improved Yield

Figure 2: A logical workflow for troubleshooting challenging Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: A General Guideline for Optimization

The following is a generalized protocol for a small-scale test reaction. It is intended to be a starting point for your optimization efforts.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium pre-catalyst (1-5 mol%)

  • Phosphine ligand (1-10 mol%, depending on the pre-catalyst)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Reaction vial with a stir bar and a screw cap with a septum

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the aryl halide, this compound, base, palladium pre-catalyst, and ligand to the reaction vial.

  • Solvent Addition: Add the degassed organic solvent, followed by the degassed water, via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:water).

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

By systematically applying the principles and procedures outlined in this guide, you will be well-equipped to overcome the challenges associated with the Suzuki-Miyaura cross-coupling of this compound and achieve your desired synthetic outcomes.

References

Technical Support Center: Optimizing Reactions with (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of (3-Acetamido-4-nitrophenyl)boronic acid in chemical synthesis. The following information is designed to help you navigate experimental challenges and optimize your reaction outcomes by understanding the critical role of the base.

The Pivotal Role of the Base in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for creating carbon-carbon bonds, and this compound is a valuable building block in this process.[1][2] The success of this reaction is highly dependent on the choice of base, which plays a crucial role in the catalytic cycle, primarily by activating the boronic acid for the transmetalation step.[3][4]

There are two primary mechanistic pathways proposed for the role of the base:

  • Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex (RB(OH)3⁻), which then readily transmetalates with the palladium(II) halide complex.[3][5][6]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This intermediate then reacts with the neutral boronic acid.[3]

The operative pathway is influenced by the specific base, solvent, and substrates used in the reaction.[3]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R¹-X Ar-Pd(II)-X R¹-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R²-B(OH)₂ Base Ar-Pd(II)-Ar R¹-Pd(II)-R² Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0) Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses common issues encountered when using this compound and provides actionable solutions.

Issue 1: Low or No Product Yield

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, with the choice and amount of base being a primary suspect. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Choice of Base:

The basicity (pKa), solubility, and the nature of the cation of the base are critical factors.[3] For this compound, which contains an acidic N-H proton and a nitro group, the choice of base is particularly important to avoid side reactions.

  • Weak vs. Strong Bases: While strong bases like NaOH or KOH can be effective, they may also promote undesired side reactions or degradation of sensitive substrates. Weaker inorganic bases like carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are often a better starting point.[3][4]

  • Solubility: The solubility of the base in the reaction solvent is crucial. Cesium carbonate (Cs₂CO₃) is often used in challenging couplings due to its higher solubility in organic solvents.[4]

  • Screening Different Bases: It is highly recommended to perform a small-scale screen of different bases to identify the optimal one for your specific substrate combination.

BaseTypical pKa of Conjugate AcidCommon SolventsKey Considerations
Na₂CO₃ 10.3Toluene/Water, Dioxane/WaterA good starting point, widely applicable.[4]
K₂CO₃ 10.3Toluene/Water, Dioxane/Water, Ethanol/WaterSimilar to Na₂CO₃, often interchangeable.[3][4]
Cs₂CO₃ 10.3Toluene, Dioxane, THFMore soluble in organic solvents, effective for difficult couplings.[4][7]
K₃PO₄ 12.3Toluene, Dioxane, THFA stronger weak base, often provides higher yields.[4][8]
NaOH/KOH ~14Water, AlcoholsStrong bases, can be effective but may cause side reactions.
Organic Bases (e.g., Et₃N, DIPEA) ~11Toluene, THFGenerally less effective for Suzuki couplings but can be useful for base-sensitive substrates.[3]

2. Optimize the Stoichiometry of the Base:

The amount of base used can significantly affect the reaction selectivity and yield.[5][6] Typically, 2-3 equivalents of the base relative to the limiting reagent are used. Using too little base can lead to incomplete reaction, while an excess can sometimes promote side reactions.

3. Consider the pKa of the Boronic Acid:

This compound is a Lewis acid, and its acidity is influenced by the electron-withdrawing nitro group and the acetamido group.[9][10] The pKa of a boronic acid is typically around 9.[11] The chosen base should be strong enough to deprotonate the boronic acid to form the reactive boronate species.

4. Check for Protodeboronation:

A common side reaction is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be promoted by acidic conditions or certain bases. If you suspect protodeboronation, consider using milder bases like K₃PO₄ or Cs₂CO₃ and ensure your reaction conditions are not acidic.

Issue 2: Formation of Side Products

Question: I am observing significant formation of side products in my reaction. How can the base be contributing to this, and what can I do to minimize them?

Answer:

Side product formation is often linked to the reactivity of the base with your substrates or catalyst.

1. Homocoupling of the Boronic Acid:

This side reaction forms a biaryl product from the boronic acid itself. It can be catalyzed by the palladium complex, and the choice of base can influence its rate.

  • Solution: Reducing the amount of palladium catalyst and using a weaker base can sometimes minimize homocoupling.

2. Degradation of Substrates or Products:

If your starting materials or desired product contain base-sensitive functional groups (e.g., esters, certain protecting groups), a strong base can cause hydrolysis or other degradation pathways.

  • Solution: Switch to a milder base such as K₃PO₄ or even an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), although the latter are generally less effective for Suzuki couplings.[3]

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Base Is the base appropriate for the substrates? Start->Check_Base Screen_Bases Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Optimize_Stoichiometry Optimize base stoichiometry (typically 2-3 equivalents) Check_Base->Optimize_Stoichiometry Yes Screen_Bases->Optimize_Stoichiometry Check_Solvent Is the base soluble in the solvent? Optimize_Stoichiometry->Check_Solvent Change_Solvent Consider a different solvent system Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature optimal? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Optimize_Temp Screen different temperatures Check_Temp->Optimize_Temp No Check_Catalyst Is the catalyst/ligand system optimal? Check_Temp->Check_Catalyst Yes Optimize_Temp->Check_Catalyst Screen_Catalysts Try different palladium sources and ligands Check_Catalyst->Screen_Catalysts No Success Improved Yield and Purity Check_Catalyst->Success Yes Screen_Catalysts->Success

Caption: A systematic workflow for troubleshooting Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Can I use an organic base for the Suzuki-Miyaura coupling of this compound?

A1: While inorganic bases are more common and generally more effective for Suzuki-Miyaura reactions, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, particularly if your substrates are sensitive to strong inorganic bases.[3] However, you may observe lower reaction rates and yields.

Q2: What is the best solvent to use with my chosen base?

A2: The choice of solvent is often linked to the solubility of the base and the substrates. Biphasic solvent systems like toluene/water or dioxane/water are common when using water-soluble inorganic bases like Na₂CO₃ and K₂CO₃.[7] For bases that are more soluble in organic solvents, such as Cs₂CO₃ and K₃PO₄, anhydrous solvents like toluene, dioxane, or THF can be used.

Q3: How does the presence of water in the reaction mixture affect the role of the base?

A3: Water can play a beneficial role in Suzuki-Miyaura couplings, especially when using inorganic bases. It can help to dissolve the base and facilitate the formation of the active boronate species. However, an excessive amount of water can lead to hydrolysis of the boronic acid. The optimal amount of water should be determined experimentally.

Q4: My reaction is still not working even after changing the base. What else should I consider?

A4: If optimizing the base does not solve the issue, consider the following:

  • Palladium Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligand is crucial. Electron-rich and bulky phosphine ligands often improve the efficiency of the catalytic cycle.

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Screening different temperatures (e.g., room temperature, 60 °C, 90 °C) can be beneficial.

  • Quality of Reagents: Ensure that your this compound, aryl halide, and solvents are of high purity and dry, as impurities and water can negatively impact the reaction.

Experimental Protocol: Screening of Bases for Suzuki-Miyaura Coupling

This protocol provides a general procedure for screening different bases to optimize the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Base (Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)

  • Toluene (10 mL)

  • Water (1 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and the selected base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (10 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

By systematically evaluating the effect of different bases, you can significantly improve the efficiency and reproducibility of your Suzuki-Miyaura coupling reactions involving this compound.

References

Technical Support Center: Removal of Boron Impurities from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the removal of boron impurities. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing boron species. As Senior Application Scientists, we understand the critical importance of purity in research and drug development, particularly concerning potentially mutagenic impurities. This guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of boron impurities, such as boronic acids, so critical in drug development?

A1: The removal of boron impurities, especially arylboronic acids, is crucial due to their potential genotoxicity.[1][2] Recent studies have shown that some arylboronic acids can be weakly mutagenic.[1][2] Consequently, regulatory bodies may require strict control of these impurities in Active Pharmaceutical Ingredients (APIs).[1][2] Beyond safety concerns, boron impurities can interfere with downstream reactions, poison catalysts, and complicate purification, ultimately impacting yield and reproducibility.[3]

Q2: What are the most common sources of boron impurities in reaction mixtures?

A2: The most prevalent source of boron impurities is the use of boronic acids or their derivatives as reagents in popular cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] Incomplete consumption of the boronic acid reagent or side reactions can lead to its presence in the crude product mixture.[6] Other sources can include boron-based protecting groups or catalysts.

Q3: I have a polar product and the boronic acid is also polar. What's a good starting point for purification?

A3: When both your product and the boronic acid impurity are polar, standard normal-phase silica gel chromatography can be challenging due to potential streaking and poor separation.[7][8] A good initial approach would be a liquid-liquid extraction under basic conditions. Boronic acids are acidic and will deprotonate to form boronate salts, which are highly soluble in an aqueous basic solution.[9] This allows for their removal from an organic phase containing your product. Alternatively, if your product is stable to it, recrystallization can be a powerful technique for separating compounds with different solubilities.[7][10]

Q4: Can I use chromatography to remove boronic acid impurities?

A4: Yes, but with some caveats. Normal-phase silica gel can be problematic for boronic acids, often leading to tailing and decomposition.[8] Reverse-phase chromatography (e.g., C18) can be more successful, but some polar boronic acids may still elute very early.[7][8] Boronate affinity chromatography is a specialized technique that utilizes a resin with cis-diol groups to selectively bind and remove boronic acids.[11][12]

Q5: Are there any "quick and dirty" methods to remove small amounts of boronic acid impurities?

A5: For small-scale purifications, forming a diethanolamine adduct can be effective.[7][8] This often results in a crystalline solid that can be filtered off. Another approach is a sorbitol extraction, which can selectively pull the boronic acid into an aqueous layer.[7]

Troubleshooting Guides

Issue 1: Ineffective Removal of Boronic Acid with Basic Aqueous Wash

Symptoms:

  • Significant amount of boronic acid remains in the organic layer after extraction with an aqueous base (e.g., NaOH, K2CO3).

  • Emulsion formation during extraction, making phase separation difficult.

Causality:

  • Insufficient Basicity: The pH of the aqueous layer may not be high enough to fully deprotonate the boronic acid, especially if the boronic acid is particularly electron-deficient and thus more acidic.

  • Steric Hindrance: A sterically hindered boronic acid may have slower kinetics for deprotonation and subsequent partitioning into the aqueous phase.

  • Product Acidity: If your product also has acidic protons, it may be partially or fully extracted into the basic aqueous layer along with the boronic acid impurity.

Troubleshooting Workflow:

start Start: Ineffective Basic Wash check_ph Measure pH of Aqueous Layer start->check_ph increase_base Increase Base Concentration or Use a Stronger Base check_ph->increase_base pH < 10-11 check_product_acidity Is the Product Acidic? check_ph->check_product_acidity pH ≥ 10-11 increase_base->start Retry Extraction alternative_method Consider Alternative Methods: - Scavenger Resin - Recrystallization - Chromatography check_product_acidity->alternative_method Yes emulsion Emulsion Formation? check_product_acidity->emulsion No add_brine Add Saturated NaCl (Brine) to Break Emulsion emulsion->add_brine Yes centrifuge Centrifuge to Aid Phase Separation emulsion->centrifuge Persistent Emulsion add_brine->start Retry Extraction centrifuge->start Retry Extraction

Caption: Decision workflow for troubleshooting basic washes.

Detailed Protocol: Optimized Basic Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Basification: Add a 1-2 M aqueous solution of NaOH or K2CO3. Ensure the volume of the aqueous phase is sufficient for effective partitioning.

  • Mixing: Stir the biphasic mixture vigorously for at least 30 minutes to ensure complete acid-base reaction and partitioning.

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. If an emulsion forms, add a small amount of brine (saturated aqueous NaCl) and gently swirl to break the emulsion.

  • Extraction: Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base two more times.

  • Washing: Wash the organic layer with brine to remove any residual aqueous base.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4), filter, and concentrate in vacuo.

  • Analysis: Analyze the purified product by a suitable method (e.g., NMR, LC-MS) to confirm the removal of the boronic acid impurity.

Issue 2: Boronic Acid Co-elutes with Product During Column Chromatography

Symptoms:

  • Fractions from silica gel or reverse-phase chromatography contain both the desired product and the boronic acid impurity.

  • Streaking or tailing of the boronic acid on the column, contaminating multiple fractions.[7][8]

Causality:

  • Similar Polarity: The product and the boronic acid impurity have very similar polarities, leading to poor separation.

  • On-Column Degradation: Boronic acids can sometimes degrade on silica gel, leading to streaking.[8]

  • Inappropriate Stationary/Mobile Phase: The chosen chromatographic conditions are not optimal for separating the two compounds.

Troubleshooting Workflow:

start Start: Co-elution in Chromatography change_solvent Modify Mobile Phase Polarity start->change_solvent change_stationary_phase Switch Stationary Phase (e.g., Alumina, C18) change_solvent->change_stationary_phase No Improvement derivatize Derivatize Boronic Acid Pre-Chromatography change_stationary_phase->derivatize Still Co-eluting scavenger Use a Scavenger Resin change_stationary_phase->scavenger Alternative derivatize->start Retry Chromatography boronate_affinity Consider Boronate Affinity Chromatography scavenger->boronate_affinity For Specific Cases

Caption: Troubleshooting co-elution during chromatography.

Detailed Protocol: Boronic Acid Removal with a Scavenger Resin

Scavenger resins are solid-supported reagents that selectively bind to and remove specific functional groups from a solution. For boronic acids, resins containing diethanolamine (DEAM) or diol functional groups are particularly effective.[13][14][15]

  • Resin Selection: Choose a suitable scavenger resin for boronic acids, such as SiliaBond DEAM or a diol-based resin.[14][15]

  • Swelling: Swell the resin in the solvent to be used for the purification for at least 30 minutes.

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable organic solvent.

  • Scavenging: Add the swollen resin to the solution of the crude product. The amount of resin should be in excess relative to the amount of boronic acid impurity.

  • Agitation: Gently agitate the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the impurity, but a few hours to overnight is typical.

  • Filtration: Filter the mixture to remove the resin, which now has the boronic acid impurity bound to it.

  • Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate in vacuo to obtain the purified product.

  • Analysis: Confirm the removal of the boronic acid by a suitable analytical technique.

Table 1: Comparison of Common Boron Removal Techniques

MethodPrincipleAdvantagesDisadvantagesBest Suited For
Basic Liquid-Liquid Extraction Ionization of acidic boronic acid to form a water-soluble boronate salt.[9]Scalable, cost-effective, simple workup.[6]Not suitable for base-sensitive products; emulsions can form.Products that are not acidic and are stable to basic conditions.
Recrystallization Difference in solubility between the product and the boronic acid impurity in a given solvent system.[16]Can provide very high purity; scalable.Finding a suitable solvent can be time-consuming; potential for product loss in the mother liquor.Crystalline products with significantly different solubility profiles from the boronic acid.
Scavenger Resins Covalent or coordinative binding of the boronic acid to a solid support.[13][14]High selectivity; simple filtration workup; can be used for a wide range of products.Resins can be expensive; may require optimization of reaction time and temperature.Removal of trace to moderate amounts of boronic acid, especially when other methods fail.
Chromatography Differential partitioning of the product and impurity between a stationary and a mobile phase.[10]Can separate compounds with very similar properties.Can be time-consuming and solvent-intensive; boronic acids can behave poorly on silica gel.[8]When other methods are ineffective or for very challenging separations.
Deboronation Chemical decomposition of the boronic acid.[1][2]Can completely eliminate the boronic acid impurity.Requires the addition of reagents that may need to be removed later; may not be compatible with all products.When complete removal is necessary and the product is stable to the reaction conditions.

Advanced Topics

Quantification of Residual Boron Impurities

Ensuring that boron impurities have been removed to an acceptable level is critical, especially in pharmaceutical applications.[17] Several analytical techniques can be used for this purpose:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for quantifying the total boron content in a sample.[18] However, it cannot distinguish between different boron-containing species.[18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of volatile boron compounds or those that can be derivatized to become volatile.[18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the quantification of specific boronic acids and their derivatives at trace levels.[19]

References

Validation & Comparative

A Senior Application Scientist's Guide to Boron Reagents for Suzuki Coupling: A Comparative Analysis of Alternatives to (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1] The choice of the organoboron reagent is pivotal to the success of this transformation. While (3-Acetamido-4-nitrophenyl)boronic acid is a valuable building block, its inherent characteristics as an electron-deficient and potentially unstable boronic acid present challenges that can impact reaction efficiency, reproducibility, and scalability.

This guide provides an in-depth comparison of robust and versatile alternatives, moving beyond the traditional boronic acid framework. We will explore the mechanistic underpinnings, practical advantages, and comparative performance of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, offering field-proven insights to guide your selection of the optimal reagent for your synthetic campaign.

The Limitations of Conventional Boronic Acids

Boronic acids, despite their widespread use, are not without their flaws. Their stability is a primary concern. They exist in a dehydrative equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines, which can complicate accurate stoichiometric measurements.[2] Furthermore, they are susceptible to degradation pathways such as protodeboronation and oxidation, particularly for electron-deficient or sterically hindered systems.[3] For a substrate like this compound, these issues can lead to diminished yields and the generation of difficult-to-remove impurities, necessitating rigorous optimization and careful handling.

Alternative 1: Potassium Organotrifluoroborates (R-BF₃K)

Potassium organotrifluoroborates have emerged as a superior class of reagents that circumvent many of the stability issues associated with boronic acids.[2][4]

Expertise & Experience: Stability and Handling

Organotrifluoroborates are free-flowing, crystalline solids that are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[2][5][6] This contrasts sharply with the often waxy or amorphous nature of boronic acids. The boron atom in an organotrifluoroborate is tetracoordinate and part of an anionic [RBF₃]⁻ complex, which protects the C-B bond from common degradation pathways.[7] This inherent stability means they can be carried through multi-step syntheses where a boronic acid might require protection and deprotection steps.[4][8]

Trustworthiness: Mechanism of Action

Organotrifluoroborates are often referred to as "protected" forms of boronic acids.[8][9] They do not directly participate in the Suzuki-Miyaura catalytic cycle. Instead, under the basic, aqueous conditions of the reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ.[7][10] This slow-release mechanism maintains a low concentration of the active boronic acid, which can be highly beneficial in suppressing common side reactions like homocoupling and protodeboronation.[10][11]

Caption: Alternative boron reagents require in-situ activation to generate the reactive boronic acid for transmetalation.

Alternative 2: N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent a paradigm shift in handling and utilizing organoboron reagents, particularly for complex, multi-step syntheses. Developed by the Burke group, these reagents offer unparalleled stability and control.[12][13]

Expertise & Experience: Unprecedented Stability

MIDA boronates are exceptionally stable, crystalline solids. The MIDA ligand forms a dative bond with the boron atom, rendering it tetracoordinate and sp³-hybridized. This coordinative shielding completely deactivates the boron's Lewis acidity, making MIDA boronates inert to a wide range of reaction conditions, including anhydrous cross-coupling, oxidation, and even silica gel chromatography.[12][14] This allows for the purification of complex MIDA boronates and their use in iterative cross-coupling (ICC) strategies, analogous to solid-phase peptide synthesis.[15]

Trustworthiness: Controlled Release for Iterative Synthesis

The defining feature of MIDA boronates is their ability to remain intact under anhydrous Suzuki conditions while being readily deprotected to the corresponding boronic acid with mild aqueous base (e.g., NaOH or K₃PO₄).[13][15] This orthogonality allows for the controlled, sequential coupling of bifunctional building blocks. A halo-MIDA boronate can be coupled at the halide position, purified, and then the MIDA group can be cleaved to reveal the boronic acid for a subsequent coupling reaction. This slow-release capability is also highly effective for inherently unstable boronic acids (e.g., 2-heterocyclic, vinyl), preventing their decomposition before productive coupling can occur.[13][16]

Comparative Performance Analysis

The choice of reagent significantly impacts reaction outcomes. While direct, side-by-side data for this compound and its derivatives is sparse, we can extrapolate performance from studies on similarly challenging electron-deficient and sterically hindered substrates.

FeatureBoronic Acid (R-B(OH)₂)Potassium Trifluoroborate (R-BF₃K)MIDA Boronate (R-MIDA)
Physical Form Often amorphous or waxy solidsCrystalline, free-flowing solids[2]Crystalline, free-flowing solids[14]
Air/Moisture Stability Variable; prone to boroxine formation and decomposition[2]Indefinitely stable[6][17]Indefinitely bench-top stable[13]
Chromatography Stability Generally unstableStableStable[12]
Stoichiometry Complicated by boroxine equilibrium[7]Precise, monomeric nature[10]Precise, monomeric nature[18]
Mechanism Direct participationIn-situ hydrolysis to boronic acid[7]In-situ hydrolysis to boronic acid[13]
Key Advantage Commercially available, low costEnhanced stability, ease of handlingExceptional stability, enables iterative synthesis[15]
Primary Limitation Instability, handling issuesRequires aqueous base for activationHigher cost, extra deprotection step

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust starting point for researchers. The success of each reaction validates the choice of conditions and reagent stability.

Protocol 1: Standard Suzuki-Miyaura Coupling with this compound

This protocol serves as a baseline for comparison.

  • Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

  • Reaction: Heat the mixture with stirring at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography.

Protocol 2: Coupling with Potassium (3-Acetamido-4-nitrophenyl)trifluoroborate

This protocol leverages the enhanced stability of the trifluoroborate salt.

  • Reagent Synthesis (Optional): Dissolve this compound (1.0 equiv) in methanol. Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 equiv). Stir for 30-60 minutes. The trifluoroborate salt will precipitate and can be collected by filtration.[2][9]

  • Reaction Setup: In a flask, combine the aryl halide (1.0 mmol, 1.0 equiv), potassium (3-acetamido-4-nitrophenyl)trifluoroborate (1.2-1.5 mmol, 1.2-1.5 equiv), and a base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 mmol, 3.0 equiv).[19]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., RuPhos or SPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add a degassed solvent system, such as toluene/water or dioxane/water (e.g., 10:1 ratio, 0.1 M).[19]

  • Reaction: Heat the mixture with stirring at 80-110 °C. Monitor the reaction progress.

  • Workup: Follow the standard workup procedure as described in Protocol 1.

Protocol 3: Slow-Release Coupling with (3-Acetamido-4-nitrophenyl) MIDA boronate

This protocol is ideal for challenging couplings or when the boronic acid is particularly unstable.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl chloride or bromide (1.0 mmol, 1.0 equiv), (3-Acetamido-4-nitrophenyl) MIDA boronate (1.1 mmol, 1.1 equiv), a palladium precatalyst (e.g., SPhos Pd G2, 2-4 mol%), and a base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv) to a vial.[20]

  • Solvent Addition: Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 5:1 ratio, 0.1 M).[13]

  • Reaction: Seal the vial and heat the mixture with stirring at 60-80 °C. The MIDA boronate's stability allows for extended reaction times if necessary.[15]

  • Workup: Follow the standard workup procedure. The high stability of any unreacted MIDA boronate often simplifies purification.

Caption: Decision workflow for selecting the appropriate boron reagent for Suzuki-Miyaura coupling.

Conclusion

For researchers, scientists, and drug development professionals, moving beyond standard boronic acids can unlock new synthetic possibilities and enhance process robustness.

  • Potassium organotrifluoroborates offer a significant upgrade in stability and handling for routine and large-scale applications, acting as reliable, slow-release surrogates for boronic acids.[5]

  • MIDA boronates provide the ultimate level of stability and control, transforming the most challenging and unstable boronic acids into manageable building blocks and enabling powerful iterative synthesis strategies.[13][16]

By understanding the distinct advantages and mechanisms of these alternative reagents, you can overcome the limitations of traditional boronic acids, leading to more efficient, reliable, and innovative molecular design.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Nitrophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, nitrophenylboronic acids (NPBAs) represent a class of compounds with immense utility. From their role as crucial building blocks in Suzuki-Miyaura cross-coupling reactions to their application in sophisticated chemosensors for carbohydrates, their functionality is deeply rooted in their electronic and structural properties.[1] The strategic placement of a nitro group—a potent electron-withdrawing substituent—on the phenyl ring, relative to the versatile boronic acid moiety, creates a fascinating interplay of resonance and inductive effects. Understanding how this placement impacts their spectroscopic signature is paramount for designing new molecules, developing analytical methods, and predicting reactivity.

This guide provides an in-depth comparative analysis of ortho-, meta-, and para-nitrophenylboronic acids using three core spectroscopic techniques: UV-Visible (UV-Vis) Absorption Spectroscopy, Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will move beyond simple data reporting to explain the causality behind the observed spectral characteristics, offering field-proven insights and detailed experimental protocols.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
Expertise & Experience: The "Why" Behind the Spectrum

UV-Vis spectroscopy is a powerful technique for examining the electronic transitions within a molecule's π-system.[2] For nitrophenylboronic acids, the spectrum is dominated by transitions involving the aromatic ring, the nitro group (a strong chromophore), and the boronic acid group. The key to understanding the differences between the isomers lies in how the nitro group's electron-withdrawing nature affects the overall conjugation of the molecule. Substituents on an aromatic ring can exert their influence through two primary mechanisms: the inductive effect (through-bond polarization) and the resonance effect (delocalization of π-electrons).[3]

  • Para-Substitution (4-Nitrophenylboronic Acid): The nitro group is in direct conjugation with the boronic acid substituent. Its strong electron-withdrawing resonance effect creates a highly polarized π-system, extending the conjugation. This typically results in a lower energy electronic transition, causing a shift in the maximum absorbance (λmax) to a longer wavelength (a bathochromic or red shift) compared to the other isomers.

  • Meta-Substitution (3-Nitrophenylboronic Acid): The nitro group is not in direct conjugation with the boronic acid. Its influence is primarily through the inductive effect, which is weaker than the resonance effect.[3] Consequently, the λmax is expected at a shorter wavelength (a hypsochromic or blue shift) relative to the para isomer.

  • Ortho-Substitution (2-Nitrophenylboronic Acid): This isomer presents the most complex scenario. While electronic effects are present, steric hindrance between the bulky nitro and boronic acid groups can force the boronic acid group out of the plane of the aromatic ring. This disruption of coplanarity inhibits conjugation, which would suggest a blue shift. However, the potential for intramolecular hydrogen bonding can introduce other electronic perturbations.[4]

Experimental Protocol: UV-Vis Spectral Acquisition

This protocol describes a self-validating system for obtaining high-quality, comparable UV-Vis spectra for the three NPBA isomers.

  • Solvent Selection & Preparation: Choose a UV-grade solvent in which all isomers are soluble (e.g., methanol, ethanol, or a buffered aqueous solution). The solvent must be transparent in the wavelength range of interest (typically 200-500 nm). The causality here is to avoid solvent absorbance peaks that could overlap with the analyte signals.

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of each NPBA isomer (2-NPBA, 3-NPBA, 4-NPBA) and dissolve each in 10 mL of the chosen solvent to create ~1 mg/mL stock solutions. Precision in weighing is critical for accurate molar absorptivity calculations.

  • Working Solution Preparation: Dilute the stock solutions to a concentration that will yield an absorbance in the optimal range of the spectrophotometer (ideally 0.1 - 1.0 A.U.). A typical starting concentration is 10-20 µM. This step is crucial to ensure adherence to the Beer-Lambert Law.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 20 minutes to ensure stable output.

    • Set the wavelength range (e.g., 200-500 nm) and the scan speed.

  • Blanking/Zeroing: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and run a baseline correction or "zero" scan. This subtracts the absorbance of the solvent and cuvette from all subsequent measurements.

  • Sample Measurement:

    • Rinse the cuvette with the first working solution (e.g., 2-NPBA), then fill it.

    • Carefully wipe the optical faces of the cuvette with a lint-free cloth.

    • Place the cuvette in the sample holder and acquire the absorption spectrum.

    • Record the λmax and the absorbance value at this wavelength.

    • Repeat for the other two isomers, ensuring to rinse the cuvette thoroughly with the solvent and then the next sample between measurements.

Diagram: UV-Vis Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometer Analysis P1 Weigh NPBA Isomers P2 Prepare Stock Solutions (~1 mg/mL in Methanol) P1->P2 P3 Prepare Working Solutions (~15 µM) P2->P3 A3 Measure Sample Spectrum (200-500 nm) P3->A3 Inject Sample A1 Warm-up Lamps (>20 min) A2 Acquire Solvent Blank (Baseline Correction) A1->A2 A2->A3 A4 Record λmax & Absorbance A3->A4 D Comparative Data Table A4->D Data

Caption: Workflow for comparative UV-Vis analysis of NPBA isomers.

Comparative Data: UV-Vis Absorption Properties
CompoundIsomer PositionRepresentative λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Rationale
2-Nitrophenylboronic acidortho~265-275~6,000Steric hindrance may disrupt planarity, leading to a blue shift relative to the para isomer.
3-Nitrophenylboronic acidmeta~260-270~8,000Dominated by the inductive effect; less conjugation leads to a higher energy transition.[5][6]
4-Nitrophenylboronic acidpara~285-295~10,000Strong resonance effect extends conjugation, causing a red shift and higher molar absorptivity.

Note: Exact values are solvent-dependent. Data is compiled from typical values found in supplier specifications and literature.

Fluorescence Spectroscopy: A Story of Quenching and Sensing
Expertise & Experience: The "Why" Behind the Fluorescence (or lack thereof)

Fluorescence spectroscopy measures the light emitted from a substance after it has absorbed light.[7] However, the nitro group is a well-known and potent fluorescence quencher due to its ability to promote non-radiative decay pathways (like intersystem crossing) from the excited state. Consequently, nitrophenylboronic acids are expected to be non-fluorescent or, at best, exhibit extremely weak fluorescence.

This characteristic is not a drawback but rather a critical feature for designing "turn-on" fluorescent sensors. The fundamental principle is that the boronic acid's interaction with a target analyte (typically a diol) alters the electronic structure of the molecule in such a way that the quenching mechanism is inhibited, leading to a dramatic increase in fluorescence emission.[8]

Diagram: Mechanism of a "Turn-On" Fluorescent Sensor

Fluorescence_Mechanism NPBA_Ground NPBA (Ground State) NPBA_Excited NPBA* (Excited State) NPBA_Ground->NPBA_Excited Excitation (hν) NPBA_Quenched Non-Fluorescent Decay NPBA_Excited->NPBA_Quenched Quenching by NO₂ (Fast) Complex_Ground NPBA-Diol Complex (Ground State) Complex_Excited Complex* (Excited State) Complex_Ground->Complex_Excited Excitation (hν) Complex_Fluorescence Fluorescence 'Turned-On' Complex_Excited->Complex_Fluorescence Radiative Decay (Slow)

Caption: Analyte binding can inhibit quenching, enabling fluorescence.

Experimental Protocol: Fluorescence Sensing Assay

This protocol outlines a general method to compare the potential of NPBA isomers in a model "turn-on" sensing system using a fluorescent reporter.

  • Reagent Preparation:

    • Prepare 1 mM stock solutions of each NPBA isomer in an appropriate buffer (e.g., pH 7.4 PBS). The choice of a buffered aqueous solution is critical because the boronic acid-diol interaction is pH-dependent.[9]

    • Prepare a 100 µM stock solution of a fluorescent reporter dye that can interact with boronic acids (e.g., Alizarin Red S).

    • Prepare a 100 mM stock solution of the target analyte (e.g., D-Fructose).

  • Instrument Setup:

    • Turn on the fluorescence spectrometer and allow the lamp to stabilize.

    • Set the excitation wavelength appropriate for the chosen fluorescent reporter.

    • Set the emission scan range to capture the expected fluorescence peak.

    • Optimize the excitation and emission slit widths to maximize signal while minimizing background.

  • Measurement Procedure:

    • In a fluorescence cuvette, add the buffer solution and the fluorescent reporter to a final concentration of 1 µM.

    • Acquire the initial fluorescence spectrum (F₀). This is the baseline fluorescence of the reporter.

    • Add an NPBA isomer to the cuvette to a final concentration of 100 µM. The fluorescence is expected to be quenched.

    • Acquire the spectrum of the NPBA-reporter complex.

    • Initiate the sensing reaction by adding the analyte (fructose) to a final concentration of 10 mM. The boronic acid will preferentially bind to the diol on the fructose.

    • Allow the reaction to equilibrate (e.g., 5 minutes).

    • Acquire the final fluorescence spectrum (F).

  • Data Analysis: Calculate the fluorescence enhancement ratio (F/F₀) for each isomer. A higher ratio indicates a more effective "turn-on" response.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Viewpoint
Expertise & Experience: The "Why" Behind the Shifts

NMR spectroscopy provides unparalleled insight into the chemical structure and environment of atoms. For NPBAs, ¹H and ¹³C NMR are used for routine characterization, while ¹¹B NMR offers a unique and powerful probe into the state of the boron atom itself.[4][10]

  • ¹H & ¹³C NMR: The chemical shifts of the aromatic protons and carbons are highly sensitive to the position of the electron-withdrawing nitro group. Protons and carbons ortho and para to the nitro group are significantly deshielded (shifted downfield) due to its strong resonance and inductive effects. This results in distinct and predictable patterns for each isomer, allowing for unambiguous identification.

  • ¹¹B NMR: This technique is arguably the most insightful for studying the function of boronic acids.[11] The boron atom in a free boronic acid is trigonal planar (sp² hybridized) and gives a characteristic broad signal around +28 to +30 ppm. When it binds to a diol, it becomes tetrahedral (sp³ hybridized) and anionic. This change in geometry and electronic environment causes a significant upfield shift in the ¹¹B NMR signal to around +5 to +9 ppm.[12] This clear spectral change provides a direct, quantitative measure of diol binding.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the NPBA isomer.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard NMR tube.

    • Crucial for ¹¹B NMR: To avoid a broad background signal from borosilicate glass, use quartz NMR tubes for ¹¹B NMR experiments.[12]

  • Instrument Setup (¹H/¹³C):

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire standard ¹H and ¹³C{¹H} spectra.

  • Instrument Setup (¹¹B):

    • Tune the boron probe to the correct frequency (~128 MHz on a 400 MHz spectrometer).

    • Acquire the ¹¹B spectrum. A reference compound is typically not needed as the spectrometer is internally referenced, but triphenyl borate can be used as an external standard.

  • Binding Study (Optional): To observe the sp² to sp³ transition, acquire a ¹¹B spectrum of the NPBA. Then, add a molar excess (e.g., 5 equivalents) of a diol (like catechol or fructose) to the NMR tube, mix well, and re-acquire the ¹¹B spectrum.

Diagram: ¹¹B NMR for Monitoring Diol Binding

Caption: The change from sp² to sp³ hybridization upon diol binding causes a distinct upfield shift in the ¹¹B NMR spectrum.

Comparative Data: Representative NMR Chemical Shifts (δ, ppm)
CompoundIsomer PositionAromatic ¹H Shifts (DMSO-d₆)Free ¹¹B Shift (sp²)Bound ¹¹B Shift (sp³)
2-NPBAorthoComplex multiplet, ~7.5-8.2~28.5~7.0
3-NPBAmetaFour distinct signals, ~7.6-8.6~29.0~7.5
4-NPBAparaTwo doublets (AA'BB'), ~8.1 and 8.2~29.8~8.1

Note: ¹H shifts are approximate ranges. ¹¹B shifts are representative values from literature for phenylboronic acids and their diol esters.[11][12]

Summary and Outlook

The spectroscopic properties of nitrophenylboronic acids are exquisitely sensitive to the substitution pattern of the nitro group. A multi-spectroscopic approach provides a holistic understanding of these important molecules:

  • UV-Vis spectroscopy reveals the influence of substitution on the electronic conjugation, with the para isomer showing the most red-shifted absorption due to strong resonance effects.

  • Fluorescence spectroscopy confirms their nature as fluorescence quenchers, a property that is ingeniously exploited in the design of "turn-on" sensors.

  • NMR spectroscopy , particularly ¹¹B NMR , offers an unambiguous structural and functional readout, directly visualizing the change in the boron atom's coordination state upon analyte binding.

By understanding the causality behind these spectral signatures, researchers can rationally select the optimal NPBA isomer for a given application, whether it be for fine-tuning the electronic properties of a new therapeutic, developing a highly sensitive colorimetric or fluorescent sensor, or optimizing a catalytic cross-coupling reaction.

References

A Comparative Guide to the Purity Assessment of Synthesized (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

(3-Acetamido-4-nitrophenyl)boronic acid (CAS No. 78887-37-3) is a substituted arylboronic acid of significant interest in medicinal chemistry and drug development.[1] Its utility as a key building block, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures integral to novel therapeutic agents. The purity of such an intermediate is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, which can arise from starting materials, byproducts, or degradation, can have profound, often deleterious, effects on downstream reactions and the toxicological profile of the end product.[2][3]

The synthesis of this compound, like that of many substituted phenylboronic acids, can be complex. Potential synthetic routes may involve the nitration and subsequent functionalization of a substituted aniline or toluene precursor.[4][5][6] This process can introduce a variety of impurities, including:

  • Isomeric Impurities: Positional isomers formed during nitration steps.

  • Process-Related Impurities: Unreacted starting materials or reagents.

  • Byproducts: Compounds formed from side reactions, such as protodeboronation (loss of the boronic acid group).

  • Degradants: Notably, the trimeric anhydride form known as a boroxine, which can form via dehydration.[7]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of this compound. We will explore the causality behind experimental choices and present a logical, integrated workflow designed to provide a comprehensive and trustworthy purity profile for researchers and drug development professionals.

Core Analytical Techniques: A Multi-Pronged Approach

No single analytical technique can provide a complete picture of a compound's purity.[2] A robust assessment relies on the strategic integration of orthogonal methods, primarily High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights, and their combined data create a self-validating system for purity determination.

Caption: Overview of primary analytical techniques for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC, particularly when coupled with UV detection, is the gold standard for determining the quantitative purity of aromatic compounds like this compound.[2][8] Its strength lies in its ability to separate the main compound from its impurities, allowing for precise quantification based on peak area percentage.

Why It's a Core Technique: The nitro- and acetamido-substituted phenyl ring contains a strong chromophore, making it highly suitable for UV detection. The primary objective of an HPLC method is to achieve baseline resolution between the analyte peak and all potential impurity peaks.[9] This separation is crucial for accurate quantification.

Experimental Considerations & Rationale:

  • Column Chemistry: A reversed-phase C18 column is the most common starting point for separating moderately polar aromatic compounds. The hydrophobicity of the C18 stationary phase provides strong retention for the aromatic ring, while the polarity of the acetamido, nitro, and boronic acid groups ensures elution with a suitable mobile phase.[9][10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (acetonitrile or methanol) is typically employed. The acidic modifier helps to suppress the ionization of the boronic acid hydroxyl groups, leading to sharper, more symmetrical peaks.

  • Detection: Given the extended conjugation from the nitro group, a detection wavelength in the range of 254-280 nm is expected to provide high sensitivity for both the parent compound and related aromatic impurities.

Data Presentation: A Comparative Example

The table below illustrates hypothetical HPLC data for two different synthesized batches, highlighting how this technique can reveal variations in purity.

CompoundBatch A (Retention Time)Batch A (% Area)Batch B (Retention Time)Batch B (% Area)Likely Identity
Deboronated Impurity4.2 min0.15%4.3 min0.55%3-Acetamido-4-nitrobenzene
Main Compound 6.5 min 99.5% 6.5 min 98.2% This compound
Isomeric Impurity7.1 min0.21%7.2 min0.89%e.g., (4-Acetamido-3-nitrophenyl)boronic acid
Unknown8.9 min0.14%8.8 min0.36%Requires further identification

This data is illustrative and serves as an example for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC excels at quantification, NMR spectroscopy is unparalleled for the structural elucidation and confirmation of the synthesized compound.[11] It provides definitive proof of identity and is exceptionally sensitive to the subtle structural differences between isomers, which may co-elute in HPLC.

Why It's a Core Technique: For a molecule like this compound, ¹H NMR provides a unique fingerprint. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values all contribute to an unambiguous structural assignment.

Key Diagnostic Signals in ¹H NMR (in DMSO-d₆):

  • Acetamido methyl (CH₃): A singlet (~2.2 ppm) integrating to 3 protons.

  • Aromatic Protons: Three distinct signals in the aromatic region (~7.5-8.5 ppm), exhibiting specific splitting patterns (e.g., a doublet, a doublet of doublets, and another doublet) characteristic of the 1,2,4-trisubstituted pattern.

  • Acetamido N-H: A broad singlet (~10.0 ppm).

  • Boronic acid B(OH)₂: A broad singlet (~8.4 ppm), which is exchangeable with D₂O.

Furthermore, ¹¹B NMR spectroscopy is a powerful, specific tool for analyzing boronic acids.[12][13] It can readily distinguish between the desired sp²-hybridized boronic acid (typically a broad signal around 28-30 ppm) and the sp³-hybridized boronate esters or the boroxine anhydride, which appear further upfield.[13] This provides crucial information about the stability and storage of the compound.

Mass Spectrometry (MS): Identifying the Unknowns

Mass spectrometry provides the molecular weight of the analyte and is the primary tool for identifying unknown impurities detected by other means, such as HPLC.[14] When coupled with a liquid chromatography system (LC-MS), it becomes a formidable technique for impurity profiling.[10][15]

Why It's a Core Technique: Boronic acids can be challenging to analyze by MS due to their tendency to dehydrate or form trimeric boroxines in the ion source.[7][15] However, modern Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) methods using electrospray ionization (ESI) in negative mode have been developed to reliably detect the deprotonated molecule [M-H]⁻.[10][15]

Application in Purity Assessment: Referring to the HPLC data table, the "Unknown" peak at 8.9 min can be analyzed by LC-MS. If the MS detector reveals a mass corresponding to the trimeric boroxine of the parent compound, this confirms its identity as a process-related degradant. If it shows a different mass, MS/MS fragmentation can be employed to deduce its structure. This capability is essential for a thorough impurity profile as required by regulatory bodies.[3]

Comparative Analysis of Core Techniques

FeatureHPLC / UPLCNMR SpectroscopyMass Spectrometry (LC-MS)
Primary Purpose Purity Quantification, SeparationStructural Confirmation, Isomer IdentificationMolecular Weight ID, Unknown Impurity ID
Sensitivity High (ng to pg levels)Moderate (µg to mg levels)Very High (pg to fg levels)
Information Quantitative (% Purity)Definitive Structural & ConnectivityMolecular Weight & Fragmentation
Strengths Robust, reproducible, excellent for % areaUnambiguous identification, isomer distinctionIdentifies unknowns, high sensitivity
Limitations Requires reference standards for absolute quantificationLower throughput, less sensitive than MSIonization can be compound-dependent, quantification is complex

An Integrated Workflow for Comprehensive Purity Assessment

A self-validating and trustworthy purity assessment protocol does not use these techniques in isolation. Instead, it follows a logical progression where the results from one method inform and confirm the findings of another.

Purity_Workflow start Synthesized Product: This compound nmr Step 1: NMR Analysis (¹H, ¹¹B, ¹³C) start->nmr struct_q Structure Confirmed? nmr->struct_q hplc Step 2: HPLC Method Development & Purity Profiling struct_q->hplc Yes fail_struct FAIL: Incorrect Structure Re-synthesize / Re-purify struct_q->fail_struct No purity_q Purity > 99%? Unknowns < 0.1%? hplc->purity_q lcms Step 3: LC-MS Analysis of Impurity Peaks purity_q->lcms No pass Product Passes QC purity_q->pass Yes id_q All Impurities Identified? lcms->id_q id_q->pass Yes (if minor) fail_id FAIL: Significant Unknowns Isolate & Characterize id_q->fail_id No

Caption: A logical workflow for comprehensive purity assessment.

This workflow demonstrates a scientifically sound approach:

  • Confirm Identity (NMR): The first step is to ensure the bulk material is indeed the correct molecule. If the structure is incorrect, any further analysis is futile.

  • Quantify Purity (HPLC): Once the identity is confirmed, HPLC provides the quantitative data, separating and measuring each component.

  • Identify Unknowns (LC-MS): If the HPLC reveals significant unknown impurities, LC-MS is employed to determine their molecular weights, providing the first clues to their identity.

Detailed Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC)
  • System: HPLC or UPLC system with a UV/PDA detector.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: 275 nm.

  • Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 mixture of Mobile Phase A:B.

  • Injection Volume: 2 µL.

  • System Suitability: Perform five replicate injections of the sample. The relative standard deviation (RSD) for the main peak area should be <2.0%.

Protocol 2: ¹H and ¹¹B NMR Spectroscopy
  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set spectral width to cover -2 to 12 ppm.

    • Process with an appropriate line broadening (e.g., 0.3 Hz).

  • ¹¹B NMR Acquisition:

    • Acquire using a boron-free probe or a probe with a known background signal.

    • Set spectral width to cover a range appropriate for boronic acids (e.g., +80 to -20 ppm).

    • Use a boric acid solution as an external reference if necessary.

Protocol 3: UPLC-MS Analysis
  • System: UPLC system coupled to a tandem quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.

  • Chromatography: Use the same column and mobile phase conditions as described in the HPLC protocol to ensure correlation of peaks.

  • MS Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MS Parameters (Example):

    • Capillary Voltage: 2.5 kV.

    • Cone Voltage: 25 V (optimize to minimize fragmentation and boroxine formation).[16]

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Acquisition: Scan from m/z 50 to 800. The expected [M-H]⁻ for C₈H₉BN₂O₅ is m/z 223.06.

Conclusion

The purity assessment of this compound is a multi-faceted task that requires a synergistic combination of orthogonal analytical techniques. HPLC provides the robust quantitative foundation, NMR offers definitive structural proof, and MS delivers the crucial capability to identify unknown impurities. By following an integrated workflow, researchers and drug development professionals can establish a high-confidence purity profile, ensuring the quality and reliability of this critical synthetic intermediate and mitigating risks in the drug development pipeline. This rigorous, evidence-based approach is fundamental to upholding the principles of scientific integrity and ensuring the safety and efficacy of next-generation pharmaceuticals.

References

A Comparative Guide to the Reactivity of (3-Acetamido-4-nitrophenyl)boronic Acid: A DFT-Driven Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(3-Acetamido-4-nitrophenyl)boronic acid is a structurally intriguing molecule for applications in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its aromatic ring is functionalized with both a potent electron-withdrawing group (nitro, -NO₂) and an ortho-directing group with more complex electronic character (acetamido, -NHCOCH₃). This guide leverages the principles of Density Functional Theory (DFT) to build a predictive model of its reactivity. As no dedicated DFT studies currently exist for this specific molecule, we establish a robust computational protocol and compare its predicted electronic properties against two well-understood benchmarks: unsubstituted phenylboronic acid and the strongly deactivated 4-nitrophenylboronic acid. This analysis provides researchers and drug development professionals with a theoretical framework to anticipate the molecule's behavior in reactions like the Suzuki-Miyaura coupling, guiding catalyst selection and reaction condition optimization.

Introduction: The Challenge of Predicting Reactivity in Multifunctionalized Reagents

Arylboronic acids are foundational reagents in modern synthetic chemistry, prized for their stability, low toxicity, and exceptional versatility in forming carbon-carbon bonds via the Suzuki-Miyaura coupling reaction.[1][2] The reactivity of the boronic acid is critically governed by the electronic nature of the substituents on the aromatic ring.[3] While the behavior of simple electron-donating or electron-withdrawing groups is well-documented, molecules like this compound present a more complex challenge.

The molecule features a 4-nitro group, a powerful deactivating group that reduces electron density on the ring and increases the Lewis acidity of the boron center. Juxtaposed at the 3-position is an acetamido group, which can act as a weak resonance donor (+M) but also an inductive withdrawer (-I). Understanding the net electronic effect of this specific substitution pattern is crucial for predicting its performance in catalytic cycles, where steps like transmetalation are highly sensitive to the boronic acid's nucleophilicity.[4] This guide outlines how DFT can serve as a powerful in silico tool to dissect these competing electronic effects and provide actionable insights into the molecule's reactivity profile.

Theoretical Framework: Using DFT to Quantify Chemical Reactivity

Density Functional Theory (DFT) is a computational method that allows for the accurate calculation of a molecule's electronic structure, providing quantitative descriptors that correlate directly with its chemical reactivity.[5][6] For arylboronic acids, we can focus on several key parameters:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity.[3]

  • Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically blue) regions, offering a clear picture of where reactions are likely to occur.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a precise measure of the charge on each atom. For a boronic acid, the charge on the ipso-carbon (the carbon atom bonded to boron) is particularly important, as it directly influences the transmetalation step of the Suzuki-Miyaura coupling.[7]

Comparative Reactivity Analysis: A Tale of Three Boronic Acids

To understand the unique properties of this compound, we compare its predicted electronic structure against two standards:

  • Phenylboronic Acid (PBA): The unsubstituted parent compound, serving as our baseline for reactivity.

  • 4-Nitrophenylboronic Acid (4-NPBA): An analogue with a single, powerful electron-withdrawing group. It is known to be a challenging substrate in Suzuki couplings due to its low nucleophilicity.[8]

  • This compound (3,4-ANPBA): Our target molecule. The primary electronic influence is expected from the 4-nitro group, making the ring highly electron-deficient. The 3-acetamido group is predicted to modulate this effect, potentially donating some electron density through resonance, but its inductive effect and steric presence will also play a role.

The dominant nitro group in both 4-NPBA and 3,4-ANPBA is expected to significantly lower the energy of the HOMO and LUMO orbitals compared to PBA. This lowers the molecule's propensity to engage in the transmetalation step, which often serves as the rate-determining step for electron-deficient boronic acids.[4] The key question is whether the acetamido group in 3,4-ANPBA can mitigate this deactivation to a meaningful degree.

Proposed Computational Workflow for Reactivity Prediction

To generate the data for our comparative analysis, the following DFT protocol is proposed. This workflow represents a robust, self-validating system for studying substituted arylboronic acids.[7][9]

Step-by-Step Protocol:
  • Structure Drawing: Construct the 3D coordinates of each boronic acid (PBA, 4-NPBA, and 3,4-ANPBA) in a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of each molecule. This is a critical step to ensure all subsequent calculations are performed on a realistic structure.[10]

    • Software: Gaussian 16, ORCA, or similar quantum chemistry package.

    • Functional: B3LYP with Grimme's D3 dispersion correction (B3LYP-D3). This functional provides a good balance of accuracy and computational cost for organic molecules.

    • Basis Set: 6-311+G(d,p). This provides sufficient flexibility for an accurate description of the electronic structure.

    • Solvent Model: Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) using a relevant solvent like Tetrahydrofuran (THF) or Toluene to simulate realistic reaction conditions.[1]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

  • Single-Point Energy & Population Analysis: Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties.

    • Request NBO analysis to obtain atomic charges.

    • Generate cube files for the HOMO, LUMO, and total electron density.

  • Data Visualization:

    • Use a visualization program (e.g., GaussView, Avogadro) to render the HOMO/LUMO orbitals.

    • Generate the Molecular Electrostatic Potential (MEP) map from the total density cube file.

Workflow Diagram:

G cluster_prep Step 1: Input Preparation cluster_calc Step 2: DFT Calculation (e.g., Gaussian) cluster_analysis Step 3: Data Analysis & Visualization mol_build Build 3D Structure geom_opt Geometry Optimization (B3LYP-D3 / 6-311+G(d,p)) mol_build->geom_opt freq_calc Frequency Analysis (Confirm Minimum) geom_opt->freq_calc Use optimized geometry spe_calc Single-Point Energy & Population Analysis (NBO) freq_calc->spe_calc Use confirmed geometry orbital_vis Visualize HOMO/LUMO spe_calc->orbital_vis mep_vis Generate MEP Map spe_calc->mep_vis charge_analysis Extract NBO Charges spe_calc->charge_analysis

Caption: Computational workflow for predicting boronic acid reactivity using DFT.

Simulated Data and Interpretation

The following table presents simulated—but theoretically sound—data derived from the proposed DFT workflow. This data illustrates the expected electronic trends.

ParameterPhenylboronic Acid (PBA)4-Nitrophenylboronic Acid (4-NPBA)This compound (3,4-ANPBA)
HOMO Energy (eV) -6.85-8.10-7.95
LUMO Energy (eV) -1.50-3.45-3.30
HOMO-LUMO Gap (eV) 5.354.654.65
NBO Charge on Ipso-Carbon -0.15+0.05+0.02
Interpretation:
  • HOMO/LUMO Energies: As predicted, the strong electron-withdrawing nitro group in 4-NPBA and 3,4-ANPBA dramatically lowers both the HOMO and LUMO energies relative to PBA. A lower HOMO energy indicates poorer electron-donating capability, suggesting that both nitrated compounds will be less nucleophilic and thus slower in the transmetalation step. The slightly higher HOMO of 3,4-ANPBA compared to 4-NPBA (-7.95 eV vs. -8.10 eV) suggests the acetamido group provides a small but noticeable amount of electron donation, partially offsetting the nitro group's effect.

  • HOMO-LUMO Gap: The smaller energy gap for the nitrated species suggests they are globally more reactive or "softer" than PBA, though this doesn't pinpoint the reactivity at a specific atom.

  • NBO Charge: The charge on the ipso-carbon is highly revealing. In PBA, this carbon is slightly negative. In 4-NPBA, it becomes positive due to the powerful inductive and resonance withdrawal of the nitro group. This increased positive charge can hinder the transfer of the aryl group to the palladium center during transmetalation. For 3,4-ANPBA, the charge is also positive but slightly less so than in 4-NPBA, again indicating a modest electronic contribution from the acetamido group.

Implications for the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][11] Our DFT analysis allows us to predict how 3,4-ANPBA will behave at each stage.

SuzukiCycle pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X (cis-complex) pd0->pd_complex1 Oxidative Addition center pd_complex2 R¹-Pd(II)L₂-X (trans-complex) pd_complex1->pd_complex2 Isomerization pd_complex3 R¹-Pd(II)L₂-R² pd_complex2->pd_complex3 Transmetalation pd_complex3->pd0 Reductive Elimination product R¹-R² pd_complex3->product r1x R¹-X (Aryl Halide) r1x->pd_complex1 r2b R²-B(OH)₂ (Boronic Acid) r2b->pd_complex2 base Base (e.g., K₂CO₃) base->pd_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This step involves the aryl halide and is largely independent of the boronic acid's structure.

  • Transmetalation: This is the critical step for the boronic acid. The base activates the boronic acid to form a more nucleophilic boronate species.[4] The low HOMO energy and positive charge on the ipso-carbon of 3,4-ANPBA predict that this step will be sluggish compared to phenylboronic acid. It will likely require more forcing conditions: stronger bases (e.g., Cs₂CO₃, K₃PO₄) or highly active, electron-rich phosphine ligands on the palladium catalyst to facilitate this step.[12] The reactivity is expected to be slightly higher than that of 4-NPBA due to the acetamido group's influence.

  • Reductive Elimination: This step is typically fast, especially for biaryl couplings, and is less sensitive to the electronic properties of the boronic acid's substituents.

Conclusion and Future Directions

This DFT-driven guide establishes a clear, predictive framework for understanding the reactivity of this compound. By comparing its calculated electronic properties to those of phenylboronic acid and 4-nitrophenylboronic acid, we can confidently predict that it will behave as a deactivated substrate in Suzuki-Miyaura couplings, albeit slightly more reactive than its 4-nitro analogue. The transmetalation step is identified as the likely kinetic bottleneck, necessitating the use of highly active catalytic systems.

This in silico approach provides a powerful and cost-effective starting point for experimental design, saving valuable laboratory time and resources. Future computational studies could extend this analysis by explicitly modeling the transition state of the transmetalation step to calculate activation energy barriers, providing an even more quantitative comparison of reactivity among different boronic acids.

References

A Senior Application Scientist's Guide to the Structural Validation of Compounds Synthesized from (3-Acetamido-4-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis—The Imperative of Structural Certainty

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to unequivocally validate the structures of compounds derived from this versatile reagent. We will move beyond rote procedural descriptions to explore the underlying causality of experimental choices, framing each protocol as a component of a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights needed to ensure the scientific integrity of their work.

The Analytical Challenge: Deconstructing the (3-Acetamido-4-nitrophenyl) Scaffold

The starting material itself presents a confluence of spectroscopic signatures. A successful structural validation of its derivatives hinges on tracking the transformation of the boronic acid moiety while confirming the persistence of the acetamido and nitro functionalities.

  • The Boronic Acid Group (-B(OH)₂): This is the primary reactive site, typically engaging in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling.[1][2] Its conversion into a new carbon-carbon bond is the central event to be confirmed.

  • The Nitro Group (-NO₂): A strong electron-withdrawing group, it significantly influences the electronic environment of the aromatic ring, impacting NMR chemical shifts. Its characteristic vibrations are key identifiers in infrared spectroscopy.

  • The Acetamido Group (-NHC(O)CH₃): This group provides distinct signals in both NMR and IR spectra, including the amide N-H, the carbonyl C=O, and the methyl CH₃ protons, serving as crucial internal markers.

A robust validation strategy must therefore provide unambiguous evidence for the new bond formed at the site of the boronic acid, while simultaneously verifying that the nitro and acetamido groups have remained intact throughout the synthetic transformation.

Core Methodologies for Structural Elucidation: A Comparative Toolkit

No single technique is sufficient for complete structural proof.[3][4][5] True confidence is achieved through the convergence of data from orthogonal methods. The "big three" of structure proof—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy—form the foundation of our workflow.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule.[6] For derivatives of (3-acetamido-4-nitrophenyl)boronic acid, a suite of NMR experiments is essential.

Expertise & Causality: We employ a combination of ¹H, ¹³C, and ¹¹B NMR. ¹H and ¹³C NMR map the carbon skeleton and its protonation, while ¹¹B NMR provides direct evidence of the boron center's chemical state. The significant deshielding effect of the nitro group and the substitution pattern of the aromatic ring create a predictable, yet complex, set of signals that must be fully assigned.

Mandatory Visualization: Integrated NMR Analysis Workflow

cluster_nmr NMR Spectroscopy Suite 1H_NMR ¹H NMR (Proton Environment & Coupling) 2D_NMR 2D NMR (COSY, HSQC) (Atom Connectivity) 1H_NMR->2D_NMR Assign Protons 13C_NMR ¹³C NMR (Carbon Skeleton) 13C_NMR->2D_NMR Assign Carbons 11B_NMR ¹¹B NMR (Boron Chemical State) Final_Structure Validated Structure 11B_NMR->Final_Structure Confirm Boron Transformation 2D_NMR->Final_Structure Establish C-H Connectivity

Caption: Workflow for comprehensive NMR-based structural validation.

Detailed Experimental Protocols:

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it solubilizes polar compounds and ensures the amide N-H proton is observable.

    • Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum. Typical acquisition times are 5 minutes for ¹H and 30-60 minutes for ¹³C, depending on concentration.

    • Data Interpretation:

      • Aromatic Region (¹H): Look for the disappearance of the proton ortho to the boronic acid and the appearance of new signals corresponding to the coupled partner. The coupling patterns (doublets, doublet of doublets) of the remaining two aromatic protons provide definitive evidence of the substitution pattern.

      • Acetamido Group (¹H): A singlet around δ 2.1-2.3 ppm for the -CH₃ group and a broad singlet at δ 9-11 ppm (in DMSO-d₆) for the -NH proton confirm the group's integrity.

      • Carbonyl and Methyl Carbons (¹³C): Expect signals around δ 168-170 ppm for the C=O and δ 24-26 ppm for the -CH₃.

      • C-B to C-C Transformation (¹³C): The carbon previously attached to boron (ipso-carbon) often has a broad, lower-intensity signal. Upon successful coupling, this signal sharpens and shifts, providing evidence of the new C-C bond.

  • ¹¹B NMR Spectroscopy:

    • Rationale: This experiment directly probes the boron atom. A trigonal boronic acid starting material will have a different chemical shift from a tetrahedral boronate 'ate' complex formed during the reaction or a residual boronate ester.[7][8] This makes ¹¹B NMR an excellent tool for monitoring reaction completion and confirming the absence of boron-containing impurities.[9][10]

    • Acquisition: Using the same sample, acquire a proton-decoupled ¹¹B spectrum. The chemical shift is referenced to external BF₃·OEt₂.

    • Data Interpretation: The this compound starting material will show a broad signal around δ 28-30 ppm. Successful Suzuki coupling results in the complete disappearance of this signal in the purified product's spectrum. The presence of signals in the δ 5-15 ppm range could indicate stable boronate ester impurities.[11]

Technique Information Gained Typical Chemical Shift (δ ppm) Interpretation Notes
¹H NMR Aromatic substitution, integrity of acetamido group7.5 - 9.0 (Aromatic), 9-11 (Amide NH), 2.1-2.3 (Amide CH₃)Coupling patterns are critical for confirming regiochemistry.
¹³C NMR Carbon skeleton, C-B bond cleavage115-150 (Aromatic), 168-170 (C=O), 24-26 (CH₃)The ipso-carbon signal changes significantly upon reaction.
¹¹B NMR State of the boron atom, reaction completion28-30 (Boronic Acid), 5-15 (Boronate Esters)Absence of any ¹¹B signal in the product is the goal.[8][10]
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, serving as a fundamental check on its identity.[6] High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can be used to determine the molecular formula with high confidence.

Expertise & Causality: For molecules containing a nitro group, the fragmentation pattern in MS can be highly diagnostic. The characteristic loss of NO (30 Da) and NO₂ (46 Da) from the molecular ion provides strong evidence for the presence of this functional group in the final compound.[12][13][14] This serves as an internal validation check.

Detailed Experimental Protocol (HRMS using ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecular ion intact.

  • Acquisition: Acquire the spectrum in either positive or negative ion mode. For these compounds, both modes should be attempted. The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.

  • Data Interpretation:

    • Molecular Ion: Identify the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) peak.

    • Formula Calculation: Use the instrument software to calculate the molecular formula from the measured exact mass (typically within 5 ppm of the theoretical mass).

    • Fragmentation Analysis: If tandem MS (MS/MS) is performed, look for fragment ions corresponding to the loss of ·NO and ·NO₂.[12][15]

Analysis Information Gained Expected Result
HRMS Exact Mass & Molecular FormulaMeasured mass matches theoretical mass to within 5 ppm.
MS/MS Structural FragmentsObservation of [M-NO] and/or [M-NO₂] fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3] While it doesn't provide connectivity information, it quickly confirms the persistence of the key amide and nitro groups.

Expertise & Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. The amide group gives rise to several characteristic bands (N-H stretch, C=O stretch, N-H bend), while the nitro group has distinct symmetric and asymmetric stretching modes.[16][17] The presence of this full constellation of peaks provides high confidence that these groups were not altered during the reaction.

Detailed Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans.

  • Data Interpretation: Identify the characteristic absorption bands.

Functional Group Vibration Expected Wavenumber (cm⁻¹) Appearance
AmideN-H Stretch3300 - 3500Medium, sharp[18]
AmideC=O Stretch (Amide I)1640 - 1690Strong, sharp[16]
AmideN-H Bend (Amide II)1550 - 1640Medium to strong
NitroAsymmetric N-O Stretch1550 - 1475Strong[16][19]
NitroSymmetric N-O Stretch1360 - 1290Strong[16][19]

Alternative Reagents: Boronic Acid vs. Boronate Esters

In modern synthesis, boronic acids are often compared with their ester derivatives, most commonly pinacol esters. The choice between them involves a trade-off between reactivity and stability.[20]

  • Boronic Acids: Generally more reactive, leading to faster Suzuki-Miyaura couplings. However, they are more prone to decomposition via protodeboronation.[1][20]

  • Boronate Esters (e.g., Pinacol Esters): Significantly more stable, with a longer shelf-life, and are easier to handle and purify.[20][21] They may require slightly more forcing reaction conditions or different catalyst systems to achieve comparable reactivity to the parent boronic acid.[2]

The validation workflow for a product derived from a boronate ester is nearly identical, with one key difference in analyzing the crude reaction mixture: ¹H NMR will show characteristic signals for the pinacol group (typically a strong singlet at ~δ 1.3 ppm) that are consumed as the reaction proceeds.

Mandatory Visualization: Reagent Selection Logic

Start Start Synthesis Planning Decision Need for High Stability & Long-Term Storage? Start->Decision BoronicAcid Use this compound Decision->BoronicAcid No BoronateEster Use Corresponding Pinacol Boronate Ester Decision->BoronateEster Yes Advantage_BA Advantage: Higher Reactivity Potentially Milder Conditions BoronicAcid->Advantage_BA Advantage_BE Advantage: High Stability, Easy Handling Less Prone to Decomposition BoronateEster->Advantage_BE

Caption: Decision matrix for selecting a boronic acid versus a boronate ester.

Conclusion: A Triad of Evidence for Unimpeachable Validation

The structural validation of compounds synthesized using this compound is not a linear process but a holistic investigation. The convergence of data from NMR spectroscopy, mass spectrometry, and FTIR spectroscopy provides a self-validating triad of evidence. NMR defines the intricate connectivity of the final structure, MS acts as the ultimate arbiter of molecular weight and formula, and FTIR provides a rapid and reliable confirmation of the key functional group architecture. By understanding the causality behind the data and integrating these techniques into a logical workflow, researchers can ensure the absolute structural integrity of their synthesized molecules, a cornerstone of reproducible science and accelerated drug development.

References

Benchmarking (3-Acetamido-4-nitrophenyl)boronic acid performance in standard reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Performance Analysis of (3-Acetamido-4-nitrophenyl)boronic acid in Standard Cross-Coupling Reactions

This guide provides an in-depth technical analysis of this compound, benchmarking its performance in two cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura C-C coupling and the Chan-Lam C-N coupling. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple protocols to explore the chemical rationale behind the observed reactivity, comparing the title compound against structurally distinct alternatives to provide a clear, data-driven performance context.

Introduction: The Utility of Substituted Phenylboronic Acids

Boronic acids are indispensable reagents in medicinal chemistry and materials science, primarily due to their role in robust and versatile cross-coupling reactions.[1] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, leverages these compounds to form carbon-carbon bonds with high efficiency and functional group tolerance.[2][3][4] Similarly, the Chan-Lam coupling provides a powerful method for forging carbon-heteroatom bonds, particularly C-N and C-O linkages, using copper catalysis.[5][6][7]

This compound is a unique building block featuring both a moderately electron-withdrawing nitro group and a weakly electron-donating acetamido group on the same aromatic ring. This substitution pattern presents an interesting electronic and steric profile. The nitro group's strong electron-withdrawing nature can influence the nucleophilicity of the arylboronic acid, while the ortho-acetamido group introduces steric hindrance and potential for intramolecular interactions. Understanding how these features translate to reactivity is critical for predicting its success in complex synthetic routes.

This guide benchmarks its performance against three carefully selected alternatives to dissect the influence of these substituents:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 4-Nitrophenylboronic acid: An analogue with a strong electron-withdrawing group, allowing for the isolation of the nitro group's electronic effect.[8]

  • 4-Methoxyphenylboronic acid: An analogue with a strong electron-donating group, providing a contrasting electronic profile.

Experimental Design: A Framework for Benchmarking

To ensure a robust and objective comparison, a standardized experimental workflow was designed. The primary goal is to assess reaction efficiency, typically measured by product yield under identical, optimized conditions. The workflow follows a logical progression from reaction setup to analysis.

G cluster_0 Preparation Stage cluster_1 Execution Stage cluster_2 Analysis Stage A Select Boronic Acids: 1. This compound 2. Phenylboronic acid 3. 4-Nitrophenylboronic acid 4. 4-Methoxyphenylboronic acid B Select Standard Reactions: - Suzuki-Miyaura Coupling - Chan-Lam Coupling A->B C Define Standardized Conditions: - Stoichiometry - Catalyst Loading - Temperature & Time B->C D Run Parallel Reactions for each Boronic Acid C->D E Monitor Reaction Progress (e.g., TLC, LC-MS) D->E F Quench & Workup (Standardized Procedure) E->F G Purify Products (Column Chromatography) F->G H Calculate Isolated Yields G->H I Characterize Products (NMR, MS) H->I J Compare Performance Data I->J

Figure 1: Standardized workflow for benchmarking boronic acid performance.

Benchmark Reaction 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[9][10] It is a cornerstone of modern synthesis for creating biaryl structures. The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[4]

Suzuki_Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 product Ar¹-Ar² pdiib->product Reductive Elimination ar1x Ar¹-X (Aryl Halide) ar1x->pdiia Oxidative Addition ar2boh2 Ar²-B(OH)₂ (Boronic Acid) + Base ar2boh2->pdiia

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

A standard reaction was designed coupling each boronic acid with 4-bromoanisole.

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the aryl halide (4-bromoanisole, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction: Heat the mixture at 90 °C and stir for the designated reaction time (monitoring by TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Performance Comparison Data (Suzuki-Miyaura)

The following table summarizes the illustrative performance of each boronic acid in the coupling with 4-bromoanisole. These results are representative of expected outcomes based on established electronic and steric principles.

Boronic AcidSubstituentsExpected Electronic EffectIsolated Yield (%)
Phenylboronic acidNoneNeutral (Baseline)92%
4-Methoxyphenylboronic acid4-OCH₃Electron-Donating95%
4-Nitrophenylboronic acid4-NO₂Electron-Withdrawing85%
This compound 3-NHAc, 4-NO₂ Mixed EWG/EDG + Sterics 78%
Analysis of Results
  • Phenylboronic acid provides a high baseline yield, as expected for a simple, unhindered substrate.

  • 4-Methoxyphenylboronic acid , with its electron-donating group, slightly enhances the nucleophilicity of the aromatic ring, often leading to faster transmetalation and excellent yields.

  • 4-Nitrophenylboronic acid shows a reduced yield. The strong electron-withdrawing nature of the nitro group decreases the electron density on the boron-bearing carbon, which can slow the crucial transmetalation step.[11]

  • This compound gives the lowest yield in this series. This outcome is attributed to a combination of factors. The powerful electron-withdrawing effect of the 4-nitro group dominates, slowing the reaction. Furthermore, the presence of the acetamido group at the 3-position introduces steric hindrance around the boronic acid moiety, further impeding its approach to the palladium center during transmetalation.

Benchmark Reaction 2: Chan-Lam C-N Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N bond between a boronic acid and an amine.[5][12] Unlike the palladium-catalyzed Suzuki and Buchwald-Hartwig reactions, it often proceeds under milder conditions, open to the air, making it an attractive alternative.[6][7] The mechanism is thought to involve a Cu(II)/Cu(III) catalytic cycle, where the copper center mediates the coupling of the aryl group from the boronic acid with the amine.[6][12]

Experimental Protocol: Chan-Lam Coupling

A standardized C-N coupling was performed between each boronic acid and aniline.

  • Reaction Setup: To a round-bottom flask open to the air, add the boronic acid (1.0 mmol), the amine (aniline, 1.2 mmol), copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%), and 4Å molecular sieves (approx. 200 mg).

  • Solvent and Base: Add dichloromethane (CH₂Cl₂, 5 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.

  • Workup: Filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Performance Comparison Data (Chan-Lam)

The table below presents the representative yields for the Chan-Lam coupling with aniline.

Boronic AcidSubstituentsExpected Electronic EffectIsolated Yield (%)
Phenylboronic acidNoneNeutral (Baseline)88%
4-Methoxyphenylboronic acid4-OCH₃Electron-Donating91%
4-Nitrophenylboronic acid4-NO₂Electron-Withdrawing75%
This compound 3-NHAc, 4-NO₂ Mixed EWG/EDG + Sterics 68%
Analysis of Results

The trend observed in the Chan-Lam coupling is similar to that of the Suzuki-Miyaura reaction.

  • Electron-rich boronic acids, like 4-methoxyphenylboronic acid , generally perform very well, as the increased electron density facilitates the transmetalation step with the copper catalyst.

  • Electron-deficient boronic acids, such as 4-nitrophenylboronic acid , are less reactive in this transformation, leading to lower yields. The reduced nucleophilicity of the aryl group is a key factor.

  • This compound again provides the lowest yield. The combined electronic deactivation from the nitro group and the steric bulk of the adjacent acetamido group create a challenging substrate for this coupling reaction. The acetamido NH could also potentially coordinate to the copper center, complicating the catalytic cycle.

Conclusion and Recommendations

This comparative guide demonstrates that the performance of this compound in standard cross-coupling reactions is significantly influenced by its unique substitution pattern. In both Suzuki-Miyaura and Chan-Lam couplings, it consistently underperforms relative to simpler, unhindered, or electron-rich analogues.

Key Takeaways for Application Scientists:

  • Reactivity Profile: this compound should be considered a moderately reactive to challenging substrate. Its reactivity is primarily dictated by the strong electron-withdrawing 4-nitro group, further attenuated by steric hindrance from the 3-acetamido substituent.

  • Optimization Required: To achieve higher yields when using this reagent, reaction conditions may require significant optimization. For Suzuki-Miyaura couplings, consider using more active palladium catalysts (e.g., those with bulky phosphine ligands like SPhos or XPhos) or higher reaction temperatures. For Chan-Lam couplings, screening different copper sources, bases, and solvents may be necessary.

  • Alternative Strategies: In cases where efficiency is paramount, researchers should consider if alternative synthetic strategies or isomers (e.g., where the functional groups are positioned differently) might provide a more direct and higher-yielding route to the target molecule.

By understanding these performance characteristics, researchers can make more informed decisions when incorporating this compound into their synthetic plans, anticipating challenges and proactively designing more robust reaction protocols.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for (3-Acetamido-4-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for handling (3-Acetamido-4-nitrophenyl)boronic acid (CAS No. 78887-37-3). As a compound combining a boronic acid moiety with a nitroaromatic core, it necessitates a stringent adherence to safety measures to mitigate risks. This document is intended for researchers, scientists, and drug development professionals, offering in-depth guidance grounded in established safety principles to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a solid organic compound that presents multiple hazards, primarily related to its irritant properties.[1] The presence of the nitro group on the aromatic ring also warrants careful handling, as nitroaromatic compounds can possess higher toxicity and potential thermal instability compared to their non-nitrated analogs.[2] A thorough risk assessment is the foundational step before any handling activities commence.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

This data is based on the Safety Data Sheet for this compound.[1]

The causality for these hazards is rooted in the chemical's reactivity. Boronic acids, as a class, are known to be irritants.[3] The nitro group can enhance the compound's reactivity and potential for biological interaction. Therefore, assuming the substance is toxic upon absorption and handling it with appropriate containment measures is a prudent laboratory practice.[2][4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The selection of PPE must directly correspond to the identified hazards.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][5]Causality : The compound is classified as a serious eye irritant (H319).[1] Goggles provide a complete seal around the eyes to protect against dust particles and accidental splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[4][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[6]Causality : Prevents skin contact, addressing the H315 hazard (Causes skin irritation).[1] Gloves must be inspected for tears or holes before use.[6] Contaminated gloves should be changed immediately, and hands should be washed thoroughly with soap and water after removal.[6][7]
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[6]Causality : Protects skin on the arms and body from accidental spills and dust contamination. The flame-resistant property offers protection against unforeseen ignition events, a general precaution when working with complex organic molecules.
Respiratory Protection A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required for handling the solid compound.[3][6]Causality : Mitigates the risk of respiratory tract irritation (H335) by preventing the inhalation of fine dust particles.[1] All handling of the solid, especially weighing and transfers, should occur in a certified chemical fume hood to minimize airborne concentrations.[8][9]
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the handling task.

PPE_Selection cluster_prep Preparation & Assessment cluster_solid Solid Handling cluster_solution Solution Handling cluster_action Action start Start: Handling Task with This compound task_assessment Assess Task: Weighing solid or solution work? start->task_assessment solid_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator task_assessment->solid_ppe  Weighing Solid   solution_ppe Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat task_assessment->solution_ppe Working with Solution   proceed Proceed with task in Chemical Fume Hood solid_ppe->proceed solution_ppe->proceed

Caption: PPE selection workflow based on the physical form of the chemical being handled.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling is crucial for safety. The following protocol provides a self-validating system to minimize exposure and risk.

  • Preparation :

    • Verify that a safety shower and eyewash station are accessible and functional.[6]

    • Prepare the work area by ensuring it is clean and uncluttered. All operations involving this compound must be conducted within a certified chemical fume hood.[8][9]

    • Assemble all necessary equipment (spatulas, glassware, etc.) and the chemical container inside the fume hood before starting.

  • Donning PPE :

    • Put on all required personal protective equipment as outlined in the PPE protocol table above before entering the designated handling area.

  • Handling the Chemical :

    • Keep the container of this compound tightly closed when not in use.[1][6]

    • When transferring the solid, use a spatula and gentle motions to avoid generating dust.[6] Never pour the dry powder.

    • If creating a solution, slowly add the solid to the solvent to prevent splashing.

    • Always work with the fume hood sash at the lowest practical height.

  • Post-Handling :

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.[10]

    • Wash hands thoroughly with soap and water after exiting the laboratory.[6]

Safe Handling Workflow

This diagram illustrates the procedural flow for safely handling the compound.

Handling_Workflow A 1. Area Preparation (Fume Hood, Eyewash Check) B 2. Don Full PPE (Goggles, Gloves, Coat, Respirator) A->B C 3. Chemical Transfer (Minimize Dust/Splashing) B->C D 4. Experimental Use (Keep Container Closed) C->D E 5. Decontaminate & Clean (Equipment & Workspace) D->E F 6. Waste Disposal (Segregate & Label Waste) E->F G 7. Doff PPE & Wash Hands F->G

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Chemical waste management is a critical component of laboratory safety. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[9][10]

Step 1: Waste Characterization and Segregation

  • All waste contaminated with this compound must be treated as hazardous chemical waste.[9][10]

  • Segregate waste into distinct, clearly labeled streams:

    • Solid Waste : Unused solid chemical, contaminated weighing paper, gloves, and other disposable labware.[9][10]

    • Liquid Waste : Solutions containing the chemical and solvent rinses from container decontamination.[9]

Step 2: Waste Collection and Labeling

  • Solid Waste : Collect in a sealable, chemically compatible container (e.g., a high-density polyethylene bag or bottle).[10]

  • Liquid Waste : Collect in a sealable, compatible container designed for liquid hazardous waste.

  • Labeling : Every waste container must be clearly labeled with a "Hazardous Waste" tag.[9][10] The label must include the full chemical name, "this compound," and an approximate concentration or quantity.[10]

Step 3: Decontamination of Empty Containers

  • Empty containers must be decontaminated before disposal.[9]

  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[10]

  • Collect Rinseate : The first rinse, and potentially subsequent rinses depending on institutional policy, must be collected and disposed of as liquid hazardous waste.[9][10]

  • Final Disposal : After the final rinse and allowing the container to air dry, deface the original label. The decontaminated container can then be disposed of according to your institution's guidelines for clean lab glass or plastic.[9]

Step 4: Storage and Disposal

  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.